molecular formula C18H16O5 B1682863 T16A(inh)-C01

T16A(inh)-C01

カタログ番号: B1682863
分子量: 312.3 g/mol
InChIキー: WMKWHWVWSKDZQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-hydroxy-2-(phenoxymethyl)-3-benzofurancarboxylic acid ethyl ester is a member of benzofurans.

特性

IUPAC Name

ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKWHWVWSKDZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T16Ainh-A01: A Technical Guide to the Mechanism of Action of a Potent TMEM16A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of T16Ainh-A01, consolidating quantitative data on its inhibitory activity, detailing key experimental protocols for its characterization, and visualizing its impact on critical cellular signaling pathways. T16Ainh-A01 has emerged as an invaluable pharmacological tool for dissecting the multifaceted roles of TMEM16A in health and disease, with implications for therapeutic development in conditions such as cystic fibrosis, asthma, hypertension, and cancer.[2]

Primary Mechanism of Action: Direct Inhibition of TMEM16A

The principal molecular target of T16Ainh-A01 is the TMEM16A chloride channel.[2] It directly inhibits the channel's ion conductance, effectively blocking the flow of chloride ions across the cell membrane.[3] Electrophysiological studies have consistently demonstrated that T16Ainh-A01 blocks TMEM16A-mediated currents in a voltage-independent manner.[3][4] This characteristic suggests that its binding site is likely not located deep within the ion permeation pathway at a position sensitive to the membrane's electric field.[4] Evidence suggests that T16Ainh-A01 acts as a pore blocker, physically obstructing the channel to prevent ion passage.[5] However, the precise binding site and the full extent of its interaction with the channel are still areas of active investigation.

While T16Ainh-A01 is a highly potent inhibitor of TMEM16A, it is important to note potential off-target effects, particularly at higher concentrations. Some studies have reported inhibition of voltage-dependent L-type Ca2+ channels (VDCCs), which should be considered when interpreting experimental data, especially in tissues where VDCCs are prominent, such as vascular smooth muscle.[6][7]

Quantitative Data: Inhibitory Potency of T16Ainh-A01

The half-maximal inhibitory concentration (IC50) of T16Ainh-A01 has been determined across various cell lines and experimental assays. These values underscore its potency, which is typically in the low micromolar range.

Cell Line / SystemAssayIC50 (µM)
TMEM16A-expressing FRT cellsYFP-Iodide Influx~1.1
A253 salivary gland epithelial cellsIodide Influx1.8
HEK293 cells (hTMEM16A)Whole-Cell Patch Clamp~1
A253 salivary gland cells-1.8

Note: IC50 values can vary depending on specific experimental conditions, including the cell line used, the expression level of TMEM16A, and the method of channel activation.[8]

Experimental Protocols

Reproducible and rigorous experimental design is paramount when studying the effects of T16Ainh-A01. Below are detailed methodologies for key assays used to characterize its inhibitory activity.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique directly measures the ion currents flowing through TMEM16A channels in the plasma membrane of a single cell, providing detailed insights into the biophysical properties of the channel and the mechanism of inhibition.[8]

Objective: To record whole-cell TMEM16A-mediated Cl- currents and their inhibition by T16Ainh-A01.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A).

  • Patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (in mM): 140 N-methyl-d-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4.

  • Intracellular (pipette) solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES. Adjusted to pH 7.2 with CsOH. The free Ca2+ concentration is adjusted by adding calculated amounts of CaCl2 to activate TMEM16A.[9]

  • T16Ainh-A01 stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate TMEM16A-expressing cells onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[8]

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.[8]

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit TMEM16A currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of T16Ainh-A01.

  • Data Analysis: Measure the amplitude of the TMEM16A current before and after the application of T16Ainh-A01 to determine the percentage of inhibition.

YFP-Based Iodide Influx Assay

This is a high-throughput, cell-based fluorescence assay that is well-suited for screening and characterizing TMEM16A inhibitors. It relies on a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (YFP-H148Q/I152L), whose fluorescence is quenched upon iodide influx through TMEM16A channels.[8]

Objective: To measure TMEM16A-mediated iodide influx and its inhibition by T16Ainh-A01.

Materials:

  • Cells stably co-expressing human TMEM16A and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).

  • 96-well or 384-well black, clear-bottom microplates.

  • Phosphate-Buffered Saline (PBS).

  • Iodide-containing solution: PBS with 100 mM NaI replacing 100 mM NaCl.

  • TMEM16A agonist (e.g., 100 µM ATP or ionomycin).

  • T16Ainh-A01 and other test compounds.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the TMEM16A/YFP-expressing cells into microplates and grow to confluence.

  • Compound Incubation: Wash the cells with PBS. Add PBS containing the desired concentration of T16Ainh-A01 or other inhibitors to the wells and incubate for 10-20 minutes at room temperature.[8]

  • Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline YFP fluorescence for a short period (e.g., 10 seconds).[8]

  • Activation and Iodide Influx: Add the iodide-containing solution along with a TMEM16A agonist to each well.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the YFP fluorescence at regular intervals (e.g., every 0.5 seconds) for 10-30 seconds.[8]

  • Data Analysis: The rate of fluorescence quench is proportional to the rate of iodide influx. Calculate the initial rate of iodide influx and determine the inhibitory effect of T16Ainh-A01 by comparing the rates in treated versus untreated wells.

Modulation of Cellular Signaling Pathways

By inhibiting the chloride channel function of TMEM16A, T16Ainh-A01 exerts a significant influence on several critical intracellular signaling cascades that are pivotal for cell proliferation, survival, and migration. These effects are particularly prominent in pathological conditions where TMEM16A is overexpressed, such as in various cancers.

EGFR Signaling Pathway

There is a functional link between TMEM16A and the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. TMEM16A appears to regulate the stability and signaling activity of EGFR. Inhibition of TMEM16A's chloride channel function by T16Ainh-A01 can lead to the suppression of EGFR signaling, resulting in reduced cancer cell viability.[2]

EGFR_Signaling T16Ainh_A01 T16Ainh-A01 TMEM16A TMEM16A (ANO1) Cl- Channel Activity T16Ainh_A01->TMEM16A Inhibition EGFR EGFR Stabilization & Activation TMEM16A->EGFR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: T16Ainh-A01 inhibits TMEM16A, disrupting its regulation of EGFR signaling.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a central signaling cascade that translates extracellular signals into cellular responses, including proliferation and differentiation. Several studies have indicated that TMEM16A activity promotes the phosphorylation and activation of ERK1/2.[10][11] Consequently, treatment with T16Ainh-A01 can abrogate this effect, leading to the inhibition of cell proliferation.[11]

MAPK_ERK_Signaling cluster_MEK Phosphorylation cluster_ERK Phosphorylation TMEM16A TMEM16A Activation MEK MEK TMEM16A->MEK Activates pMEK p-MEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 Proliferation Cell Proliferation pERK->Proliferation T16Ainh_A01 T16Ainh-A01 T16Ainh_A01->TMEM16A Inhibits

Caption: T16Ainh-A01 inhibits TMEM16A, leading to reduced ERK1/2 phosphorylation and proliferation.

NF-κB and mTORC1 Signaling Pathways

T16Ainh-A01 has also been shown to modulate the NF-κB and mTORC1 signaling pathways. TMEM16A can activate NF-κB signaling, promoting the release of pro-inflammatory cytokines.[12] Inhibition of TMEM16A with T16Ainh-A01 can suppress NF-κB activation.[12] Additionally, in the context of diabetic kidney injury, the CLCA1/TMEM16A axis is required for high glucose-induced mTORC1 signaling, and T16Ainh-A01 can abrogate this activation.[13]

NFkB_mTORC1_Signaling T16Ainh_A01 T16Ainh-A01 TMEM16A TMEM16A T16Ainh_A01->TMEM16A Inhibition NFkB NF-κB Activation TMEM16A->NFkB mTORC1 mTORC1 Activation TMEM16A->mTORC1 (in specific contexts) Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines ProteinSynth Protein Synthesis (e.g., matrix proteins) mTORC1->ProteinSynth

Caption: T16Ainh-A01 inhibits TMEM16A, thereby suppressing NF-κB and mTORC1 signaling pathways.

Conclusion

T16Ainh-A01 is a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the TMEM16A chloride channel. Its potent and selective inhibitory action, coupled with a growing understanding of its effects on downstream signaling pathways, makes it an indispensable molecule for research in epithelial transport, smooth muscle physiology, and oncology. This guide provides a foundational understanding of its mechanism of action, offering researchers and drug development professionals the necessary information to effectively utilize T16Ainh-A01 in their studies and to explore its therapeutic potential. Further research into its precise binding site and the full spectrum of its cellular effects will continue to refine our understanding of TMEM16A and its role in human health and disease.

References

T16A(inh)-C01 as a TMEM16A Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a pivotal role in a multitude of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. The dysregulation of TMEM16A has been implicated in the pathophysiology of various diseases, such as hypertension, asthma, and cystic fibrosis, making it a compelling target for therapeutic intervention. T16A(inh)-C01 is a potent and selective small-molecule inhibitor of TMEM16A, belonging to the aminophenylthiazole class of compounds. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and its effects on TMEM16A-mediated signaling pathways.

Mechanism of Action

This compound acts as a direct blocker of the TMEM16A channel pore.[1] This inhibition is voltage-independent, meaning it effectively blocks the channel's activity at all membrane potentials.[2] Structural and functional studies suggest that this compound and its analogs bind to a pocket located external to the neck region of the hourglass-shaped pore of the TMEM16A channel, thereby occluding the ion conduction pathway.[1] This mechanism of open-channel block is contingent on the channel transitioning to a conducting state upon calcium binding.[1]

Quantitative Data

The inhibitory potency of this compound on TMEM16A has been quantified across various experimental platforms. The following table summarizes the key quantitative data.

ParameterValueCell Type/Assay ConditionReference
IC50 ~1 µMTMEM16A-transfected FRT cells (iodide influx assay)[2]
IC50 1.1 µMTMEM16A-expressing FRT cells (short-circuit current)[2]
IC50 1.6 µMMouse thoracic aorta (isometric tension)[3]
IC50 ~4 µMExcised inside-out patches (electrophysiology)[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, expression level of TMEM16A, and the method of measurement.

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the electrical currents flowing through ion channels in the cell membrane.

Objective: To measure the inhibitory effect of this compound on TMEM16A-mediated chloride currents.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and CaCl2 to achieve a free Ca2+ concentration of ~275 nM. Adjust pH to 7.2 with CsOH.

  • This compound stock solution (in DMSO)

Procedure:

  • Culture cells expressing TMEM16A on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Mount a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of 0 mV.

  • Apply a voltage-step protocol to elicit TMEM16A currents. A typical protocol involves stepping the voltage from -100 mV to +100 mV in 20 mV increments.

  • Record baseline TMEM16A currents.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • After a few minutes of incubation, record TMEM16A currents again using the same voltage protocol.

  • Analyze the data by measuring the current amplitude at each voltage step before and after inhibitor application to determine the percentage of inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep Pipette Fabrication pipette_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp Protocol whole_cell->voltage_clamp baseline_rec Baseline Recording voltage_clamp->baseline_rec inhibitor_app This compound Application baseline_rec->inhibitor_app post_inhib_rec Post-Inhibitor Recording inhibitor_app->post_inhib_rec data_analysis Current Amplitude Measurement & Percent Inhibition Calculation post_inhib_rec->data_analysis

Workflow for a whole-cell patch-clamp experiment.
Iodide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of TMEM16A inhibitors.

Objective: To measure the inhibitory effect of this compound on TMEM16A-mediated iodide influx.

Materials:

  • FRT cells stably co-expressing TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

  • Assay Buffer (PBS): Phosphate-Buffered Saline.

  • Iodide Buffer: PBS with 140 mM NaI replacing 140 mM NaCl.

  • ATP stock solution.

  • This compound stock solution (in DMSO).

Procedure:

  • Plate the TMEM16A/YFP-expressing FRT cells in 96-well plates and grow to confluence.

  • Wash the cells three times with PBS, leaving 50 µL of PBS in each well.

  • Add this compound at various concentrations to the wells and incubate for 10 minutes at room temperature.

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading for 2 seconds.

  • Inject 50 µL of Iodide Buffer containing 200 µM ATP to stimulate TMEM16A and initiate iodide influx.

  • Continuously record the YFP fluorescence quenching as iodide enters the cells.

  • Calculate the initial rate of iodide influx from the fluorescence quenching data.

  • Determine the concentration-response curve for this compound and calculate the IC50 value.

G cell_plating Plate TMEM16A/YFP FRT cells in 96-well plate cell_wash Wash cells with PBS cell_plating->cell_wash inhibitor_incubation Incubate with this compound cell_wash->inhibitor_incubation baseline_fluorescence Measure baseline YFP fluorescence inhibitor_incubation->baseline_fluorescence iodide_atp_addition Add Iodide Buffer + ATP baseline_fluorescence->iodide_atp_addition fluorescence_quenching Record YFP fluorescence quenching iodide_atp_addition->fluorescence_quenching data_analysis Calculate initial rate of iodide influx and determine IC50 fluorescence_quenching->data_analysis

Workflow for an iodide influx assay.
Isometric Tension Measurement in Vascular Smooth Muscle

This ex vivo technique measures the contractility of isolated blood vessels and is used to assess the functional effects of TMEM16A inhibition on smooth muscle tone.

Objective: To determine the vasorelaxant effect of this compound on pre-constricted arteries.

Materials:

  • Isolated arterial rings (e.g., mouse thoracic aorta).

  • Wire myograph system with a force transducer.

  • Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11.1 Glucose. Gassed with 95% O2 / 5% CO2.

  • Vasoconstrictor agent (e.g., methoxamine (B1676408) or phenylephrine).

  • This compound stock solution (in DMSO).

Procedure:

  • Dissect arterial segments and mount them as rings in the wire myograph chambers filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.

  • Apply a passive tension to the arterial rings and allow them to equilibrate for at least 60 minutes.

  • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., methoxamine).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath.

  • Record the changes in isometric tension after each addition.

  • Calculate the percentage of relaxation at each concentration relative to the pre-constricted tension.

  • Construct a concentration-response curve and determine the IC50 for vasorelaxation.

G dissection Dissect and mount arterial rings equilibration Equilibrate under passive tension dissection->equilibration pre_constriction Induce stable contraction with vasoconstrictor equilibration->pre_constriction inhibitor_addition Cumulative addition of this compound pre_constriction->inhibitor_addition tension_recording Record isometric tension inhibitor_addition->tension_recording data_analysis Calculate percent relaxation and determine IC50 tension_recording->data_analysis

Workflow for isometric tension measurement.

TMEM16A Signaling Pathways and Modulation by this compound

TMEM16A is implicated in a variety of signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation. Inhibition of TMEM16A by this compound can modulate these pathways.

TMEM16A and EGFR/MAPK Signaling

In several cancer cell types, TMEM16A has been shown to promote cell proliferation and migration through the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 cascade.[4][5] TMEM16A can physically interact with EGFR, leading to its phosphorylation and subsequent activation of downstream effectors like AKT, SRC, and ERK1/2.[5] By inhibiting TMEM16A, this compound can be expected to attenuate this pro-proliferative signaling.

G TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR promotes phosphorylation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation T16AinhC01 This compound T16AinhC01->TMEM16A

TMEM16A-mediated EGFR/MAPK signaling pathway.
TMEM16A and Calcium Signaling

TMEM16A activity is intrinsically linked to intracellular calcium concentrations. Furthermore, TMEM16A can itself modulate calcium signaling. It has been shown to interact with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), potentially amplifying calcium release from the endoplasmic reticulum.[6][7] This creates a positive feedback loop where TMEM16A activation can lead to further increases in intracellular calcium. This compound, by blocking TMEM16A, can disrupt this feedback mechanism.

G Agonist Agonist (e.g., ATP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R activates ER Endoplasmic Reticulum Ca2_release Ca2+ Release IP3R->Ca2_release TMEM16A TMEM16A Ca2_release->TMEM16A activates TMEM16A->IP3R potentiates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux T16AinhC01 This compound T16AinhC01->TMEM16A

TMEM16A involvement in calcium signaling.

Selectivity and Off-Target Effects

While this compound is a potent inhibitor of TMEM16A, it is important to consider its selectivity. Studies have shown that at higher concentrations, this compound can exhibit off-target effects. Notably, it has been reported to inhibit voltage-dependent calcium channels (VDCCs) in A7r5 cells in a concentration-dependent manner.[8] Therefore, when interpreting experimental results, particularly at higher concentrations of this compound, the potential for off-target effects should be taken into account. It is recommended to use the lowest effective concentration and to include appropriate controls to verify the specificity of the observed effects to TMEM16A inhibition.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A. Its potency and well-characterized mechanism of action make it a suitable probe for both in vitro and ex vivo studies. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed experimental protocols and an overview of its impact on key signaling pathways. As with any pharmacological inhibitor, careful consideration of its selectivity and potential off-target effects is crucial for the robust interpretation of experimental findings.

References

T16A(inh)-C01: A Technical Guide to its Function as an ANO1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of T16A(inh)-C01, a small molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC). ANO1, also known as Transmembrane member 16A (TMEM16A), is a critical protein involved in a myriad of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its dysregulation has been implicated in numerous pathologies such as cystic fibrosis, asthma, hypertension, and various cancers. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the role of ANO1 in key cellular signaling pathways and visualizes these interactions, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to ANO1 (TMEM16A)

Anoctamin-1 (ANO1) is a protein that forms a calcium-activated chloride channel, playing a pivotal role in mediating chloride ion transport across cell membranes in response to changes in intracellular calcium concentration.[1][2] This function is integral to a wide range of physiological activities. For instance, in epithelial cells, ANO1-mediated chloride secretion drives fluid movement, which is essential for processes like mucus hydration in the airways.[2] In smooth muscle cells, ANO1 contributes to membrane depolarization, leading to contraction in tissues such as the vasculature and the gastrointestinal tract.[3]

Given its widespread functional importance, the dysregulation of ANO1 has been linked to a variety of diseases. Overexpression of ANO1 is associated with the proliferation and metastasis of several cancers, including head and neck, breast, and prostate cancer.[4] Conversely, defects in ANO1 function can contribute to conditions like cystic fibrosis, where impaired chloride secretion leads to thickened mucus.[2] This central role in both health and disease makes ANO1 a compelling target for therapeutic intervention.

This compound: An Inhibitor of ANO1

This compound is a small molecule inhibitor specifically targeting the ANO1 channel. It belongs to a class of compounds identified through high-throughput screening for their ability to block ANO1-mediated chloride currents.[5] Notably, this compound is reported to inhibit ANO1 function without interfering with intracellular calcium signaling, a crucial aspect for a specific pharmacological tool.[5]

Mechanism of Action

This compound functions by directly blocking the ANO1 chloride channel, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium. The precise binding site and molecular interactions of this compound with the ANO1 protein are still under investigation. However, its inhibitory action effectively decouples calcium signaling from chloride channel activity, allowing for the targeted modulation of ANO1-dependent physiological processes.

Quantitative Data and Comparative Analysis

The potency of this compound and other commonly used ANO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized ANO1 inhibitors.

Inhibitor Chemical Class Target IC50 Cell Line/System Key Characteristics Off-Target Effects Reference(s)
This compound Not SpecifiedANO18.4 µMNot SpecifiedBlocks ANO1-mediated chloride current without affecting calcium signaling.Not extensively characterized.[5]
T16Ainh-A01 AminophenylthiazoleANO1~1 µMFRT cells expressing human ANO1Potent inhibitor, often used as a pharmacological tool.Inhibits voltage-dependent calcium channels (VDCCs).[6][7][8]
CaCCinh-A01 ArylaminothiopheneANO1~2.1 µMFRT cells expressing human ANO1Can reduce ANO1 protein expression through ubiquitination and proteasomal degradation.May affect intracellular calcium signaling.[9][8][9]
MONNA Anthranilic acid derivativeANO180 nMNot SpecifiedHigh potency; no significant effect on CFTR, CLC2, or BEST1 channels.Can cause membrane hyperpolarization.[9]

Experimental Protocols

Accurate characterization of ANO1 inhibitors like this compound relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for two key assays used to assess ANO1 channel function and its inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity. It allows for the precise control of the cell membrane potential while recording the ionic currents flowing through the channels.

Objective: To measure ANO1-mediated chloride currents in response to intracellular calcium and to determine the inhibitory effect of this compound.

Materials:

  • Cells expressing ANO1 (e.g., HEK293 or FRT cells stably transfected with ANO1).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

  • Intracellular (pipette) solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM), pH 7.2.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate ANO1-expressing cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents. The presence of a high intracellular calcium concentration in the pipette solution will activate the channels.

  • Inhibitor Application:

    • After recording baseline currents, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

    • Allow the inhibitor to equilibrate for several minutes.

    • Record the currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after inhibitor application.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of inhibition at each concentration to determine the IC50 value.

Experimental Workflow for Whole-Cell Patch-Clamp

G cluster_prep Preparation cluster_rec Recording cluster_inhib Inhibition cluster_analysis Analysis cell_prep Plate ANO1-expressing cells on coverslips giga_seal Form Giga-seal on a single cell cell_prep->giga_seal pipette_prep Pull and fill patch pipettes pipette_prep->giga_seal whole_cell Establish Whole-Cell configuration giga_seal->whole_cell baseline_rec Record baseline ANO1 currents whole_cell->baseline_rec apply_inhibitor Perfuse with This compound baseline_rec->apply_inhibitor inhibitor_rec Record currents in presence of inhibitor apply_inhibitor->inhibitor_rec iv_plot Construct I-V plots inhibitor_rec->iv_plot ic50_calc Calculate % inhibition and IC50 iv_plot->ic50_calc

Workflow for Whole-Cell Patch-Clamp Electrophysiology.
YFP-Based Iodide Efflux Assay

This is a cell-based fluorescence assay commonly used for high-throughput screening of ANO1 inhibitors. It relies on the principle that the fluorescence of a specific yellow fluorescent protein (YFP) mutant is quenched by iodide ions.

Objective: To indirectly measure ANO1 channel activity by monitoring iodide influx and to screen for inhibitory compounds like this compound.

Materials:

  • FRT cells stably co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injectors.

  • Phosphate-buffered saline (PBS).

  • Iodide-containing solution (in mM): 140 NaI, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

  • Agonist (e.g., ATP) to increase intracellular calcium.

  • Test compounds, including this compound.

Procedure:

  • Cell Seeding: Seed the FRT-ANO1-YFP cells into the microplates and grow them to confluence.

  • Compound Incubation:

    • Wash the cells with PBS.

    • Add PBS containing the test compounds at various concentrations to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence reader.

    • Measure the baseline YFP fluorescence.

    • Inject the iodide-containing solution along with a calcium-mobilizing agonist (e.g., ATP).

    • Monitor the decrease in YFP fluorescence over time as iodide enters the cells through the activated ANO1 channels.

  • Data Analysis:

    • The initial rate of fluorescence quenching is proportional to the ANO1 channel activity.

    • Calculate the rate of quenching for each well.

    • Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the concentration-response curve and calculate the IC50 value.

Workflow for YFP-Based Iodide Efflux Assay

G cluster_prep Preparation cluster_treat Treatment cluster_read Measurement cluster_analysis Analysis seed_cells Seed FRT-ANO1-YFP cells in microplate wash_cells Wash cells with PBS seed_cells->wash_cells add_compounds Add test compounds (e.g., this compound) wash_cells->add_compounds incubate Incubate for 10-20 min add_compounds->incubate baseline_fluor Measure baseline YFP fluorescence incubate->baseline_fluor inject_iodide Inject Iodide + Agonist (ATP) baseline_fluor->inject_iodide kinetic_read Monitor fluorescence quenching inject_iodide->kinetic_read calc_rate Calculate rate of fluorescence quenching kinetic_read->calc_rate calc_inhibition Determine % inhibition and IC50 calc_rate->calc_inhibition

Workflow for the YFP-Based Iodide Efflux Assay.

ANO1 in Cellular Signaling

ANO1 is not merely a passive ion channel but also an active participant in cellular signaling cascades, particularly in the context of cancer. One of the most well-documented interactions is with the Epidermal Growth Factor Receptor (EGFR).

The ANO1-EGFR Signaling Axis

In several cancers, particularly head and neck squamous cell carcinoma (HNSCC), ANO1 and EGFR form a functional complex.[1][10] This interaction appears to be mutually reinforcing:

  • ANO1 enhances EGFR signaling: ANO1 can promote the phosphorylation and activation of EGFR, leading to the stimulation of downstream pro-proliferative and pro-survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4][11]

  • EGFR signaling upregulates ANO1: Activated EGFR signaling can, in turn, increase the protein levels of ANO1, creating a positive feedback loop that drives cancer progression.[1]

Inhibition of ANO1 with small molecules can disrupt this complex and attenuate EGFR signaling, making it a potential therapeutic strategy, especially in combination with EGFR inhibitors.[10]

Signaling Pathway of ANO1 and EGFR Interaction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ANO1 ANO1 EGFR->ANO1 Increases protein level RAS RAS EGFR->RAS Activates ANO1->EGFR Forms complex with & enhances phosphorylation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes T16A_inh_C01 This compound T16A_inh_C01->ANO1 Inhibits EGF EGF EGF->EGFR Binds

ANO1 and EGFR signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for the study of ANO1 channel function. Its specificity in inhibiting the channel without directly affecting calcium signaling makes it a useful probe for dissecting the physiological and pathological roles of ANO1. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable characterization of this compound and other potential ANO1 modulators. A thorough understanding of the interplay between ANO1 and key signaling molecules like EGFR is crucial for the development of novel therapeutic strategies targeting diseases driven by ANO1 dysregulation. Further research into the precise mechanism of action and the off-target profile of this compound will be essential for its potential translation into a therapeutic agent.

References

An In-depth Technical Guide to the Role of T16A(inh)-A01 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a crucial calcium-activated chloride channel (CaCC) that plays a significant role in a multitude of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitation.[1][2] Its dysregulation is implicated in various pathologies such as cancer, hypertension, and inflammatory diseases like pancreatitis.[3][4] T16A(inh)-A01 is a potent and specific small-molecule inhibitor of the TMEM16A channel.[5] Initially identified through high-throughput screening, it has become an invaluable pharmacological tool for elucidating the diverse roles of TMEM16A in cellular signaling.[5] This guide provides a comprehensive overview of the mechanism of action of T16A(inh)-A01, its effects on key signaling pathways, and the experimental protocols used for its characterization.

Note: The inhibitor is widely referenced in scientific literature as T16A(inh)-A01. This guide will use this standard nomenclature.

Mechanism of Action

T16A(inh)-A01 acts as a direct blocker of the TMEM16A channel. By binding to the channel protein, it physically occludes the pore, thereby preventing the flux of chloride ions (Cl⁻) that is normally triggered by an increase in intracellular calcium ([Ca²⁺]i). This inhibition occurs in a voltage-independent manner, meaning its blocking efficacy is consistent across different membrane potentials.[6] The primary consequence of this action is the attenuation of all downstream cellular events that depend on TMEM16A-mediated chloride conductance and the resulting changes in membrane potential and ion gradients.

Quantitative Data on Inhibitory Activity

The potency of T16A(inh)-A01 has been quantified across various experimental systems. The following table summarizes key inhibitory concentrations.

ParameterValueCell Type / SystemReference
IC₅₀ ~1 µMTMEM16A-transfected FRT cells[5]
IC₅₀ 1.1 µMTMEM16A-expressing FRT cells (ATP-induced current)[6]
IC₅₀ 1.6 µMMethoxamine (B1676408) pre-contracted mouse thoracic aorta[5][7]
Effective Concentration 1-30 µMInhibition of single Ca²⁺-activated Cl⁻ channels[5][7]
Effective Concentration 10 µMNear-complete inhibition of TMEM16A current[6]
Effective Concentration 10 µMRelaxation of human visceral adipose arteries (88 ± 3%)[5][7]

It is important to note that some studies suggest T16A(inh)-A01 may exhibit off-target effects at higher concentrations, including the inhibition of voltage-dependent calcium channels (VDCCs), which can contribute to its vasorelaxant effects independently of TMEM16A inhibition.[8]

Role in Core Cellular Signaling Pathways

By inhibiting TMEM16A, T16A(inh)-A01 modulates several critical signaling cascades.

Calcium (Ca²⁺) Signaling

TMEM16A is not merely a passive channel but an active participant in shaping intracellular Ca²⁺ signals. It forms a close association with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), an intracellular channel responsible for releasing Ca²⁺ from the endoplasmic reticulum (ER).[3] TMEM16A facilitates IP₃R-mediated Ca²⁺ release. Inhibition of TMEM16A with T16A(inh)-A01 has been shown to block this Ca²⁺ release, indicating a feedback mechanism where the chloride channel's activity sustains signaling from the ER.[3] This disruption of Ca²⁺ homeostasis affects numerous downstream processes.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TMEM16A TMEM16A (ANO1) IP3R IP₃R TMEM16A->IP3R facilitates Ca_Release Ca²⁺ Release IP3R->Ca_Release mediates T16Ainh T16A(inh)-A01 T16Ainh->TMEM16A inhibits Signaling Downstream Ca²⁺ Signaling Ca_Release->Signaling

T16A(inh)-A01 inhibits TMEM16A, disrupting its facilitation of IP₃R-mediated Ca²⁺ release.
NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In conditions such as acute pancreatitis, sustained elevation of intracellular Ca²⁺ is a key trigger for NF-κB activation.[3] TMEM16A contributes to this Ca²⁺ elevation via its interaction with IP₃R. Consequently, the application of T16A(inh)-A01 can block the activation of NF-κB signaling in pancreatic acinar cells by preventing the necessary increase in intracellular Ca²⁺.[3]

T16Ainh T16A(inh)-A01 TMEM16A TMEM16A T16Ainh->TMEM16A inhibits Ca_i ↑ [Ca²⁺]i TMEM16A->Ca_i promotes NFkB NF-κB Activation Ca_i->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Inhibition of TMEM16A by T16A(inh)-A01 prevents the Ca²⁺ rise needed for NF-κB activation.
Proliferation and Survival Pathways (EGFR, MAPK/ERK)

In many cancer cells, TMEM16A is overexpressed and contributes to cell proliferation and migration.[4] It activates several mitogenic signaling pathways:

  • EGFR Signaling: TMEM16A can increase the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4] Pharmacological inhibition of TMEM16A leads to decreased phosphorylation of EGFR and its downstream effectors like AKT and SRC.[1][9]

  • MAPK/ERK Signaling: Overexpression of TMEM16A activates the Ras-Raf-MEK-ERK1/2 signaling cascade.[4] Inhibition of TMEM16A, either pharmacologically or via knockdown, reduces the phosphorylation of ERK1/2, thereby impeding cell growth.[1]

T16Ainh T16A(inh)-A01 TMEM16A TMEM16A T16Ainh->TMEM16A inhibits EGFR EGFR Signaling TMEM16A->EGFR Ras_Raf Ras-Raf-MEK Pathway TMEM16A->Ras_Raf EGFR->Ras_Raf ERK p-ERK1/2 Ras_Raf->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

T16A(inh)-A01 blocks TMEM16A, leading to downregulation of EGFR and MAPK/ERK pathways.

Key Experimental Protocols

The characterization of T16A(inh)-A01 and its effects on cellular signaling relies on several core methodologies.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents across the cell membrane of a single cell, providing a functional readout of TMEM16A channel activity.

  • Objective: To quantify the inhibitory effect of T16A(inh)-A01 on TMEM16A-mediated chloride currents.

  • Methodology:

    • Cells expressing TMEM16A (e.g., transfected FRT or HEK cells, or primary vascular smooth muscle cells) are used.[5]

    • A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

    • The intracellular (pipette) solution contains a known concentration of free Ca²⁺ (e.g., 275-500 nM) to activate TMEM16A channels.[5][6] The extracellular solution is a physiological saline buffer.

    • The membrane potential is clamped at various voltages, and the resulting currents are recorded.

    • T16A(inh)-A01 is applied to the extracellular solution at various concentrations, and the reduction in the Ca²⁺-activated current is measured to determine potency (IC₅₀) and mechanism.[6]

Start Prepare TMEM16A- expressing cells Step1 Establish whole-cell patch clamp configuration Start->Step1 Step2 Activate TMEM16A with intracellular Ca²⁺ Step1->Step2 Step3 Record baseline Cl⁻ currents Step2->Step3 Step4 Apply T16A(inh)-A01 to bath solution Step3->Step4 Step5 Record inhibited Cl⁻ currents Step4->Step5 End Calculate % inhibition and IC₅₀ Step5->End

Workflow for assessing T16A(inh)-A01 efficacy using whole-cell patch clamp.
Short-Circuit Current (Isc) Measurements

This method is used for studying ion transport across a monolayer of polarized epithelial cells grown on a permeable support.

  • Objective: To measure the effect of T16A(inh)-A01 on net chloride secretion across an epithelium.

  • Methodology:

    • TMEM16A-expressing epithelial cells (e.g., FRT or human bronchial epithelial cells) are cultured on permeable filter supports until they form a confluent monolayer.

    • The filter is mounted in an Ussing chamber, which separates the apical and basolateral sides.

    • The basolateral membrane is permeabilized (e.g., with amphotericin B) to allow control over the intracellular ion concentrations, and a chloride gradient is applied across the apical membrane.[6]

    • An agonist like ATP is added to the apical side to stimulate TMEM16A channels via purinergic receptors, leading to an increase in Isc, which reflects Cl⁻ current.[6]

    • T16A(inh)-A01 is added before the agonist to quantify its inhibitory effect on the stimulated Isc.[6]

Isometric Tension (Myograph) Studies

This technique measures the contractility of isolated tissues, such as blood vessels, and is used to assess the functional impact of channel inhibitors on smooth muscle tone.

  • Objective: To determine the vasorelaxant effect of T16A(inh)-A01.

  • Methodology:

    • Small arteries (e.g., mouse thoracic aorta or human visceral arteries) are dissected and cut into small rings.[5][7]

    • The rings are mounted in a myograph chamber containing physiological salt solution, attached to a force transducer.

    • The vessel is pre-constricted with an agonist such as methoxamine or phenylephrine (B352888) to induce a stable tone.

    • T16A(inh)-A01 is added cumulatively to the chamber, and the resulting relaxation (decrease in force) is recorded.

    • The concentration-response curve is used to calculate the IC₅₀ for vasorelaxation.[5][7]

Conclusion

T16A(inh)-A01 is a foundational pharmacological tool for dissecting the complex role of the TMEM16A channel in cellular signaling. Its ability to potently inhibit TMEM16A has provided direct evidence for the channel's involvement in modulating Ca²⁺ homeostasis, activating pro-inflammatory NF-κB pathways, and driving pro-proliferative EGFR and MAPK signaling cascades. While researchers must remain mindful of potential off-target effects at higher concentrations, T16A(inh)-A01 continues to be indispensable for studies in physiology, oncology, and pharmacology, aiding in the validation of TMEM16A as a promising therapeutic target for a range of human diseases.

References

The Discovery and Synthesis of T16Ainh-A01: A Potent Inhibitor of the TMEM16A Chloride Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transmembrane member 16A (TMEM16A), also known as anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of TMEM16A has been implicated in several diseases, including secretory diarrheas, hypertension, and various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and chemical synthesis of T16Ainh-A01, a potent and selective small-molecule inhibitor of TMEM16A.

Discovery of T16Ainh-A01: A High-Throughput Screening Approach

T16Ainh-A01 was identified through a large-scale high-throughput screening (HTS) campaign of approximately 110,000 small molecules.[1][2][3] The screening assay was designed to identify compounds that could inhibit the TMEM16A-mediated chloride ion (Cl-) influx in a robust and measurable manner.

Experimental Protocols

High-Throughput Screening (HTS) Assay for TMEM16A Inhibitors

The primary HTS assay utilized a cell-based system with a genetically encoded halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) as a sensor for intracellular iodide (I-) concentration, which serves as a surrogate for chloride.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP-based halide sensor were used.

  • Assay Principle: The fluorescence of the YFP variant is quenched by iodide. Inhibition of TMEM16A prevents the influx of I- into the cells, thus preventing the quenching of YFP fluorescence.

  • Workflow:

    • Cell Plating: FRT-TMEM16A-YFP cells were plated in 384-well microplates.

    • Compound Addition: Test compounds from the chemical library were added to the wells.

    • Assay Initiation: A solution containing a Cl--free buffer with iodide and a Ca2+ ionophore (e.g., ionomycin) was added to activate TMEM16A and initiate I- influx.

    • Fluorescence Reading: The YFP fluorescence was continuously measured using a plate reader. A decrease in fluorescence indicated I- influx through active TMEM16A channels.

    • Data Analysis: The rate of fluorescence decrease was used to determine the extent of TMEM16A inhibition by the test compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis plate Plate FRT-TMEM16A-YFP cells in 384-well plates add_compounds Add test compounds plate->add_compounds add_reagents Add I⁻ and Ca²⁺ ionophore solution add_compounds->add_reagents read_fluorescence Measure YFP fluorescence add_reagents->read_fluorescence analyze Calculate rate of fluorescence decrease read_fluorescence->analyze identify_hits Identify potent inhibitors analyze->identify_hits

Quantitative Data: Inhibitory Potency

The HTS campaign and subsequent structure-activity relationship (SAR) studies identified T16Ainh-A01 as a lead compound. The inhibitory potency of T16Ainh-A01 and other relevant compounds are summarized in the table below.

CompoundTargetIC50 (µM)Assay TypeReference
T16Ainh-A01 TMEM16A~1YFP-based fluorescence quenching assay[1][2][3]
CaCCinh-A01CaCC2.1Short-circuit current measurement[1]
Digallic acidTMEM16A3.6YFP-based fluorescence quenching assay[1]
Tannic acidCaCC6.4Short-circuit current measurement[1]

Chemical Synthesis of T16Ainh-A01

T16Ainh-A01 is an aminophenylthiazole derivative. The synthesis of this class of compounds generally follows a well-established chemical route.

Experimental Protocols

General Synthesis of 4-Aryl-2-aminothiazoles (Core of T16Ainh-A01)

The synthesis of the 4-aryl-2-aminothiazole core, a key structural motif of T16Ainh-A01, is typically achieved through the Hantzsch thiazole (B1198619) synthesis.

  • Step 1: α-Bromination of an Aryl Methyl Ketone: An appropriate aryl methyl ketone is reacted with a brominating agent, such as bromine (Br2) or N-bromosuccinimide (NBS), to yield the corresponding α-bromoarylketone.

  • Step 2: Cyclocondensation with Thiourea (B124793): The resulting α-bromoarylketone is then reacted with thiourea in a suitable solvent, such as ethanol. This reaction proceeds via a cyclocondensation mechanism to form the 4-aryl-2-aminothiazole ring system.

Plausible Synthesis Route for T16Ainh-A01

While the exact, detailed synthesis of T16Ainh-A01 is proprietary, a plausible synthetic route can be extrapolated from the synthesis of its analogs.[4] The synthesis would involve the formation of the aminothiazole core followed by the coupling with a substituted pyrimidine (B1678525) moiety.

  • Synthesis of the Aminothiazole Intermediate: Following the general procedure, a substituted acetophenone (B1666503) would be brominated and then reacted with thiourea to form the corresponding substituted 4-phenyl-2-aminothiazole.

  • Synthesis of the Pyrimidine Moiety: The substituted pyrimidine portion of the molecule would be synthesized separately, likely involving the condensation of a β-dicarbonyl compound with a thiourea derivative.

  • Coupling Reaction: The final step would involve a coupling reaction, such as a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, to link the aminothiazole and pyrimidine fragments.

Synthesis_Workflow cluster_thiazole Aminothiazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_coupling Final Coupling ketone Aryl Methyl Ketone bromination α-Bromination thiourea Thiourea cyclocondensation Cyclocondensation aminothiazole 4-Aryl-2-aminothiazole coupling Coupling Reaction aminothiazole->coupling pyrimidine_synth Synthesis of substituted pyrimidine pyrimidine_synth->coupling T16Ainh_A01 T16Ainh-A01 coupling->T16Ainh_A01

TMEM16A Signaling Pathways

TMEM16A is implicated in various signaling pathways, particularly in the context of cancer cell proliferation and migration.[5] Inhibition of TMEM16A by T16Ainh-A01 can modulate these downstream effects.

// Nodes TMEM16A [label="TMEM16A", fillcolor="#4285F4"]; Ca_ion [label="Ca²⁺", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#34A853"]; Ras [label="Ras", fillcolor="#EA4335"]; Raf [label="Raf", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#EA4335"]; ERK [label="ERK", fillcolor="#EA4335"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Migration", shape=ellipse, fillcolor="#202124"]; T16Ainh_A01_node [label="T16Ainh-A01", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ca_ion -> TMEM16A [label="activates"]; TMEM16A -> EGFR [label="activates"]; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; T16Ainh_A01_node -> TMEM16A [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "Simplified TMEM16A signaling pathway in cancer."

Conclusion

T16Ainh-A01 represents a significant advancement in the development of selective inhibitors for the TMEM16A chloride channel. Its discovery through a rigorous high-throughput screening campaign and subsequent chemical optimization has provided a valuable pharmacological tool for dissecting the physiological and pathophysiological roles of TMEM16A. The synthetic route, based on established chemical principles, offers a framework for the generation of further analogs with potentially improved properties. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to further explore the therapeutic potential of targeting TMEM16A.

References

T16A(inh)-C01: A Technical Guide for the Study of Calcium-Activated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of T16A(inh)-C01, a small molecule inhibitor of the calcium-activated chloride channel (CaCC), TMEM16A (also known as Anoctamin 1 or ANO1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and illustrates relevant signaling pathways and experimental workflows.

Introduction to this compound and TMEM16A

TMEM16A is a crucial component of CaCCs, which are involved in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of TMEM16A function has been implicated in various diseases such as hypertension, asthma, and cystic fibrosis, making it a significant therapeutic target.[1] this compound and its close analog, T16A(inh)-A01, are potent and selective inhibitors of TMEM16A, serving as invaluable pharmacological tools for elucidating the physiological and pathophysiological roles of this channel.

Quantitative Data: Potency and Efficacy

The inhibitory potency of T16A(inh)-A01, a compound structurally and functionally similar to this compound, has been characterized across various cell types and experimental platforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell Line/SystemIC50 (µM)Experimental MethodReference
FRT cells expressing human TMEM16A~1YFP-based halide influx assay[2]
Rabbit urethral interstitial cells of Cajal3.4Whole-cell patch clamp[3]
Rabbit pulmonary artery myocytes1-30 (range of effective concentrations)Single-channel and whole-cell patch clamp[2]
Mouse thoracic aorta1.6Isometric tension studies[2]

Note: While this compound is cited as a potent inhibitor, specific IC50 values for this particular analog are not as widely reported as for T16A(inh)-A01. The data for T16A(inh)-A01 is presented here as a close approximation of the expected potency.

Experimental Protocols

High-Throughput Screening (HTS) for TMEM16A Inhibitors using a YFP-based Assay

This protocol is adapted from a method used to identify and characterize TMEM16A inhibitors.[4]

Principle: Fisher Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are used. Activation of TMEM16A by a calcium agonist (e.g., ATP) in the presence of extracellular iodide leads to iodide influx and quenching of the YFP fluorescence. Inhibitors of TMEM16A will prevent this fluorescence quenching.

Materials:

  • FRT cells stably expressing human TMEM16A and YFP-H148Q/I152L

  • 96-well black, clear-bottom microplates

  • Phosphate-buffered saline (PBS)

  • Iodide-containing solution (e.g., PBS with 100 mM NaI replacing 100 mM NaCl)

  • ATP stock solution (e.g., 100 mM in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the FRT-TMEM16A-YFP cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS. Also, prepare a vehicle control (e.g., PBS with 0.1% DMSO).

  • Compound Incubation: Wash the cell monolayer with PBS. Add the this compound dilutions and controls to the respective wells and incubate for 10-20 minutes at room temperature.

  • Assay Initiation: Place the plate in a fluorescence plate reader. Initiate the assay by adding the iodide-containing solution with a calcium agonist (e.g., 100 µM ATP) to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the YFP fluorescence at an excitation wavelength of ~500 nm and an emission wavelength of ~530 nm. Record the fluorescence quenching over time.

  • Data Analysis: Calculate the initial rate of fluorescence decrease for each well. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology for Characterizing this compound

This protocol provides a method for the detailed electrophysiological characterization of this compound's effect on TMEM16A currents.[5]

Cell Preparation:

  • HEK293 cells stably expressing human TMEM16A are a suitable model.

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. To activate TMEM16A, add a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM).

  • This compound Stock Solution: 10 mM in DMSO. Dilute to the final desired concentrations in the extracellular solution immediately before use.

Recording Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Approach and Sealing: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. Under microscopic guidance, approach a single, healthy cell with the recording pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 200-500 ms (B15284909) each.

  • Compound Application: After recording stable baseline TMEM16A currents, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the currents in the absence and presence of different concentrations of this compound. Measure the current amplitude at a specific depolarizing voltage (e.g., +80 mV). Plot the percentage of current inhibition against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TMEM16A and a typical experimental workflow for inhibitor screening.

TMEM16A_Signaling_Pathway cluster_activation Channel Activation cluster_downstream Downstream Signaling GPCR GPCR Agonist PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release TMEM16A_channel TMEM16A Ca_release->TMEM16A_channel Cl_efflux Cl⁻ Efflux TMEM16A_channel->Cl_efflux EGFR EGFR TMEM16A_channel->EGFR Depolarization Membrane Depolarization Cl_efflux->Depolarization VDCC VDCC Depolarization->VDCC Ca_influx Ca²⁺ Influx VDCC->Ca_influx CAMKII CAMKII Ca_influx->CAMKII Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK CAMKII->Ras_Raf_MEK_ERK EGFR->Ras_Raf_MEK_ERK Cell_Proliferation Cell Proliferation & Migration Ras_Raf_MEK_ERK->Cell_Proliferation T16A_inh This compound T16A_inh->TMEM16A_channel

Caption: TMEM16A activation and downstream signaling pathways.

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (YFP-based Assay) start->hts hit_id Hit Identification (Compounds reducing YFP quenching) hts->hit_id dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response electrophys Electrophysiological Validation (Whole-cell patch clamp) dose_response->electrophys selectivity Selectivity Profiling (Off-target screening) electrophys->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Experimental workflow for TMEM16A inhibitor screening.

Considerations for Use and Potential Off-Target Effects

While T16A(inh)-A01 and related compounds are valuable tools, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that T16A(inh)-A01 can inhibit voltage-dependent L-type calcium channels (VDCCs).[5] Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate control experiments to validate the specificity of the observed effects to TMEM16A inhibition.

Conclusion

This compound is a potent and valuable tool for investigating the multifaceted roles of the TMEM16A calcium-activated chloride channel. This technical guide provides researchers, scientists, and drug development professionals with the necessary quantitative data, detailed experimental protocols, and an understanding of the relevant signaling pathways to effectively utilize this inhibitor in their studies. Careful consideration of potential off-target effects and the use of appropriate controls will ensure the generation of robust and reliable data, ultimately advancing our understanding of TMEM16A in health and disease.

References

The Pivotal Role of TMEM16A in Cellular Physiology and its Pharmacological Inhibition by T16A(inh)-C01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transmembrane member 16A (TMEM16A), also known as ANO1, is a calcium-activated chloride channel (CaCC) that plays a critical role in a wide array of physiological processes. Its dysfunction is implicated in numerous pathologies, including cystic fibrosis, hypertension, asthma, gastrointestinal disorders, and various cancers.[1][2] This technical guide provides an in-depth overview of the physiological functions of TMEM16A, the signaling pathways it modulates, and the mechanism of its inhibition by the small molecule T16A(inh)-C01. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this important ion channel.

Physiological Roles of TMEM16A

TMEM16A is expressed in a variety of tissues and cell types, where it contributes to fundamental cellular functions:

  • Epithelial Fluid Secretion: In secretory epithelial tissues such as the airways, salivary glands, and pancreas, TMEM16A is located on the apical membrane of epithelial cells.[3] Its activation by intracellular calcium elevation leads to chloride ion efflux, which drives fluid secretion. This process is vital for maintaining mucosal hydration and function.[1][3]

  • Smooth Muscle Contraction: TMEM16A is expressed in smooth muscle cells of the vasculature, airways, and gastrointestinal tract.[1][3] In these cells, an increase in intracellular calcium activates TMEM16A, leading to chloride efflux and membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, causing a further influx of calcium and initiating smooth muscle contraction.[1] This mechanism is crucial for regulating blood pressure, airway resistance, and gut motility.[1][4]

  • Nociception: TMEM16A is found in small-diameter dorsal root ganglion neurons, which are involved in pain sensation.[5] Inflammatory mediators can lead to calcium influx and subsequent TMEM16A activation, contributing to neuronal excitability and the transmission of pain signals.[5]

  • Gastrointestinal Motility: In the gastrointestinal tract, TMEM16A is highly expressed in the interstitial cells of Cajal (ICCs), the pacemaker cells that generate slow waves to control gut peristalsis.[1][3] The activity of TMEM16A in ICCs is essential for normal gastrointestinal motility.[1][3]

TMEM16A in Disease and Associated Signaling Pathways

Dysregulation of TMEM16A expression or function is a hallmark of several diseases. The channel is a key player in various signaling cascades that influence cell proliferation, inflammation, and apoptosis.

Role in Cancer

TMEM16A is overexpressed in a range of cancers, including head and neck squamous cell carcinoma, breast cancer, and gastrointestinal stromal tumors, where its elevated expression often correlates with poor prognosis.[2][6] TMEM16A promotes tumorigenesis and cancer progression through the activation of several key signaling pathways:

  • EGFR/ERK Pathway: TMEM16A can physically interact with the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation and the subsequent activation of the downstream Ras-Raf-MEK-ERK1/2 signaling cascade.[6][7] This pathway is a central regulator of cell proliferation, survival, and differentiation.

  • NF-κB Signaling: In certain cancer types, such as glioma, TMEM16A has been shown to activate the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.[7][8]

  • PI3K/Akt Pathway: TMEM16A can also modulate the PI3K/Akt pathway, another essential signaling route for cell growth and survival.[8]

TMEM16A_Cancer_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR interacts with & activates IKK IKK TMEM16A->IKK activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ca2_plus Ca²⁺ Ca2_plus->TMEM16A activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription promotes Akt Akt PI3K->Akt Akt->Gene_Transcription promotes I_kB IκB IKK->I_kB phosphorylates (degradation) NF_kB_p65_p50 NF-κB (p65/p50) NF_kB_p65_p50_nuc NF-κB (p65/p50) NF_kB_p65_p50->NF_kB_p65_p50_nuc translocates NF_kB_p65_p50_nuc->Gene_Transcription promotes

Figure 1: TMEM16A-mediated signaling pathways in cancer.

Role in Inflammatory Diseases

TMEM16A is also implicated in the pathogenesis of inflammatory conditions such as asthma and acute pancreatitis.[7] Inflammatory mediators, including cytokines like IL-4 and IL-13, can upregulate TMEM16A expression.[8] In airway epithelial cells, this leads to increased mucus secretion, a characteristic feature of asthma.[7] In acute pancreatitis, TMEM16A activation contributes to the inflammatory response.[7]

Figure 2: Upregulation of TMEM16A and mucus secretion in inflammatory airway disease.

Inhibition of TMEM16A by this compound

This compound is a small molecule inhibitor of TMEM16A. While the precise binding site and mechanism of action are still under investigation, it is known to block the channel's pore, thereby preventing chloride ion flux.

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized in various cell types and experimental systems.

Cell Line/TissueExperimental MethodIC₅₀ (µM)Reference
TMEM16A-transfected FRT cellsShort-circuit current~1[9]
Rabbit urethral interstitial cells of CajalWhole-cell patch clamp3.4[10]
Mouse thoracic aortaIsometric tension studies1.6[11]

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology to Measure TMEM16A Inhibition

This protocol is designed to measure TMEM16A-mediated chloride currents and assess their inhibition by this compound in a heterologous expression system (e.g., HEK293 cells transiently expressing TMEM16A).

Materials:

  • Cells: HEK293 cells transiently transfected with a TMEM16A expression vector.

  • Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 1 MgCl₂, 1.5 CaCl₂, 5 glucose; pH adjusted to 7.4 with NMDG.

  • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 1 MgCl₂, 5 glucose, 1 EGTA, 1 Mg-ATP, and 0.1 Na-GTP; pH adjusted to 7.2 with NMDG. Free Ca²⁺ concentration can be adjusted to activate TMEM16A.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate Glass Capillaries: For pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate TMEM16A-transfected HEK293 cells onto glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution at a rate of 1-2 mL/min.

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 2-5 minutes.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms (B15284909) each) to elicit TMEM16A currents.

  • Inhibitor Application: After recording a stable baseline current, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the currents in the presence of the inhibitor. Analyze the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application to determine the percentage of inhibition. Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare TMEM16A- expressing cells Start->Cell_Prep Pipette_Prep Pull and fill patch pipette Start->Pipette_Prep Seal Form Gigaohm Seal Cell_Prep->Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline TMEM16A Currents Whole_Cell->Record_Baseline Apply_Inhibitor Apply this compound Record_Baseline->Apply_Inhibitor Record_Inhibition Record Inhibited TMEM16A Currents Apply_Inhibitor->Record_Inhibition Data_Analysis Analyze Data (Calculate % Inhibition, IC₅₀) Record_Inhibition->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for whole-cell patch clamp analysis of TMEM16A inhibition.

Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TMEM16A activation and its inhibition by this compound.

Materials:

  • Cells: Cells endogenously or exogenously expressing TMEM16A.

  • Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Pluronic F-127: To aid in dye loading.

  • Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

  • TMEM16A Agonist: e.g., ATP or ionomycin (B1663694) to increase intracellular calcium.

  • This compound Stock Solution: 10 mM in DMSO.

  • Fluorescence Microscope: Equipped with appropriate filters and a camera for live-cell imaging.

Procedure:

  • Cell Plating: Plate cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment.

  • Dye Loading: Incubate cells with a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Inhibitor Pre-incubation: Add the desired concentration of this compound to the cells and incubate for 10-15 minutes.

  • Stimulation and Imaging: Add a TMEM16A agonist (e.g., 100 µM ATP) to the cells and immediately start recording fluorescence images at regular intervals (e.g., every 2-5 seconds) for several minutes.

  • Data Analysis: Measure the change in fluorescence intensity over time in individual cells. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths. Compare the agonist-induced calcium increase in the presence and absence of this compound.

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation by assessing the metabolic activity of the cells.

Materials:

  • Cells: Cancer cell lines with high TMEM16A expression.

  • 96-well Plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • This compound Stock Solution: 10 mM in DMSO.

  • Plate Reader: Capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Conclusion

TMEM16A is a multifaceted ion channel with profound implications for human health and disease. Its role as a driver of cell proliferation and inflammation in various pathologies makes it an attractive therapeutic target. The small molecule inhibitor this compound has shown efficacy in blocking TMEM16A function in preclinical models. The detailed methodologies provided in this guide are intended to empower researchers to further investigate the physiological and pathological roles of TMEM16A and to accelerate the development of novel therapeutic strategies targeting this crucial channel.

References

T16A(inh)-A01 in Cancer Cell Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that is overexpressed in a variety of cancers and is increasingly recognized as a key player in tumor progression. Its inhibitor, T16A(inh)-A01, has emerged as a critical pharmacological tool for investigating the role of TMEM16A in cancer cell biology. This technical guide provides a comprehensive overview of T16A(inh)-A01, including its mechanism of action, its effects on cancer cell proliferation, migration, and invasion, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate the practical application of this inhibitor in research and drug development settings.

Introduction to T16A(inh)-A01

T16A(inh)-A01 is a potent and selective small molecule inhibitor of the TMEM16A calcium-activated chloride channel.[1] It belongs to the aminophenylthiazole class of compounds and has been instrumental in elucidating the physiological and pathological functions of TMEM16A.[2] In the context of cancer, where TMEM16A is frequently overexpressed, T16A(inh)-A01 serves as a valuable probe to dissect the channel's contribution to tumorigenesis and to explore its potential as a therapeutic target.

Mechanism of Action

The primary mechanism of action of T16A(inh)-A01 is the direct inhibition of the TMEM16A channel's chloride ion conductance. This inhibition is voltage-independent.[2] By blocking the flow of chloride ions, T16A(inh)-A01 disrupts the various cellular processes that are regulated by TMEM16A-mediated ion transport. These processes are critical for cancer cell pathophysiology and include the regulation of cell volume, membrane potential, and intracellular signaling cascades.

Quantitative Effects of T16A(inh)-A01 on Cancer Cells

The efficacy of T16A(inh)-A01 varies across different cancer cell lines, highlighting the context-dependent role of TMEM16A. The following tables summarize the quantitative data on the inhibitory effects of T16A(inh)-A01 on TMEM16A activity, cell proliferation, and migration.

Table 1: Inhibitory Potency (IC50) of T16A(inh)-A01 on TMEM16A Chloride Currents

Cell Line/SystemIC50 Value (µM)Reference
TMEM16A-expressing FRT cells~1[1]
A253 salivary gland epithelial cells1.8[3]

Table 2: Effects of T16A(inh)-A01 on Cancer Cell Proliferation

Cell LineCancer TypeAssayConcentration (µM)Observed EffectReference
CFPAC-1Pancreatic CancerEdU Incorporation10Significant reduction in proliferation.[4][4]
PC-3Prostate CancerCCK8 Assay30Little inhibitory effect on cell viability.[5][5]
HCT116Colorectal CancerCCK8 Assay30Little inhibitory effect on cell viability.[5][5]
HT-29Colorectal CancerCCK8 Assay30Little inhibitory effect on cell viability.[5][5]

Table 3: Effects of T16A(inh)-A01 on Cancer Cell Migration

Cell LineCancer TypeAssayConcentration (µM)% InhibitionTime (hours)Reference
PC-3Prostate CancerWound Healing3068.4%36[5]
BEAS-2BBronchial EpitheliumWound Healing3050.3%36[5]

Signaling Pathways Modulated by T16A(inh)-A01

TMEM16A is intricately linked to several key signaling pathways that drive cancer progression. T16A(inh)-A01, by inhibiting TMEM16A, can effectively modulate these pathways. The most well-documented of these is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

TMEM16A can form a complex with EGFR, leading to its stabilization and enhanced signaling.[6] This, in turn, activates downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is a central regulator of cell proliferation, survival, and differentiation.[2][7][8] Inhibition of TMEM16A with T16A(inh)-A01 has been shown to attenuate the activation of the Ras-Raf-MEK-ERK1/2 signaling pathway.[8]

In some cancers, TMEM16A also influences the NF-κB and CAMK signaling pathways.[2][7]

TMEM16A_Signaling_Pathway T16A_inh_A01 T16A(inh)-A01 TMEM16A TMEM16A (ANO1) T16A_inh_A01->TMEM16A Inhibits EGFR EGFR TMEM16A->EGFR Activates CaMK CaMK TMEM16A->CaMK Activates NFkB NF-κB TMEM16A->NFkB Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Invasion Cell Invasion ERK->Invasion MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Treat cells with T16A(inh)-A01 a->b c Add MTT solution b->c d Incubate (4h) c->d e Add solubilization solution d->e f Read absorbance (570 nm) e->f Wound_Healing_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3+ a Seed cells to confluency b Create wound (scratch) a->b c Treat with T16A(inh)-A01 b->c d Image at 0h c->d e Image at various time points d->e f Analyze wound closure e->f Transwell_Invasion_Workflow cluster_0 Setup cluster_1 Cell Seeding cluster_2 Incubation & Analysis a Coat insert with Matrigel c Seed cells with T16A(inh)-A01 in upper chamber a->c b Add chemoattractant to lower chamber b->c d Incubate (24-48h) c->d e Remove non-invading cells d->e f Fix and stain invading cells e->f g Count cells f->g

References

T16A(inh)-C01: A Technical Guide for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the calcium-activated chloride channel (CaCC) inhibitor, T16A(inh)-C01, and its applications in the context of cystic fibrosis (CF) research. The document outlines the mechanism of action of TMEM16A (the target of this compound), summarizes key quantitative data for TMEM16A inhibitors, provides detailed experimental protocols for studying TMEM16A function, and illustrates relevant biological and experimental workflows.

Introduction: The Role of TMEM16A in Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective chloride and bicarbonate transport in epithelial tissues. In the airways, this defect results in dehydrated mucus, impaired mucociliary clearance, and chronic bacterial infections.

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that is also expressed in the apical membrane of airway epithelial cells. It offers a potential alternative pathway for chloride secretion that is independent of CFTR. This has led to the exploration of TMEM16A as a therapeutic target to bypass the primary defect in CF. However, the precise role of TMEM16A in the airway is complex and subject to ongoing research. While activation of TMEM16A could potentially hydrate (B1144303) the airway surface liquid, there is also evidence suggesting its involvement in mucus production and secretion, which could be detrimental in CF. Therefore, selective inhibitors of TMEM16A, such as this compound, are crucial research tools to dissect its function in both healthy and diseased airways.

This compound and Other TMEM16A Inhibitors: Quantitative Data

This compound belongs to a class of benzofuran-based inhibitors of TMEM16A. The following tables summarize the inhibitory potency of this compound and other related compounds from the foundational study by Namkung et al. (2011).

Compound Chemical Class IC₅₀ (µM) for TMEM16A Reference
This compoundBenzofuran8.4[1]
T16A(inh)-A01Aminophenylthiazole~1[1]
CaCC(inh)-A01ArylaminothiopheneNot specified for TMEM16A alone, but inhibits total CaCC current[1]
Tannic AcidPolyphenolNot specified for TMEM16A alone, but inhibits total CaCC current[1]
Digallic AcidPolyphenol>100[1]

Table 1: Inhibitory concentration (IC₅₀) of various compounds on TMEM16A.

Cell Type TMEM16A Inhibitor Concentration Effect on Ca²⁺-activated Cl⁻ Current Reference
CF Human Bronchial Epithelial CellsT16A(inh)-A0110 µM~50% inhibition of initial peak current[1]
T84 (Intestinal Epithelial Cells)T16A(inh)-A0110 µMPoor inhibition of sustained current[1]
FRT cells expressing TMEM16AT16A(inh)-A0110 µMFull inhibition[1]
CF Human Bronchial Epithelial CellsDigallic Acid100 µM~50% inhibition of initial peak current[1]

Table 2: Efficacy of TMEM16A inhibitors in different epithelial cell models.

Signaling Pathways and Experimental Workflows

TMEM16A Activation Signaling Pathway in Airway Epithelial Cells

The primary activator of TMEM16A is an increase in intracellular calcium ([Ca²⁺]i). In airway epithelial cells, this is often initiated by the binding of extracellular nucleotides like ATP or UTP to purinergic P2Y₂ receptors.

TMEM16A_Activation ATP ATP/UTP P2Y2 P2Y₂ Receptor ATP->P2Y2 PLC Phospholipase C (PLC) P2Y2->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Release Ca_ER Ca²⁺ TMEM16A TMEM16A (ANO1) Ca_cyto->TMEM16A Activates Cl_out Cl⁻ Secretion TMEM16A->Cl_out Mediates

TMEM16A activation via purinergic signaling.
Experimental Workflow: Ussing Chamber Electrophysiology

Ussing chamber experiments are a gold standard for measuring ion transport across epithelial monolayers. This workflow outlines the use of this compound to probe TMEM16A-mediated chloride secretion.

Ussing_Chamber_Workflow start Start mount Mount CF airway epithelial cell monolayer in Ussing chamber start->mount equilibrate Equilibrate and measure baseline short-circuit current (Isc) mount->equilibrate amiloride (B1667095) Add Amiloride (apical) to inhibit ENaC equilibrate->amiloride cftr_inh Add CFTR inhibitor (e.g., CFTRinh-172) to isolate CaCC activity amiloride->cftr_inh agonist Add Ca²⁺ agonist (e.g., UTP, apical) to activate CaCCs cftr_inh->agonist inhibitor Pre-incubate a separate monolayer with this compound cftr_inh->inhibitor Parallel Experiment measure1 Record peak and sustained Isc response agonist->measure1 analyze Analyze data: Calculate % inhibition measure1->analyze agonist2 Add Ca²⁺ agonist (UTP) inhibitor->agonist2 measure2 Record Isc and compare to control agonist2->measure2 measure2->analyze end End analyze->end

Ussing chamber workflow for testing this compound.

Experimental Protocols

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This protocol is adapted from methodologies described for studying TMEM16A in airway epithelial cells[1].

Objective: To measure TMEM16A-dependent chloride secretion across a polarized monolayer of human cystic fibrosis bronchial epithelial (CFBE) cells.

Materials:

  • CFBE cells cultured on permeable supports (e.g., Snapwell™ inserts)

  • Ussing chamber system (e.g., Physiologic Instruments)

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes and 3 M KCl agar (B569324) bridges

  • Ringer's solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 MgCl₂, 1.2 CaCl₂, 10 Glucose. Gassed with 95% O₂/5% CO₂ at 37°C.

  • Amiloride (10 µM stock)

  • CFTRinh-172 (10 µM stock)

  • UTP (100 mM stock)

  • This compound (10 mM stock in DMSO)

  • Forskolin (10 mM stock, for control experiments)

Procedure:

  • Preparation: Pre-warm Ringer's solution to 37°C and continuously gas with 95% O₂/5% CO₂.

  • Mounting: Mount the Snapwell™ insert containing the CFBE cell monolayer into the Ussing chamber aperture, separating the apical and basolateral chambers.

  • Equilibration: Fill both chambers with 5 mL of pre-warmed and gassed Ringer's solution. Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial resistance (TEER) and short-circuit current (Isc) are achieved.

  • ENaC Inhibition: Add amiloride to the apical chamber to a final concentration of 10 µM to block the epithelial sodium channel (ENaC). Record the change in Isc.

  • CFTR Inhibition: (Crucial for CF cells lacking functional CFTR, but good practice to ensure specificity). Add CFTRinh-172 to the apical chamber to a final concentration of 10 µM.

  • TMEM16A Inhibition (Test Condition): For the inhibitor-treated condition, add this compound to the apical chamber to the desired final concentration (e.g., 10-30 µM). Incubate for 10-15 minutes. For the control condition, add an equivalent volume of DMSO.

  • TMEM16A Activation: Add UTP to the apical chamber to a final concentration of 100 µM to stimulate purinergic receptors and activate CaCCs.

  • Data Recording: Record the Isc response. Note the initial peak current and the sustained current after 5 minutes.

  • Analysis: The change in Isc (ΔIsc) following UTP stimulation represents CaCC activity. Compare the ΔIsc in control versus this compound-treated monolayers to determine the percentage of inhibition.

Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of TMEM16A channel currents in a single cell.

Objective: To record this compound-sensitive, calcium-activated chloride currents from cells overexpressing TMEM16A (e.g., HEK293 or FRT cells).

Materials:

  • Cells expressing TMEM16A plated on glass coverslips

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Bath Solution (extracellular, in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Pipette Solution (intracellular, in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 1 Tris-ATP (pH 7.2). Free Ca²⁺ concentration is adjusted by adding calculated amounts of CaCl₂ to achieve desired levels (e.g., ~500 nM to activate TMEM16A).

  • This compound (stock solution in DMSO)

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the bath solution.

  • Seal Formation: Approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows the pipette solution to dialyze the cell interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit whole-cell currents. The presence of Ca²⁺ in the pipette will activate TMEM16A, resulting in characteristic outwardly rectifying chloride currents.

  • Inhibitor Application: Once stable currents are recorded, perfuse the bath with a solution containing this compound at the desired concentration.

  • Data Recording and Analysis: Record the currents before and after the application of the inhibitor. The reduction in current amplitude at each voltage step indicates the degree of TMEM16A inhibition.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of TMEM16A in epithelial physiology. The primary research indicates that while it is an effective inhibitor of recombinant TMEM16A, its impact on the total calcium-activated chloride conductance in native human airway epithelial cells may be partial[1]. This suggests that other CaCCs may contribute to chloride secretion in these tissues.

For researchers in cystic fibrosis, this compound and related compounds are essential for:

  • Dissecting the contribution of TMEM16A to overall anion secretion in CF airway models.

  • Investigating the controversial role of TMEM16A in mucus production and secretion[2][3].

  • Validating TMEM16A as a therapeutic target , by helping to elucidate whether inhibition or activation is the more promising strategy for CF therapy[4].

Future research should focus on identifying more potent and specific inhibitors to better clarify the distinct roles of different TMEM16A isoforms and other CaCCs in the complex environment of the CF airway. The development of such tools will be paramount in determining the therapeutic potential of modulating this alternative chloride channel in cystic fibrosis.

References

The Pharmacology of T16A(inh)-C01: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). Identified through high-throughput screening, this aminophenylthiazole compound has emerged as a critical pharmacological tool for dissecting the physiological roles of TMEM16A and as a potential therapeutic agent for a range of disorders, including hypertension, asthma, and secretory diarrheas.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key signaling pathways.

Core Pharmacology

Mechanism of Action

This compound functions as a direct inhibitor of the TMEM16A ion channel. Electrophysiological studies have demonstrated that it blocks TMEM16A-mediated chloride currents in a voltage-independent manner.[3] This suggests that its binding site is likely within the ion-conducting pore or at an allosteric site that is not sensitive to the membrane potential. Notably, the inhibitory effect of this compound does not appear to involve interference with intracellular calcium signaling, a crucial aspect for its utility as a specific TMEM16A probe.[1]

Quantitative Data

The inhibitory potency of this compound and its analogs has been characterized across various cell types and assay formats. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency (IC50) of this compound against TMEM16A

Cell LineAssay MethodIC50 (µM)Reference
FRT cells expressing TMEM16AYFP-based iodide influx~1.1[3]
HEK293 cells expressing TMEM16AWhole-cell patch clamp1.5[4]
A253 salivary gland epithelial cellsShort-circuit current1.8[3]
Rabbit Urethral Interstitial Cells of Cajal (RUICC)Voltage clamp3.4

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

Compound IDR1 (Pyrimidine Ring Substituents)R2 (Phenyl Ring Substituent)IC50 (µM)
T16A(inh)-A01 4,6-dimethyl4-methoxy~1.1
T16A(inh)-A024,6-dimethyl3,4-dimethoxy1.5
T16A(inh)-A034,6-dimethyl3,4,5-trimethoxy1.8
9bo4,6-dimethyl2-thiophene~1
T16A(inh)-A124,6-dimethyl3-phenyl>100
T16A(inh)-A13quinoline4-methoxyInactive
T16A(inh)-A142-pyridine4-methoxyInactive

Data adapted from Namkung et al., 2011 and Piechowicz et al., 2016.[3][5]

Table 3: Off-Target Activity of this compound

TargetCell TypeEffectConcentrationReference
Voltage-Dependent Calcium Channels (VDCCs)A7r5 cellsInhibitionIC50 similar to TMEM16A inhibition[6]

Experimental Protocols

High-Throughput Screening for TMEM16A Inhibitors using YFP-based Iodide Influx Assay

This protocol describes the foundational assay used for the discovery of this compound.

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express human TMEM16A and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). Activation of TMEM16A by an agonist (e.g., ATP, which increases intracellular Ca2+) in the presence of extracellular iodide leads to iodide influx, which quenches the YFP fluorescence. Inhibitors of TMEM16A will prevent this quenching.[7]

Workflow:

YFP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate FRT cells co-expressing TMEM16A and YFP-H148Q/I152L in 96-well plates wash_cells Wash cells with PBS plate_cells->wash_cells add_compound Add test compounds (e.g., this compound) and incubate for 10 minutes wash_cells->add_compound add_agonist Add iodide solution containing ATP (agonist) add_compound->add_agonist measure_fluorescence Measure YFP fluorescence quenching over time in a plate reader add_agonist->measure_fluorescence calculate_rate Calculate initial rate of fluorescence decay measure_fluorescence->calculate_rate determine_inhibition Determine percent inhibition relative to controls calculate_rate->determine_inhibition

Caption: Workflow for the YFP-based iodide influx high-throughput screening assay.

Detailed Steps:

  • Cell Culture: Culture FRT cells stably co-expressing human TMEM16A and YFP-H148Q/I152L in a suitable medium.

  • Plating: Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Compound Addition: Wash the cells with Phosphate-Buffered Saline (PBS). Add test compounds, including this compound, at desired concentrations (typically starting at 10-25 µM for primary screening) and incubate for 10 minutes at room temperature.

  • Assay Initiation: Transfer the plate to a fluorescence plate reader. Initiate the assay by adding an equal volume of a high-iodide solution containing an agonist such as ATP (final concentration ~100 µM) to each well.

  • Data Acquisition: Immediately begin recording YFP fluorescence (excitation ~500 nm, emission ~530 nm) kinetically for a period of 10-20 seconds.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the rate of iodide influx. Calculate the percentage of inhibition by comparing the rates in the presence of the compound to the vehicle control.

Whole-Cell Patch-Clamp Electrophysiology for TMEM16A Inhibition

This protocol provides a method for detailed electrophysiological characterization of this compound's effect on TMEM16A currents.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents in a single cell. By controlling the intracellular and extracellular solutions and the membrane voltage, the inhibitory effect of a compound on TMEM16A can be precisely quantified.

Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prepare_cells Prepare HEK293 cells stably expressing TMEM16A form_seal Form a giga-ohm seal between the patch pipette and cell membrane prepare_cells->form_seal prepare_solutions Prepare intracellular (pipette) and extracellular (bath) solutions prepare_solutions->form_seal whole_cell Rupture the membrane to achieve whole-cell configuration form_seal->whole_cell record_baseline Record baseline TMEM16A currents using a voltage-step protocol whole_cell->record_baseline apply_inhibitor Perfuse the bath with extracellular solution containing this compound record_baseline->apply_inhibitor record_inhibition Record TMEM16A currents in the presence of the inhibitor apply_inhibitor->record_inhibition measure_current Measure current amplitudes at different voltages record_inhibition->measure_current calculate_inhibition Calculate percent inhibition and construct dose-response curves measure_current->calculate_inhibition

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 5 EGTA, and CaCl2 to achieve a desired free Ca2+ concentration (e.g., 275 nM) to activate TMEM16A. pH adjusted to 7.2 with CsOH.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

Procedure:

  • Cell Preparation: Plate HEK293 cells stably expressing human TMEM16A on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber of a patch-clamp microscope and perfuse with the extracellular solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of 0 mV. Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents. Record the baseline currents.

  • Inhibitor Application: Perfuse the bath with the extracellular solution containing this compound at the desired concentration.

  • Post-Inhibitor Recording: After a stable effect is reached, record the currents again using the same voltage-step protocol.

  • Analysis: Measure the current amplitudes at each voltage step before and after inhibitor application to determine the percentage of inhibition.

Signaling Pathways

TMEM16A is implicated in several signaling pathways, and its inhibition by this compound can modulate these pathways.

TMEM16A and EGFR Signaling

There is a functional and regulatory link between TMEM16A and the Epidermal Growth Factor Receptor (EGFR).[8] TMEM16A can interact with EGFR, and this interaction appears to be important for the proliferation of certain cancer cells.[9] Studies have shown that TMEM16A expression can affect EGFR stability, and conversely, EGFR signaling can increase TMEM16A protein levels.[8] The inhibition of TMEM16A by compounds like this compound may therefore have downstream effects on EGFR signaling, although direct studies on the effect of this compound on EGFR phosphorylation are still emerging.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR binds TMEM16A TMEM16A EGFR->TMEM16A increases expression PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt activates MAPK MAPK Pathway EGFR->MAPK activates TMEM16A->EGFR interacts with & regulates stability T16Ainh_C01 This compound T16Ainh_C01->TMEM16A inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Interaction between TMEM16A and the EGFR signaling pathway.

TMEM16A and CaMKII Signaling

Calcium/calmodulin-dependent protein kinase II (CaMKII) is another key signaling molecule that interacts with TMEM16A. The rundown of TMEM16A-induced chloride currents has been shown to be attenuated by CaMKII inhibitors, suggesting that CaMKII-mediated phosphorylation regulates TMEM16A activity.[10] While the direct effect of this compound on CaMKII activity has not been extensively studied, its modulation of TMEM16A could indirectly influence CaMKII-dependent cellular processes.

CaMKII_Signaling Ca2_influx Intracellular Ca2+ Increase Calmodulin Calmodulin Ca2_influx->Calmodulin binds CaMKII CaMKII Calmodulin->CaMKII activates TMEM16A TMEM16A CaMKII->TMEM16A phosphorylates & regulates activity Downstream Downstream Cellular Effects TMEM16A->Downstream T16Ainh_C01 This compound T16Ainh_C01->TMEM16A inhibits

Caption: Regulation of TMEM16A by the CaMKII signaling pathway.

In Vivo Studies and Therapeutic Potential

The pharmacological effects of this compound have been investigated in animal models for diseases where TMEM16A is thought to play a pathological role. In spontaneously hypertensive rats, in vivo administration of a TMEM16A inhibitor was shown to lower blood pressure, highlighting the potential of this class of compounds as antihypertensive agents.[11] Furthermore, in a guinea pig model of asthma, a TMEM16A inhibitor demonstrated the ability to suppress airway hyperreactivity, inflammation, and remodeling.[12] These preclinical findings underscore the therapeutic potential of targeting TMEM16A with inhibitors like this compound.

Conclusion

This compound is a cornerstone tool for the study of TMEM16A physiology and a promising lead compound for the development of novel therapeutics. Its well-characterized inhibitory profile, coupled with a growing body of evidence for its efficacy in preclinical disease models, makes it a subject of significant interest for both basic and translational research. Further studies are warranted to fully elucidate its binding kinetics, pharmacokinetic properties, and the full spectrum of its effects on TMEM16A-related signaling pathways. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and utilize the pharmacology of this compound in their future investigations.

References

T16A(inh)-C01: A Technical Guide for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC), also known as Anoctamin 1 (ANO1).[1] This channel is a key player in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling.[1][2] Dysregulation of TMEM16A has been implicated in various pathological conditions such as hypertension, asthma, secretory diarrheas, and cancer, making it a compelling target for therapeutic intervention and a crucial subject of basic research.[3][4] this compound serves as an invaluable research tool, enabling the precise dissection of TMEM16A's role in these complex biological systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a description of the signaling pathways it helps to elucidate.

Mechanism of Action

This compound is an aminophenylthiazole compound that directly blocks the TMEM16A ion channel.[1] A key characteristic of its inhibitory action is that it does not interfere with intracellular calcium signaling, a common off-target effect of other CaCC inhibitors. This specificity makes this compound a superior tool for isolating the direct effects of TMEM16A channel blockade. The inhibition by this compound is voltage-independent, meaning it effectively blocks the channel's activity across a range of membrane potentials.[1]

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound against TMEM16A has been consistently demonstrated across various experimental systems and cell types. The half-maximal inhibitory concentration (IC50) is a critical parameter for researchers, and the following table summarizes the reported IC50 values for this compound.

ParameterValue (µM)Cell Type / Assay ConditionReference
IC50~1TMEM16A-transfected FRT cells (fluorescence assay)[1]
IC501.1TMEM16A-expressing FRT cells (short-circuit current)[1]
IC501.6Mouse thoracic aorta (isometric tension studies)[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of TMEM16A currents in a heterologous expression system (e.g., HEK293 cells) and their inhibition by this compound.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM for TMEM16A activation). Adjust pH to 7.2 with CsOH. The precise amount of CaCl2 should be calculated using a calcium concentration software.

Procedure:

  • Cell Preparation: Culture HEK293 cells transiently or stably expressing TMEM16A on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • Application of this compound:

    • Record baseline TMEM16A currents.

    • Prepare the desired concentration of this compound in the extracellular solution from a stock solution in DMSO.

    • Perfuse the recording chamber with the this compound-containing solution.

    • After a few minutes of incubation, record the TMEM16A currents again using the same voltage-step protocol to determine the extent of inhibition.

Experimental Workflow for Whole-Cell Patch Clamp

cluster_prep Preparation cluster_rec Recording cluster_inhib Inhibition Cell_Culture Culture TMEM16A-expressing HEK293 cells Giga_Seal Form Giga-seal (>1 GΩ) Cell_Culture->Giga_Seal Pipette_Prep Prepare patch pipettes (3-5 MΩ) Pipette_Prep->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Baseline_Rec Record baseline TMEM16A currents Whole_Cell->Baseline_Rec Apply_Inhibitor Perfuse with This compound Baseline_Rec->Apply_Inhibitor Inhibited_Rec Record inhibited TMEM16A currents Apply_Inhibitor->Inhibited_Rec

Caption: Workflow for whole-cell patch-clamp recording of TMEM16A inhibition.

Fluorescence-Based Iodide Influx Assay

This high-throughput screening protocol is used to identify and characterize inhibitors of TMEM16A by measuring iodide influx into cells expressing both TMEM16A and a halide-sensitive yellow fluorescent protein (YFP).

Materials:

  • FRT cells stably co-expressing TMEM16A and the YFP-H148Q/I152L halide sensor.

  • Phosphate-buffered saline (PBS).

  • Assay buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Iodide-containing buffer: Same as assay buffer, but with 140 mM NaI replacing NaCl.

  • ATP stock solution.

  • This compound stock solution in DMSO.

Procedure:

  • Cell Plating: Plate the TMEM16A/YFP-expressing FRT cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Assay Preparation:

    • Wash the cells three times with PBS.

    • Add 50 µL of assay buffer to each well.

    • Add this compound at various concentrations (or other test compounds) to the wells. Include a DMSO vehicle control.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader equipped with syringe pumps.

    • Measure the baseline YFP fluorescence (excitation ~485 nm, emission ~520 nm).

    • Inject 100 µL of the iodide-containing buffer containing an agonist like ATP (e.g., 100 µM final concentration) to activate TMEM16A.

    • Monitor the time-dependent decrease in YFP fluorescence as iodide enters the cells and quenches the YFP signal.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • The degree of inhibition is determined by comparing the quenching rate in the presence of this compound to the control wells.

    • Plot the inhibition data against the concentration of this compound to determine the IC50 value.

Fluorescence-Based Iodide Influx Assay Workflow

cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Plate_Cells Plate TMEM16A/YFP expressing cells Wash_Cells Wash cells with PBS Plate_Cells->Wash_Cells Add_Buffer Add assay buffer Wash_Cells->Add_Buffer Add_Inhibitor Add this compound (or test compound) Add_Buffer->Add_Inhibitor Incubate Incubate for 10-15 min Add_Inhibitor->Incubate Baseline_Fluorescence Measure baseline YFP fluorescence Incubate->Baseline_Fluorescence Inject_Iodide Inject iodide buffer + ATP Baseline_Fluorescence->Inject_Iodide Measure_Quenching Monitor fluorescence quenching Inject_Iodide->Measure_Quenching

Caption: Workflow for the fluorescence-based iodide influx assay.

Signaling Pathways Investigated with this compound

This compound is a critical tool for elucidating the role of TMEM16A in various signaling pathways, particularly in cancer biology and smooth muscle physiology.

TMEM16A in Cancer Proliferation

TMEM16A is overexpressed in several cancers and has been shown to promote cell proliferation and migration.[5][6] It participates in these processes by modulating key signaling cascades. This compound can be used to confirm the involvement of TMEM16A channel activity in these pathways.

TMEM16A-Mediated Cancer Proliferation Signaling

cluster_upstream Upstream Signals cluster_channel Ion Channel cluster_downstream Downstream Signaling Ca_ion Intracellular Ca2+ TMEM16A TMEM16A Ca_ion->TMEM16A Ras Ras TMEM16A->Ras Cl- efflux CAMK CAMK TMEM16A->CAMK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation CAMK->Proliferation cluster_stimulus Stimulus cluster_receptor Receptor & G-protein cluster_calcium Calcium Signaling cluster_channel_events Ion Channel Events cluster_response Response Agonist Agonist (e.g., Norepinephrine) GPCR Gq-coupled Receptor Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ release ER->Ca_release Ca_increase Increased intracellular [Ca2+] Ca_release->Ca_increase TMEM16A_activation TMEM16A activation Ca_increase->TMEM16A_activation Contraction Smooth Muscle Contraction Ca_increase->Contraction Depolarization Membrane depolarization TMEM16A_activation->Depolarization Cl- efflux VGCC Voltage-gated Ca2+ channel activation Depolarization->VGCC Ca_influx Ca2+ influx VGCC->Ca_influx Ca_influx->Contraction

References

Preliminary Studies on the Effects of T16A(inh)-C01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on T16A(inh)-C01, a small molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) implicated in a variety of physiological processes and pathological conditions, including secretion, smooth muscle contraction, and cancer. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant signaling pathways to facilitate further research and development of TMEM16A-targeted therapeutics.

Core Quantitative Data

The primary quantitative data for this compound comes from a high-throughput screening study that identified several novel chemical classes of TMEM16A inhibitors. This compound was found to block the chloride channel activity of TMEM16A without interfering with intracellular calcium signaling.

Compound Target IC50 Cell Line/System Reference
This compoundTMEM16A (ANO1)8.4 µMNot specified in abstract[1]
T16Ainh-A01TMEM16A (ANO1)~1 µMTMEM16A-expressing FRT cells[2]
CaCCinh-A01TMEM16A (ANO1)2.1 µMTMEM16A-expressing FRT cells[2]
Digallic acidTMEM16A (ANO1)3.6 µMTMEM16A-expressing FRT cells[2]
Tannic acidTMEM16A (ANO1)6.4 µMTMEM16A-expressing FRT cells[2]

Key Experimental Protocols

The identification and characterization of this compound and related compounds involved several key experimental techniques. The following are detailed methodologies based on the foundational study by Namkung et al. (2011).

High-Throughput Screening for TMEM16A Inhibitors

A cell-based fluorescence assay was utilized to screen a library of approximately 110,000 small molecules for inhibitory activity against TMEM16A.

  • Cell Line: Fischer Rat Thyroid (FRT) cells co-transfected with human TMEM16A and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Assay Principle: The fluorescence of this YFP variant is quenched by iodide. TMEM16A activation allows iodide influx, leading to a decrease in YFP fluorescence. Inhibitors of TMEM16A prevent this iodide influx and thus prevent fluorescence quenching.

  • Procedure:

    • FRT cells stably expressing TMEM16A and the YFP variant were plated in 384-well microplates.

    • Cells were washed with a chloride-containing buffer.

    • Test compounds, including this compound, were added to the wells.

    • The plate was transferred to a plate reader to measure baseline YFP fluorescence.

    • An iodide-containing solution with an agonist to activate TMEM16A (e.g., ATP to raise intracellular calcium) was added.

    • The rate of YFP fluorescence quenching was monitored over time.

    • Compounds that slowed the rate of quenching were identified as potential TMEM16A inhibitors.

Short-Circuit Current Measurements

To confirm the inhibitory effect on chloride channel function, short-circuit current measurements were performed on polarized epithelial cells expressing TMEM16A.

  • Cell Line: FRT cells expressing TMEM16A grown on permeable supports to form a polarized monolayer.

  • Equipment: Ussing chamber and voltage clamp apparatus.

  • Procedure:

    • The cell monolayer was mounted in an Ussing chamber, separating the apical and basolateral compartments.

    • The basolateral membrane was permeabilized with a pore-forming agent (e.g., amphotericin B) to isolate the apical membrane chloride current.

    • A chloride concentration gradient was established across the apical membrane.

    • The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), representing chloride flow through TMEM16A, was measured.

    • TMEM16A was activated by adding an agonist (e.g., ATP) to the basolateral solution.

    • Test compounds were added to assess their effect on the agonist-induced Isc.

Intracellular Calcium Measurements

To ensure that the inhibitory effect of the compounds was directly on the TMEM16A channel and not due to an alteration in intracellular calcium levels, calcium signaling was assessed.

  • Cell Line: FRT cells expressing TMEM16A.

  • Reagent: A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Procedure:

    • Cells were loaded with the calcium indicator dye.

    • Cells were washed and incubated with the test compound.

    • Baseline fluorescence was recorded.

    • An agonist (e.g., ATP or ionomycin) was added to induce an increase in intracellular calcium.

    • Changes in fluorescence, corresponding to changes in intracellular calcium concentration, were monitored over time.

    • The peak and duration of the calcium transient in the presence of the inhibitor were compared to control conditions.

Signaling Pathways and Experimental Workflows

The inhibition of TMEM16A by compounds like this compound can impact various downstream signaling pathways. The following diagrams illustrate the experimental workflow for inhibitor screening and the known signaling cascades involving TMEM16A.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Validation compound_library ~110,000 Small Molecule Library frt_cells FRT Cells (TMEM16A + YFP) compound_library->frt_cells plate_reader Fluorescence Plate Reader frt_cells->plate_reader hit_identification Hit Identification (Reduced Quenching) plate_reader->hit_identification short_circuit Short-Circuit Current Assay hit_identification->short_circuit Test Hits calcium_assay Intracellular Calcium Assay hit_identification->calcium_assay Test Hits confirmed_inhibitor Confirmed TMEM16A Inhibitor short_circuit->confirmed_inhibitor calcium_assay->confirmed_inhibitor

Caption: Experimental workflow for the identification and validation of TMEM16A inhibitors.

tmem16a_signaling agonist Agonist (e.g., ATP, Acetylcholine) gpc_receptor GPCR agonist->gpc_receptor plc PLC gpc_receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum ip3r->er ca_release Ca²⁺ Release ip3r->ca_release ca_intracellular ↑ [Ca²⁺]i ca_release->ca_intracellular tmem16a TMEM16A (ANO1) ca_intracellular->tmem16a activates cl_efflux Cl⁻ Efflux tmem16a->cl_efflux depolarization Membrane Depolarization cl_efflux->depolarization cellular_response Cellular Response (e.g., Secretion, Contraction) depolarization->cellular_response t16a_inh_c01 This compound t16a_inh_c01->tmem16a inhibits

Caption: Signaling pathway of TMEM16A activation and its inhibition by this compound.

While this compound has been identified as a direct inhibitor of the TMEM16A chloride channel, the broader consequences of this inhibition on intracellular signaling networks are an active area of research. TMEM16A has been shown to interact with and modulate the activity of other signaling proteins, including the Epidermal Growth Factor Receptor (EGFR). Inhibition of TMEM16A may therefore have downstream effects on pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration. Further studies are required to elucidate the specific impact of this compound on these interconnected signaling cascades.

References

Methodological & Application

Application Notes and Protocols for the TMEM16A Inhibitor T16A(inh)-A01 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-A01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) that plays a critical role in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Its dysregulation has been implicated in numerous diseases such as hypertension, asthma, secretory diarrheas, and cancer. T16A(inh)-A01 serves as a crucial pharmacological tool for investigating the physiological and pathophysiological functions of TMEM16A. These application notes provide detailed protocols for the use of T16A(inh)-A01 in cell culture experiments to assess its effects on cell viability, migration, and key signaling pathways.

Mechanism of Action

T16A(inh)-A01 is an aminophenylthiazole derivative that directly inhibits the TMEM16A chloride channel.[1][2] The blockade is voltage-independent, making it a stable inhibitor across different membrane potentials.[1] By blocking TMEM16A, T16A(inh)-A01 can modulate downstream signaling pathways, such as the MAPK/ERK and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation.[2][3][4]

Quantitative Data Summary

The inhibitory potency and cellular effects of T16A(inh)-A01 have been documented across various cell types. The following tables provide a summary of key quantitative data for easy reference and comparison.

Table 1: Inhibitory Potency (IC₅₀) of T16A(inh)-A01 against TMEM16A

Cell Type/SystemAssayIC₅₀ ValueReference
FRT cells expressing TMEM16AShort Circuit Current~1 µM[1][4]
A253 salivary gland epithelial cellsCaCC Current1.8 µM[4][5]
Rabbit Urethral Interstitial Cells of Cajal (RUICC)Depolarization-evoked IClCa3.4 µM[6]
Mouse thoracic aortaVasorelaxation1.6 µM[4]

Table 2: Effects of T16A(inh)-A01 on Cellular Processes

Cell TypeAssayConcentrationEffectReference
Colorectal Cancer CellsMTT Assay1-100 µMDose-dependent reduction in cell viability[7]
Rat Cardiac FibroblastsCCK-8 / Flow Cytometry10 µMSignificant inhibition of proliferation, G1 phase arrest[7]
Pancreatic Acinar CellsIL-6 SecretionNot specifiedReduced IL-6 secretion[4]
Rabbit Urethral Smooth MuscleNeurogenic ContractionsNot specifiedSignificantly reduced contractions[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of TMEM16A Inhibition

The following diagram illustrates the signaling pathway affected by T16A(inh)-A01. Inhibition of TMEM16A leads to the modulation of downstream pathways like NF-κB and MAPK/ERK.

TMEM16A_Pathway cluster_membrane Plasma Membrane TMEM16A TMEM16A (ANO1) Ca2+-activated Cl- Channel Cl_ion Cl- Efflux TMEM16A->Cl_ion T16Ainh T16A(inh)-A01 T16Ainh->TMEM16A Inhibits Ca_ion Intracellular Ca2+ Ca_ion->TMEM16A Activates Downstream Downstream Signaling Cl_ion->Downstream NFkB NF-κB Pathway Downstream->NFkB MAPK MAPK/ERK Pathway Downstream->MAPK Proliferation Cell Proliferation & Migration NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation

Caption: Inhibition of TMEM16A by T16A(inh)-A01 blocks Cl⁻ efflux, modulating downstream NF-κB and MAPK pathways.

Experimental Workflow: Cell Viability (MTT) Assay

This diagram outlines the workflow for assessing cell viability after treatment with T16A(inh)-A01 using an MTT assay.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat cells with varying concentrations of T16A(inh)-A01 B->C D 4. Incubate for desired period (e.g., 24, 48, 72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (formazan formation) E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay with T16A(inh)-A01 treatment.

Experimental Protocols

Compound Handling and Preparation
  • Reconstitution : T16A(inh)-A01 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For a 10 mM stock solution, dissolve 4.17 mg of T16A(inh)-A01 (M.Wt: 416.52) in 1 mL of DMSO.

  • Storage : Store the stock solution at -20°C.[6] Further dilutions should be made in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assay (MTT Method)

This protocol is used to assess the effect of T16A(inh)-A01 on cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10][11][12]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • T16A(inh)-A01 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[8]

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7][8]

  • Treatment : Prepare serial dilutions of T16A(inh)-A01 in culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of T16A(inh)-A01. Include a vehicle control with the same concentration of DMSO as the highest T16A(inh)-A01 concentration.

  • Incubation : Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition : Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[8][9]

  • Incubation : Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8][9]

  • Formazan Solubilization : Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[8] Calculate cell viability as a percentage of the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of T16A(inh)-A01 on collective cell migration.[8][13][14][15][16]

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Phosphate-Buffered Saline (PBS)

  • Culture medium with reduced serum (to minimize proliferation)

  • T16A(inh)-A01

Procedure:

  • Cell Seeding : Seed cells in a 6-well plate and grow them to form a confluent monolayer (95-100%).[8][13]

  • Scratch Creation : Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip. Apply firm and consistent pressure to create a clear, cell-free gap.[8][13]

  • Washing : Gently wash the wells with PBS to remove detached cells and debris.[8]

  • Treatment : Add fresh, low-serum medium containing the desired concentration of T16A(inh)-A01 or vehicle control.

  • Imaging : Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[8]

  • Data Analysis : Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time relative to the initial scratch area.

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is for assessing changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways following treatment with T16A(inh)-A01.[3][17]

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • T16A(inh)-A01

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment : Seed cells and grow to ~80% confluency. Treat with T16A(inh)-A01 at the desired concentrations for the appropriate duration. For NF-κB activation, cells may be co-treated with an agonist like TNF-α or LPS.[18]

  • Cell Lysis : Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Detection : Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and normalize to a loading control (e.g., GAPDH or β-actin).[17]

References

Application Notes and Protocols for T16A(inh)-A01 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing T16A(inh)-A01, a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC), in patch clamp electrophysiology experiments.

Introduction

T16A(inh)-A01 is a small molecule inhibitor widely used to study the physiological and pathophysiological roles of the TMEM16A chloride channel. TMEM16A is implicated in a variety of cellular processes, including fluid secretion, smooth muscle contraction, and cell proliferation, and is a target of interest in diseases such as cystic fibrosis, asthma, and cancer. These protocols detail the use of T16A(inh)-A01 in whole-cell and inside-out patch clamp configurations to characterize TMEM16A currents.

Note on Nomenclature: The compound is commonly referred to as T16A(inh)-A01. The designation "T16A(inh)-C01" is likely a typographical error.

Quantitative Data Summary

The inhibitory potency of T16A(inh)-A01 on TMEM16A has been characterized across various experimental systems. The following table summarizes key quantitative data.

ParameterValueCell Type / AssayKey Conditions
IC50 ~1 µMTMEM16A-expressing cellsChloride currents
IC50 1.1 µMFRT cells expressing TMEM16AShort-circuit current assay
IC50 1.5 µMHEK293 cells expressing human TMEM16AWhole-cell patch clamp
IC50 1.8 µMCell-free assay---

Mechanism of Action and Selectivity

T16A(inh)-A01 acts as a direct blocker of the TMEM16A channel pore. A key characteristic of its inhibitory action is its voltage independence, meaning it blocks the channel effectively at both positive and negative membrane potentials[1]. While it is a potent inhibitor of TMEM16A, researchers should be aware of potential off-target effects at higher concentrations, including the inhibition of voltage-dependent calcium channels (VDCCs)[2]. It is recommended to perform appropriate control experiments to validate the specificity of the observed effects.

Experimental Protocols

Preparation of T16A(inh)-A01 Stock Solution
  • Solvent: T16A(inh)-A01 is soluble in dimethyl sulfoxide (B87167) (DMSO)[3].

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year)[3].

  • Working Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration in the extracellular/bath solution. Ensure the final DMSO concentration in the recording solution is low (typically ≤ 0.1%) to avoid solvent effects.

Whole-Cell Patch Clamp Protocol

This protocol is designed to measure TMEM16A currents in a whole-cell configuration.

4.2.1. Solutions

SolutionComponentConcentration (mM)
Extracellular (Bath) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) CsCl or NMDG-Cl140
MgCl₂2
HEPES10
EGTA5
CaCl₂To achieve desired free [Ca²⁺] (e.g., 275 nM)
pH adjusted to 7.2 with CsOH

Note: The free calcium concentration required to activate TMEM16A can be calculated using software such as MaxChelator.

4.2.2. Procedure

  • Cell Preparation: Plate cells expressing TMEM16A on glass coverslips 24-48 hours prior to the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a target cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Current Recording:

    • Clamp the cell at a holding potential of 0 mV.

    • Apply a voltage-step protocol to elicit TMEM16A currents. A typical protocol involves stepping the membrane potential from -100 mV to +100 mV or +120 mV in 20 mV increments.

    • Record baseline currents in the absence of the inhibitor.

  • Inhibitor Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of T16A(inh)-A01.

    • Allow 2-5 minutes for the inhibitor to equilibrate and exert its effect.

    • Record currents using the same voltage protocol in the presence of the inhibitor.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after inhibitor application.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.

Inside-Out Patch Clamp Protocol

This configuration allows for the direct application of substances to the intracellular face of the membrane patch.

4.3.1. Solutions

SolutionComponentConcentration (mM)
Extracellular (Pipette) NaCl140
HEPES10
EGTA0.1
pH adjusted to 7.4 with NaOH
Intracellular (Bath) NaCl or CsCl140
HEPES10
EGTA5
CaCl₂To achieve desired free [Ca²⁺]
pH adjusted to 7.2 with NaOH or CsOH

4.3.2. Procedure

  • Giga-seal Formation: Follow steps 1-4 of the whole-cell protocol.

  • Patch Excision: After forming a stable giga-seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

  • Baseline Recording: Perfuse the patch with the intracellular solution containing a low or zero calcium concentration to record baseline currents.

  • Channel Activation: Switch to a perfusion solution containing the desired concentration of free Ca²⁺ to activate TMEM16A channels.

  • Inhibitor Application: Apply T16A(inh)-A01 directly to the bath to observe its effect on the intracellular side of the channel (though it is known to be an extracellular blocker, this can be a control). For studying extracellular block, the inhibitor would be included in the pipette solution.

  • Data Acquisition and Analysis: Use appropriate voltage protocols and analyze the data as described for the whole-cell configuration.

Visualizations

Signaling Pathways Involving TMEM16A

TMEM16A activation is linked to several downstream signaling cascades that are crucial in both physiological and pathological contexts.

TMEM16A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR activates IP3R IP3R TMEM16A->IP3R interacts with NFkB NF-κB TMEM16A->NFkB activates Ras Ras EGFR->Ras Ca_ion Ca²⁺ Ca_ion->TMEM16A activates CAMKII CAMKII Ca_ion->CAMKII activates IP3R->Ca_ion releases Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cell_Processes Cell Proliferation, Migration, Apoptosis ERK->Cell_Processes CAMKII->Cell_Processes NFkB->Cell_Processes

Caption: TMEM16A signaling network.

Experimental Workflow for T16A(inh)-A01 Patch Clamp

The following diagram illustrates the logical flow of a typical patch clamp experiment to assess the inhibitory effect of T16A(inh)-A01.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells (Expressing TMEM16A) Start->Prepare_Cells Prepare_Solutions Prepare Solutions (Intra- & Extracellular) Start->Prepare_Solutions Form_Seal Form Giga-seal Prepare_Cells->Form_Seal Pull_Pipette Pull & Fill Pipette Prepare_Solutions->Pull_Pipette Pull_Pipette->Form_Seal Establish_Config Establish Whole-Cell Configuration Form_Seal->Establish_Config Record_Baseline Record Baseline TMEM16A Currents Establish_Config->Record_Baseline Apply_Inhibitor Apply T16A(inh)-A01 Record_Baseline->Apply_Inhibitor Record_Inhibited Record Inhibited TMEM16A Currents Apply_Inhibitor->Record_Inhibited Washout Washout (Optional) Record_Inhibited->Washout Analyze_Data Analyze Data (I-V Curve, IC50) Record_Inhibited->Analyze_Data Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a whole-cell patch clamp experiment with T16A(inh)-A01.

References

Application Notes and Protocols for T16A(inh)-C01 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of T16A(inh)-C01, a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC), in various in vitro assays. The information is intended to guide researchers in designing and executing experiments to investigate the role of TMEM16A in diverse physiological and pathophysiological processes.

Introduction

This compound is a small molecule inhibitor of the TMEM16A chloride channel, a key player in cellular processes such as fluid secretion, smooth muscle contraction, and neuronal signaling.[1] Dysregulation of TMEM16A has been implicated in a range of diseases, including hypertension, asthma, and cystic fibrosis, making it a valuable target for therapeutic intervention.[1] These protocols detail the use of this compound in common in vitro assays to probe TMEM16A function.

Data Presentation: this compound Concentration for In Vitro Assays

The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. The following table summarizes reported concentrations and their effects in various in vitro assays.

Assay TypeCell Line/TissueAgonist (Concentration)This compound ConcentrationObserved EffectReference
Short-Circuit CurrentTMEM16A-expressing FRT cellsATP (100 µM)IC50 ~1.1 µMInhibition of TMEM16A-mediated chloride current[2]
Iodide Influx (YFP-based)TMEM16A-expressing FRT cellsATP (100 µM)10 µMSignificant inhibition of iodide influx[3]
Whole-Cell Patch ClampTMEM16A-expressing FRT cellsIntracellular Ca2+ (275 nM)10 µMNearly complete, voltage-independent block of TMEM16A current[2]
Short-Circuit CurrentHuman Bronchial Epithelial (CF)UTP (100 µM)10 µM~25% reduction in peak transient current[2]
VasorelaxationRodent Resistance ArteriesNoradrenaline or U466190.1 - 10 µMConcentration-dependent relaxation[4]

Signaling Pathways Involving TMEM16A

TMEM16A is a calcium-activated chloride channel that plays a crucial role in various signaling pathways. Its activation is triggered by an increase in intracellular calcium, often initiated by G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation. Upon activation, TMEM16A mediates chloride efflux, leading to membrane depolarization. This change in membrane potential can, in turn, activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium and downstream signaling events.

TMEM16A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR / RTK PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R TMEM16A TMEM16A Cl_out Cl- Efflux TMEM16A->Cl_out T16A_inh_C01 This compound T16A_inh_C01->TMEM16A Inhibits Depolarization Membrane Depolarization Cl_out->Depolarization VGCC VGCC Depolarization->VGCC Ca_in Ca2+ Influx VGCC->Ca_in Ca_i [Ca2+]i ↑ Ca_in->Ca_i ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release IP3R->Ca_release Ca_release->Ca_i Ca_i->TMEM16A Activates Downstream Downstream Signaling (e.g., NF-κB, ERK) Ca_i->Downstream

Caption: TMEM16A signaling pathway.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for studying the effect of this compound on TMEM16A activity in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell_Culture Cell Culture (TMEM16A-expressing cells) Assay_Prep Assay Preparation (e.g., Ussing chamber setup, patch pipette preparation) Cell_Culture->Assay_Prep Baseline Record Baseline Activity Assay_Prep->Baseline Add_Inhibitor Add this compound (various concentrations) Baseline->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Agonist Add Agonist (e.g., ATP, UTP) Incubate->Add_Agonist Record_Response Record Cellular Response Add_Agonist->Record_Response Data_Analysis Data Analysis (e.g., IC50 calculation) Record_Response->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow.

Experimental Protocols

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells

This protocol is designed to measure ion transport across a polarized epithelial monolayer grown on a permeable support, using an Ussing chamber system.

Materials:

  • TMEM16A-expressing epithelial cells (e.g., FRT, HT-29, or primary bronchial epithelial cells)

  • Permeable cell culture inserts (e.g., Snapwell™)

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs-bicarbonate Ringer (KBR) solution: 115 mM NaCl, 2.5 mM KH2PO4, 25 mM NaHCO3, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, pH 7.4, gassed with 95% O2/5% CO2.

  • Agonist stock solution (e.g., 100 mM ATP or UTP in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Seed TMEM16A-expressing cells onto permeable supports and culture until a confluent, polarized monolayer is formed. This typically takes 7-14 days.

  • Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed (37°C) and gassed KBR solution.

  • Equilibrate the system for 20-30 minutes, maintaining the temperature at 37°C and continuous gassing.

  • Measure the baseline short-circuit current (Isc).

  • Add this compound to the apical and/or basolateral compartment to achieve the desired final concentration. Incubate for 10-15 minutes.

  • Add the TMEM16A agonist (e.g., ATP to the apical side to a final concentration of 100 µM).

  • Record the change in Isc. The peak change in current represents the agonist-induced ion transport.

  • Data from multiple concentrations of this compound can be used to generate a dose-response curve and calculate the IC50 value.

Iodide Influx Assay using YFP-Expressing Cells

This fluorescence-based assay measures the influx of iodide into cells, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • Cells co-expressing TMEM16A and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

  • 96-well black, clear-bottom microplates

  • Phosphate-buffered saline (PBS)

  • Iodide-containing buffer: 140 mM NaI, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 10 mM HEPES, pH 7.4.

  • Agonist stock solution (e.g., 100 mM ATP in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader

Procedure:

  • Seed the YFP-expressing cells into 96-well plates and grow to confluence.

  • Wash the cells twice with PBS.

  • Add 50 µL of PBS containing the desired concentration of this compound to each well. Incubate for 10 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

  • Program the plate reader to inject 100 µL of iodide-containing buffer with the TMEM16A agonist (e.g., 100 µM ATP) into each well.

  • Immediately after injection, record the decrease in YFP fluorescence over time. The initial rate of fluorescence quenching is proportional to the rate of iodide influx.

  • Calculate the percentage of inhibition by comparing the rate of iodide influx in the presence of this compound to the control (vehicle-treated) wells.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell.

Materials:

  • TMEM16A-expressing cells cultured on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution: 140 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4.

  • Intracellular (pipette) solution: 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP, 10 mM HEPES, pH 7.2. Free calcium concentration can be adjusted to activate TMEM16A.

  • Agonist stock solution (e.g., 100 mM ATP in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • Activate TMEM16A by including a defined free calcium concentration in the pipette solution or by perfusing the cell with an agonist-containing extracellular solution.

  • After recording baseline currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record the currents again using the same voltage-step protocol to determine the extent of inhibition.

  • Analyze the current-voltage relationship and the percentage of current inhibition at different voltages.

References

preparing T16A(inh)-C01 stock solution and working concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC), also known as Anoctamin 1 (ANO1). TMEM16A is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. Its dysregulation is linked to several diseases, such as hypertension, asthma, and cancer, making it a significant target for drug development. These application notes provide detailed protocols for the preparation of T16Ainh-A01 stock solutions and its application in cell-based assays.

Quantitative Data Summary

The following tables provide key information regarding the properties and handling of T16Ainh-A01.

Table 1: Physical and Chemical Properties of T16Ainh-A01

PropertyValue
Chemical Name 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide
Molecular Weight 416.52 g/mol
Appearance Off-white powder
Purity ≥97% (HPLC)
CAS Number 552309-42-9

Table 2: Solubility and Storage of T16Ainh-A01

ParameterDetails
Solvent Dimethyl sulfoxide (B87167) (DMSO)
Solubility in DMSO 100 mg/mL
Storage of Powder 2-8°C
Storage of Stock Solution -20°C

Table 3: Recommended Concentrations for In Vitro Assays

Assay TypeCell TypeWorking ConcentrationIC₅₀
TMEM16A InhibitionA253 salivary gland epithelial cells1-10 µM~1.1 µM[1]
Cell Proliferation (MTT)Various cancer cell lines1-100 µMVaries by cell line
Cell Proliferation (CCK-8)Neonatal rat cardiac fibroblasts10 µMNot specified
Patch-Clamp ElectrophysiologyHEK293 cells expressing TMEM16A10 µMNot specified
Iodide InfluxFRT cells expressing TMEM16A1-10 µM~1 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM T16Ainh-A01 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of T16Ainh-A01 in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • T16Ainh-A01 powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of T16Ainh-A01:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 416.52 g/mol x 1000 mg/g = 4.1652 mg

  • Weigh T16Ainh-A01:

    • Carefully weigh out approximately 4.17 mg of T16Ainh-A01 powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the T16Ainh-A01 powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[2]

  • Aliquot and store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Concentrations for Cell Culture

This protocol details the dilution of the 10 mM T16Ainh-A01 stock solution to a final working concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM T16Ainh-A01 stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes

Procedure:

  • Determine the required volume of stock solution:

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Volume of stock solution = (Final Concentration x Final Volume) / Stock Concentration

    • Volume of stock solution = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Prepare the working solution:

    • In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.

    • Add 1 µL of the 10 mM T16Ainh-A01 stock solution to the medium.

  • Mix thoroughly:

    • Gently mix the solution by pipetting up and down or by inverting the tube several times.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the T16Ainh-A01 working solution (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO concentration).[4]

  • Application to cells:

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of T16Ainh-A01 or the vehicle control.

Mandatory Visualizations

T16Ainh_C01_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh T16Ainh-A01 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso 4.17 mg dissolve Vortex to Dissolve add_dmso->dissolve 1 mL aliquot Aliquot into Single-Use Tubes dissolve->aliquot 10 mM Stock store_stock Store at -20°C aliquot->store_stock thaw_stock Thaw Stock Aliquot add_stock Add Stock Solution to Medium thaw_stock->add_stock 1 µL add_medium Add Pre-warmed Cell Culture Medium add_medium->add_stock 999 µL mix Mix Thoroughly add_stock->mix 10 µM Working Solution apply Apply to Cells mix->apply

Caption: Workflow for T16Ainh-A01 stock and working solution preparation.

References

Application Notes and Protocols for T16A(inh)-C01 in Fluorescence-Based Ion Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a small molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). TMEM16A plays a crucial role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling.[1] Dysregulation of TMEM16A activity has been implicated in several diseases such as hypertension, asthma, cystic fibrosis, and certain types of cancer.[1] This makes TMEM16A a significant target for drug discovery and development. This compound provides a valuable pharmacological tool for studying the function of TMEM16A and for screening for novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in fluorescence-based ion flux assays to monitor TMEM16A activity.

Mechanism of Action

This compound effectively blocks the chloride channel mediated by TMEM16A without interfering with intracellular calcium signaling.[2] This specificity allows for the targeted investigation of TMEM16A's role in cellular processes. The inhibitory activity of this compound can be quantified by measuring the reduction in ion flux through the TMEM16A channel in the presence of the compound.

Quantitative Data

The inhibitory potency of this compound and other related TMEM16A inhibitors has been determined using fluorescence-based ion flux assays and electrophysiological methods. A summary of this data is presented below.

CompoundIC50 (µM)Assay MethodCell LineReference
This compound 8.4 Fluorescence-based Iodide InfluxTMEM16A-expressing FRT cells[2]
T16A(inh)-A011.1Short-circuit currentTMEM16A-expressing FRT cells[3]
Digallic acid3.6Short-circuit currentTMEM16A-expressing FRT cells[3]
CaCC(inh)-A012.1Short-circuit currentTMEM16A-expressing FRT cells[3]
Tannic acid6.4Short-circuit currentTMEM16A-expressing FRT cells[3]

Signaling Pathways

TMEM16A is involved in complex signaling pathways that regulate cellular function. Understanding these pathways is crucial for interpreting experimental results.

TMEM16A_Signaling_Pathway cluster_activation Channel Activation cluster_downstream Downstream Signaling Ca_increase Intracellular Ca2+ Increase TMEM16A TMEM16A (ANO1) Ca_increase->TMEM16A Activates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Mediates EGFR EGFR Cl_efflux->EGFR Modulates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Cell_Proliferation Cell Proliferation & Migration Ras_Raf_MEK_ERK->Cell_Proliferation T16A_inh_C01 This compound T16A_inh_C01->TMEM16A Inhibits Experimental_Workflow cluster_prep Assay Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Seed TMEM16A/YFP FRT cells in microplate B Incubate for 24-48h A->B C Wash cells with PBS B->C D Add this compound/ Controls C->D E Measure baseline YFP fluorescence D->E F Inject Iodide + ATP (TMEM16A agonist) E->F G Record fluorescence quenching over time F->G H Calculate rate of fluorescence decrease G->H I Normalize data and plot dose-response curve H->I J Determine IC50 value I->J

References

Application Notes and Protocols for T16A(inh)-C01 in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a potent and selective inhibitor of the TMEM16A (Transmembrane member 16A), also known as ANO1 (Anoctamin 1), calcium-activated chloride channel (CaCC).[1] TMEM16A channels are crucial in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability, by translating intracellular calcium signals into chloride ion fluxes.[2][3] Dysregulation of TMEM16A activity has been implicated in several diseases, such as hypertension, asthma, and cancer, making it a significant target for therapeutic intervention.

These application notes provide a comprehensive protocol for utilizing this compound in calcium imaging studies to investigate the role of TMEM16A in cellular calcium signaling. Calcium imaging is a powerful technique to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i), a fundamental aspect of cell signaling. By inhibiting TMEM16A with this compound, researchers can dissect the contribution of this channel to specific calcium signaling events.

Mechanism of Action

TMEM16A channels are activated by the binding of intracellular calcium, leading to an efflux of chloride ions and subsequent membrane depolarization. This depolarization can, in turn, activate voltage-gated calcium channels (VGCCs), resulting in a further increase in intracellular calcium. This compound blocks the TMEM16A channel pore, thereby preventing chloride ion movement and the subsequent downstream effects on calcium signaling.

Data Presentation

Quantitative Data for T16A(inh)-A01 (a close analog of this compound)
ParameterCell TypeValueReference
IC₅₀Rabbit Urethral Interstitial Cells of Cajal (RUICC)3.4 µM[4]
IC₅₀Rodent Resistance Arteries (functional assay)0.1 - 10 µM (concentration-dependent relaxation)[5]
InhibitionHuman Bronchial Epithelial Cells (UTP-stimulated peak current)~50% inhibition at 10 µM
InhibitionT84 Human Intestinal Epithelial Cells (ATP-stimulated peak current)Significant inhibition of initial peak current at 10 µM

Note: The literature predominantly reports on T16A(inh)-A01, a closely related analog of this compound. The data presented here is for T16A(inh)-A01 and should be considered a strong indicator of the expected activity of this compound.

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to an agonist, and the effect of this compound on this response.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluo-4 AM (acetoxymethyl ester)

  • This compound

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist of choice (e.g., ATP, carbachol)

  • DMSO (for dissolving compounds)

  • Fluorescence microscope equipped for live-cell imaging (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

    • On the day of the experiment, allow the cells to equilibrate to room temperature for 30 minutes.

  • Loading with Fluo-4 AM:

    • Prepare a 2 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare the loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 1-5 µM in HBSS. To aid in dye solubilization, add an equal volume of the Pluronic F-127 stock solution to the Fluo-4 AM stock before diluting in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • This compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution to the desired final concentration in HBSS. A typical starting concentration is 10 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type.

    • Incubate the cells with the this compound solution for 15-30 minutes prior to imaging. For control experiments, incubate cells with a vehicle control (DMSO in HBSS at the same final concentration).

  • Calcium Imaging:

    • Place the dish on the microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add the agonist of choice to the cells and continue recording the fluorescence signal for several minutes to capture the full calcium response.

    • Record images at regular intervals (e.g., every 1-5 seconds).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal to the baseline fluorescence (F/F₀) to quantify the change in intracellular calcium.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol utilizes the ratiometric calcium indicator Fura-2 AM, which can provide a more quantitative measure of intracellular calcium concentration.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fura-2 AM

  • This compound

  • Pluronic F-127

  • Physiological buffer (e.g., HBSS)

  • Agonist of choice

  • DMSO

  • Fluorescence microscope with filter sets for Fura-2 imaging (Excitation at ~340 nm and ~380 nm, Emission at ~510 nm)

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow the same cell preparation and dye loading steps as in Protocol 1, substituting Fura-2 AM for Fluo-4 AM.

  • This compound Incubation:

    • Follow the same incubation procedure with this compound as described in Protocol 1.

  • Ratiometric Calcium Imaging:

    • Place the dish on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm, while collecting the emission at ~510 nm.

    • Add the agonist and continue to acquire ratiometric images.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio 340/380).

    • This ratio is proportional to the intracellular calcium concentration and is less sensitive to variations in dye loading and cell thickness.

Mandatory Visualizations

TMEM16A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds TMEM16A TMEM16A (ANO1) TMEM16A->Cl_out Cl⁻ Efflux Depolarization Membrane Depolarization TMEM16A->Depolarization Causes VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_in Ca²⁺ Influx Ca_cytosol [Ca²⁺]i ↑ ER_Ca Ca²⁺ Store IP3R->ER_Ca Releases Ca²⁺ ER_Ca->Ca_cytosol Agonist Agonist Agonist->GPCR T16A_inh_C01 This compound T16A_inh_C01->TMEM16A Inhibits Ca_cytosol->TMEM16A Activates Depolarization->VGCC Opens

Caption: TMEM16A Signaling Pathway and Point of Inhibition by this compound.

Calcium_Imaging_Workflow start Start: Plate cells on glass-bottom dishes load_dye Load cells with Calcium Indicator (e.g., Fluo-4 AM or Fura-2 AM) start->load_dye wash1 Wash to remove excess dye load_dye->wash1 deesterify De-esterification of the dye wash1->deesterify treatment Incubate with this compound or Vehicle Control deesterify->treatment acquire_baseline Acquire baseline fluorescence treatment->acquire_baseline add_agonist Add Agonist acquire_baseline->add_agonist acquire_response Acquire fluorescence during response add_agonist->acquire_response analyze Data Analysis: Measure fluorescence intensity (F/F₀ or Ratio) acquire_response->analyze end End: Compare responses between This compound and control analyze->end

Caption: Experimental Workflow for Calcium Imaging with this compound.

Important Considerations

  • Off-Target Effects: It is important to be aware of potential off-target effects of this compound. Some studies on the related compound T16A(inh)-A01 have shown that at higher concentrations, it can inhibit voltage-dependent calcium channels.[5][6] Therefore, it is crucial to use the lowest effective concentration and to include appropriate controls to verify the specificity of the observed effects.

  • Solvent Effects: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the experimental buffer is low (typically <0.1%) and that a vehicle control with the same DMSO concentration is included in all experiments.

  • Cell Type Specificity: The expression and functional importance of TMEM16A can vary significantly between different cell types. The protocols provided here should be optimized for the specific cell line or primary cells being investigated.

  • Data Interpretation: A decrease in the agonist-induced calcium signal in the presence of this compound suggests that TMEM16A activity contributes to this calcium response, likely through membrane depolarization and subsequent activation of voltage-gated calcium channels.

By following these protocols and considering these key points, researchers can effectively use this compound as a tool to elucidate the role of TMEM16A in calcium signaling pathways.

References

T16A(inh)-C01 In Vivo Administration: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a small molecule inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC), also known as Anoctamin 1 (ANO1). TMEM16A is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. Its dysregulation is linked to several diseases, making it a promising therapeutic target. These application notes provide detailed protocols for the in vivo administration of this compound in animal models, compiled from available research.

It is important to note that while the query specified this compound, the majority of detailed in vivo experimental data is available for the closely related and more extensively studied compound, T16Ainh-A01 . The protocols and data presented herein are primarily based on studies involving T16Ainh-A01, serving as a representative guide for in vivo studies of this class of TMEM16A inhibitors. Researchers should validate these methodologies for their specific compound of interest.

Quantitative Data Summary

The following tables summarize key quantitative data for T16Ainh-A01 from various studies, providing a reference for experimental design.

Table 1: Inhibitory Potency (IC₅₀) of T16Ainh-A01

Assay TypeCell/Tissue TypeIC₅₀ ValueReference
TMEM16A Inhibition (Cell-free)---1.8 µM[1]
TMEM16A-mediated Chloride CurrentsHEK293 cells expressing human TMEM16A~1 µM[1]
TMEM16A InhibitionFischer rat thyroid cells1.1 µM[1]
VasorelaxationMouse thoracic aorta (pre-contracted with methoxamine)1.6 µM[1]
TMEM16A Current InhibitionHEK293 cells expressing human TMEM16A1.5 µM[1]

Table 2: In Vivo Administration Protocol for T16Ainh-A01 in a Rat Model of Pulmonary Arterial Hypertension

ParameterDetailsReference
Animal ModelMale Sprague-Dawley rats[1][2]
Disease InductionSingle intraperitoneal injection of monocrotaline (B1676716) (MCT) at 60 mg/kg[1][2]
Acclimation PeriodAt least one week before the experiment[1]
CompoundT16Ainh-A01[1][2]
Vehicle10% DMSO in Corn Oil[3]
Dosage50 mg/kg/day[1]
Administration RouteIntraperitoneal (IP) injection[1][2]
Dosing RegimenOnce daily for a specified duration (e.g., 2 weeks), starting four weeks after MCT injection[1][2]

Experimental Protocols

Protocol 1: Preparation of T16Ainh-A01 for In Vivo Administration

This protocol describes the preparation of a T16Ainh-A01 solution for intraperitoneal injection in rodents.

Materials:

  • T16Ainh-A01 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution: Prepare a clear stock solution of T16Ainh-A01 in DMSO. For example, to create a 20.8 mg/mL stock solution, dissolve the appropriate amount of T16Ainh-A01 powder in DMSO.[3]

  • Prepare the working solution: For a 1 mL final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.[3] This results in a final vehicle composition of 10% DMSO and 90% corn oil.

  • Mix thoroughly: Vortex the solution until it is clear and homogenous.

  • Fresh Preparation: It is recommended to prepare the working solution fresh before each use and use it on the same day.[3] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Protocol 2: In Vivo Administration in a Rat Model of Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH)

This protocol details the administration of T16Ainh-A01 to rats with induced PAH.

Animal Model:

  • Species: Male Sprague-Dawley rats.[1][2]

  • Induction of PAH: A single intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.[1][2] Pulmonary arterial hypertension typically develops over 3-4 weeks post-MCT injection.[1]

  • Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.[1]

Administration Procedure:

  • Timing: Begin administration of T16Ainh-A01 or vehicle control four weeks after the MCT injection.[1][2]

  • Dosage: Administer T16Ainh-A01 at a dose of 50 mg/kg/day.[1]

  • Route of Administration: Administer the solution via intraperitoneal (IP) injection.

  • Frequency: Injections are performed once daily.[1]

  • Duration: The treatment duration can vary depending on the study design, for example, for 2 consecutive weeks.[2]

  • Control Group: A control group receiving the vehicle (10% DMSO in corn oil) should be included in the experimental design.

Signaling Pathways and Experimental Workflows

TMEM16A-Mediated Signaling Pathway

TMEM16A activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK)1/2 pathway, which is involved in cell proliferation.[1][2] T16Ainh-A01, by inhibiting TMEM16A, can attenuate this signaling cascade.[2]

TMEM16A_Signaling cluster_membrane Plasma Membrane TMEM16A TMEM16A (ANO1) Cl_ion Cl⁻ Efflux TMEM16A->Cl_ion Ca_ion Ca²⁺ Ca_ion->TMEM16A Activates Depolarization Membrane Depolarization Cl_ion->Depolarization ERK ERK1/2 Activation Depolarization->ERK Proliferation Cell Proliferation ERK->Proliferation T16Ainh T16Ainh-C01 (T16Ainh-A01) T16Ainh->TMEM16A Inhibits

Caption: T16Ainh-C01 inhibits the TMEM16A-mediated ERK1/2 signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of T16Ainh-C01 in an animal model.

experimental_workflow start Start animal_model Animal Model Induction (e.g., MCT injection in rats) start->animal_model acclimation Acclimation Period (1-4 weeks) animal_model->acclimation grouping Randomize into Groups (Vehicle vs. T16Ainh-C01) acclimation->grouping treatment Daily IP Administration (e.g., 50 mg/kg for 2 weeks) grouping->treatment monitoring Monitor Animal Health & Physiological Parameters treatment->monitoring endpoints Endpoint Analysis (e.g., Histology, Western Blot, Echocardiography) monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo T16Ainh-C01 administration.

Logical Workflow for Specificity of Action

To ensure that the observed effects are due to the inhibition of TMEM16A, a logical workflow can be followed.

Caption: A logical workflow to determine the specificity of T16Ainh-C01's action.

References

Application Notes and Protocols for T16A(inh)-C01 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of TMEM16A has been implicated in several diseases, including cystic fibrosis, asthma, hypertension, and various cancers, making it an attractive target for drug discovery.[4][5][6] T16A(inh)-C01 is a potent and selective inhibitor of the TMEM16A channel and serves as an essential tool for studying its function and for the development of novel therapeutic agents.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new modulators of TMEM16A. The described methodologies are tailored for researchers, scientists, and drug development professionals engaged in ion channel research and drug discovery.

TMEM16A Signaling Pathways

TMEM16A is activated by an increase in intracellular calcium ([Ca2+]i), which can be initiated by various upstream signaling events. Upon activation, TMEM16A facilitates the efflux of chloride ions, leading to membrane depolarization and subsequent cellular responses. Key signaling pathways that modulate TMEM16A activity are depicted below. In many cancer cells, TMEM16A overexpression can be a result of gene amplification.[4] The channel's activity is linked to the activation of several signaling cascades, including the Ras-Raf-MEK-ERK1/2 pathway, which influences cellular proliferation.[1] Additionally, TMEM16A can activate the NFκB signaling pathway, promoting gene transcription in certain cell types.[4][5]

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates IP3R IP3R IP3->IP3R Binds TMEM16A TMEM16A Cl_ion Cl- TMEM16A->Cl_ion Efflux Ras Ras TMEM16A->Ras Activates NFkB NF-κB TMEM16A->NFkB Activates Ca_ion Ca2+ Ca_ion->TMEM16A Activates CaMKII CaMKII Ca_ion->CaMKII Activates EGFR EGFR EGFR->PLC Activates Ca_store Ca2+ Store IP3R->Ca_store Releases Ca2+ Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Activates Gene_Transcription Gene Transcription ERK1_2->Gene_Transcription Promotes NFkB->Gene_Transcription Promotes HTS_Workflow Start Start Cell_Plating Cell Plating (TMEM16A-YFP Cells) Start->Cell_Plating Incubation1 Incubation (24h, 37°C, 5% CO2) Cell_Plating->Incubation1 Compound_Addition Compound Addition (Test Compounds, this compound, DMSO) Incubation1->Compound_Addition Incubation2 Incubation (15-30 min, RT) Compound_Addition->Incubation2 Fluorescence_Reading Fluorescence Reading (FLIPR) Incubation2->Fluorescence_Reading Data_Analysis Data Analysis (Quenching Rate, % Inhibition, IC50, Z') Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

References

Application Notes and Protocols: T16A(inh)-C01 for the Study of Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T16A(inh)-C01 is a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), also known as Anoctamin 1 (ANO1).[1] This channel is a key regulator of physiological processes in various cell types, including epithelial cells, neurons, and smooth muscle cells.[2][1] In smooth muscle, the activation of TMEM16A upon an increase in intracellular calcium leads to an efflux of chloride ions, causing membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, leading to a further influx of calcium and subsequent muscle contraction.[2][1] this compound provides a valuable pharmacological tool to investigate the specific role of TMEM16A in smooth muscle physiology and pathophysiology, making it relevant for studies on conditions such as asthma, hypertension, and gastrointestinal motility disorders.[3][4][5][6]

Mechanism of Action

This compound functions by directly blocking the ion-conducting pore of the TMEM16A channel. This inhibition prevents the chloride efflux that is normally triggered by a rise in intracellular calcium concentration ([Ca²⁺]i). By blocking this chloride current, this compound prevents or reverses the membrane depolarization required for the activation of L-type voltage-gated calcium channels. The subsequent reduction in calcium influx leads to the relaxation of pre-contracted smooth muscle or the inhibition of agonist-induced contractions.[2][1]

Signaling Pathway of TMEM16A in Smooth Muscle Contraction

TMEM16A Signaling Pathway cluster_0 Cell Membrane cluster_1 Sarcoplasmic Reticulum Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR binds PLC Phospholipase C GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds TMEM16A TMEM16A (ANO1) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_cyto [Ca²⁺]i ↑ VGCC->Ca_cyto Ca²⁺ influx T16A_inh_C01 This compound T16A_inh_C01->TMEM16A inhibits Ca_SR Ca²⁺ IP3R->Ca_SR releases Ca_SR->Ca_cyto Ca_cyto->TMEM16A activates Contraction Contraction Ca_cyto->Contraction Depolarization Depolarization Depolarization->VGCC activates Cl_efflux->Depolarization

Caption: Signaling cascade of smooth muscle contraction initiated by agonist binding and the inhibitory action of this compound on TMEM16A.

Applications

This compound is a versatile tool for investigating the role of TMEM16A in the contraction of various smooth muscle types:

  • Vascular Smooth Muscle: Elucidate the contribution of TMEM16A to agonist-induced vasoconstriction and the regulation of blood pressure.[5][6][7] Studies have shown that TMEM16A inhibitors can relax pre-constricted arteries.[5][7]

  • Airway Smooth Muscle: Investigate the involvement of TMEM16A in bronchoconstriction, a key feature of asthma.[3][4][8] TMEM16A antagonists have been demonstrated to relax airway smooth muscle.[9]

  • Gastrointestinal Smooth Muscle: Explore the role of TMEM16A in regulating gut motility and pacemaker activity generated by the interstitial cells of Cajal (ICCs).[5][10][11]

  • Urogenital Smooth Muscle: Study the function of TMEM16A in the contractility of the bladder, urethra, and corpus cavernosum.[12][13][14]

Quantitative Data Summary

The following table summarizes the effects of TMEM16A inhibitors on smooth muscle contraction from various studies. Note that while the focus is on this compound, data for the closely related and well-characterized inhibitor T16Ainh-A01 is also included to provide a broader context.

Tissue TypeSpeciesAgonistInhibitorConcentrationEffectReference
Mesenteric ArteryRatPhenylephrine (B352888)TMinh-231 µMGreatly reduced vasoconstriction[5]
Cerebral ArteryRatPressureT16Ainh-A01Not specifiedReversed vasoconstriction[5]
Internal Anal SphincterMouseBasal ToneT16Ainh-A01Not specifiedReduced basal tone[5]
Tracheal RingsGuinea PigSubstance PT16Ainh-A01100 µMAttenuated contraction[15]
Human BronchiHumanMethacholine (B1211447)Benzbromarone10 µMInhibited contraction[3]
Corpus CavernosumMousePhenylephrineAni9Not specifiedInhibited phasic contractions[14]
Bladder DetrusorRatCarbacholT16inh-A0110⁻⁵-10⁻² MInhibited tonic contraction[16]

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle Rings

This protocol describes the measurement of isometric contraction in isolated smooth muscle preparations, such as aortic, tracheal, or intestinal rings, using a wire myograph system.[17][18][19][20]

Materials:

  • Isolated tissue bath system (e.g., wire myograph)

  • Force transducer

  • Data acquisition system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C

  • This compound stock solution (e.g., in DMSO)

  • Contractile agonists (e.g., phenylephrine for arteries, acetylcholine (B1216132) or methacholine for airways)

  • Dissection tools (scissors, forceps)

  • Mounting wires (e.g., 40 µm tungsten)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) and place it in ice-cold PSS.

    • Clean the tissue of adhering fat and connective tissue.

    • Cut the tissue into rings of 2-3 mm in length.

    • For vascular studies, the endothelium may be removed by gently rubbing the intimal surface with a fine wire or air bubble.[21]

  • Mounting:

    • Mount the tissue ring on two wires in the chamber of the wire myograph filled with PSS at 37°C.

    • One wire is attached to a force transducer and the other to a micrometer for stretching the vessel.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 45-60 minutes under a resting tension (e.g., 5-10 mN for rat aorta), with PSS changes every 15-20 minutes.[14]

    • Test the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

    • For vascular rings with intact endothelium, assess endothelial integrity by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agonist.

  • Experimentation:

    • Wash the tissue and allow it to return to baseline tension.

    • Pre-incubate the tissue with this compound or vehicle for a specified period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine) in the presence of this compound or vehicle.

    • Alternatively, pre-contract the tissue with a single concentration of agonist and then add cumulative concentrations of this compound to assess its relaxant effect.

  • Data Analysis:

    • Record the contractile force (in mN).

    • Normalize the data to the maximal contraction induced by KCl.

    • Calculate EC₅₀ or IC₅₀ values from the concentration-response curves.

Isometric Tension Workflow A Tissue Dissection & Preparation B Mounting in Wire Myograph A->B C Equilibration & Viability Check B->C D Pre-incubation with This compound or Vehicle C->D E Induce Contraction with Agonist D->E F Data Recording & Analysis E->F

Caption: Step-by-step workflow for isometric tension measurement of smooth muscle tissue.

Protocol 2: Calcium Imaging in Isolated Smooth Muscle Cells

This protocol allows for the measurement of intracellular calcium dynamics in response to agonists and the effect of this compound.[22][23][24][25]

Materials:

  • Isolated smooth muscle cells

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Inverted fluorescence microscope with a ratiometric imaging system

  • Perfusion chamber

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution

  • Contractile agonists

  • Pluronic F-127

Procedure:

  • Cell Isolation:

    • Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., with collagenase and elastase).

    • Resuspend the isolated cells in a physiological buffer.

  • Dye Loading:

    • Incubate the isolated cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at room temperature in the dark.

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of the microscope.

    • Continuously perfuse the cells with buffer at 37°C.

    • Record baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[23]

  • Experimentation:

    • Perfuse the cells with a solution containing this compound or vehicle for a few minutes.

    • Stimulate the cells with a contractile agonist.

    • Record the changes in fluorescence intensity or ratio over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative changes in intracellular Ca²⁺ concentration.

    • Quantify parameters such as the peak amplitude of the Ca²⁺ transient and the area under the curve.

Logical Relationship of this compound in Smooth Muscle Research

Logical Relationship A Smooth Muscle Contraction Studies B Need to dissect specific ion channel contributions A->B C TMEM16A is a key Ca²⁺-activated Cl⁻ channel in smooth muscle B->C D This compound is a selective TMEM16A inhibitor C->D E Use this compound to block TMEM16A function D->E F Observe changes in contraction, membrane potential, and [Ca²⁺]i E->F G Determine the specific role of TMEM16A in the observed physiological response F->G

Caption: The logical framework for using this compound to elucidate the role of TMEM16A in smooth muscle contraction.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of smooth muscle physiology. By providing a means to selectively inhibit the TMEM16A channel, it allows for the precise determination of this channel's contribution to smooth muscle contraction in a variety of tissues and disease models. The protocols outlined above provide a starting point for utilizing this compound to advance our understanding of smooth muscle function and to explore novel therapeutic strategies for related disorders.

References

T16A(inh)-C01: Application Notes and Protocols for Epithelial Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a selective inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1.[1] This channel plays a crucial role in epithelial ion and fluid secretion in various tissues, including the airways, intestines, and salivary glands.[2][3] Dysregulation of TMEM16A is implicated in several diseases, such as cystic fibrosis, asthma, and secretory diarrheas, making it a significant target for therapeutic intervention.[4][5][6] this compound provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A in epithelial transport. These application notes provide detailed protocols for the use of this compound in key experimental models of epithelial transport.

Data Presentation

The inhibitory effects of this compound and its closely related analog, T16A(inh)-A01, on TMEM16A-mediated chloride transport are summarized below. While specific data for this compound is limited, the data for T16A(inh)-A01 provides a strong indication of its expected efficacy and potency in similar experimental settings.

CompoundParameterValueCell Type/ModelCommentsReference
This compound IC₅₀ 8.4 µM Not specified (ANO1-mediated chloride channel)Blocks the TMEM16A (ANO1) mediated chloride channel without interfering with calcium signaling.[1]
T16A(inh)-A01IC₅₀~1 µMFRT cells expressing human TMEM16APotent inhibitor of TMEM16A.[7]
T16A(inh)-A01Inhibition~50%Human bronchial epithelial cells from CF subjectsInhibited the initial peak of UTP-stimulated short-circuit current.[8]
T16A(inh)-A01Inhibition~25%Human bronchial epithelial cells from CF subjectsReduced UTP-stimulated peak apical membrane chloride conductance.[8]
T16A(inh)-A01IC₅₀3.4 µMRabbit urethral interstitial cells of Cajal (RUICC)Inhibited depolarization-evoked Ca²⁺-activated Cl⁻ currents.[9]
T16A(inh)-A01IC₅₀1.7 µMMouse thoracic aortaRelaxed pre-contracted smooth muscle, similar to its effect on epithelial short-circuit current.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

TMEM16A_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., ATP, UTP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 TMEM16A TMEM16A (ANO1) Cl_out Cl⁻ TMEM16A->Cl_out Cl⁻ efflux ER Endoplasmic Reticulum IP3->ER binds to IP₃R Ca2_cyto [Ca²⁺]i ER->Ca2_cyto releases Ca2_ER Ca²⁺ Ca2_cyto->TMEM16A activates Cl_in Cl⁻ T16Ainh_C01 This compound T16Ainh_C01->TMEM16A Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture epithelial cells on permeable supports Polarize Allow cells to polarize and form tight junctions Culture->Polarize Mount Mount permeable support in Ussing chamber Polarize->Mount Equilibrate Equilibrate with physiological solutions Mount->Equilibrate Baseline Record baseline short-circuit current (Isc) Equilibrate->Baseline Add_Inhibitor Add this compound to apical or basolateral side Baseline->Add_Inhibitor Add_Agonist Add TMEM16A agonist (e.g., UTP) to apical side Add_Inhibitor->Add_Agonist Record_Isc Record change in Isc Add_Agonist->Record_Isc Calculate Calculate inhibition of agonist-induced Isc Record_Isc->Calculate Dose_Response Generate dose-response curve and determine IC₅₀ Calculate->Dose_Response Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture epithelial cells on glass coverslips Mount Place coverslip in recording chamber Culture->Mount Patch Establish whole-cell patch-clamp configuration Mount->Patch Baseline Record baseline TMEM16A currents Patch->Baseline Apply_Inhibitor Perfuse with this compound Baseline->Apply_Inhibitor Record_Inhibition Record inhibition of TMEM16A currents Apply_Inhibitor->Record_Inhibition Analyze Analyze current-voltage (I-V) relationship Record_Inhibition->Analyze Quantify Quantify percentage of current inhibition Analyze->Quantify

References

Application Notes and Protocols: Measuring the Effects of T16A(inh)-C01 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is crucial in various physiological processes.[1] Notably, TMEM16A is frequently overexpressed in a variety of cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and colorectal cancer, where its expression levels often correlate with poor prognosis.[1][2] The channel's activity has been demonstrated to be a key factor in tumorigenesis, particularly in promoting cell proliferation.[1]

T16A(inh)-C01 is a specific small-molecule inhibitor of the TMEM16A ion channel.[3] By blocking the channel's function, this compound has been shown to effectively reduce the proliferation of cancer cells that overexpress TMEM16A.[3] This makes this compound a valuable tool for studying the role of TMEM16A in cancer biology and a potential therapeutic agent.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cells. The included methodologies cover the evaluation of cell viability, DNA synthesis, and the expression of proliferation markers, as well as the analysis of key signaling pathways affected by TMEM16A inhibition.

Key Experiments and Methodologies

To comprehensively evaluate the impact of this compound on cell proliferation, a series of in vitro assays are recommended. These assays provide quantitative data on cell viability, DNA replication, and the expression of proliferation-associated proteins. Furthermore, analysis of downstream signaling pathways helps to elucidate the mechanism of action of this compound.

Recommended Cell Lines

The selection of appropriate cell lines is critical for studying the effects of a targeted inhibitor. For investigating this compound, it is recommended to use cell lines with well-characterized TMEM16A expression levels.

Cell LineCancer TypeTMEM16A ExpressionRecommended Use
SW620 Colorectal CarcinomaHighPositive Control[4]
HCT116 Colorectal CarcinomaHighPositive Control[4]
HCT8 Colorectal CarcinomaLow/NegativeNegative Control[4]
SW480 Colorectal CarcinomaLow/NegativeNegative Control[4]
OCTT2 Head and Neck Squamous Cell CarcinomaLow (can be used for overexpression studies)Negative Control/Overexpression Model[5]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is the first step for all subsequent experiments.

Materials:

Protocol:

  • Prepare a 5 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[3]

  • On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.2% to avoid solvent-induced cytotoxicity.

Cell Proliferation Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 µM to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a more direct method for measuring DNA synthesis and cell proliferation.

Materials:

  • 24-well plates with sterile coverslips

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • EdU labeling solution (e.g., from a commercial kit)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile coverslips in 24-well plates at an appropriate density to reach 50-70% confluency at the time of the experiment.

  • Incubate overnight to allow for attachment.

  • Treat the cells with the desired concentrations of this compound (a starting concentration of 10 µM is recommended) or vehicle control for 24-48 hours.[3]

  • Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

  • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI or Hoechst solution for 5-10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst-stained nuclei).

Ki-67 is a nuclear protein associated with cell proliferation. Its detection by immunofluorescence is a widely used method to identify proliferating cells.

Materials:

  • 24-well plates with sterile coverslips

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-Ki-67 (e.g., Proteintech, Cat# 19972-1-AP, recommended dilution 1:400)[6]

  • Secondary antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (e.g., Invitrogen, Cat# A-11008)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Seed and treat cells with this compound as described in the EdU assay protocol.

  • Wash cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Incubate with the primary anti-Ki-67 antibody, diluted in blocking buffer, overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of Ki-67-positive nuclei relative to the total number of DAPI-stained nuclei.

Analysis of Downstream Signaling Pathways

TMEM16A has been shown to activate the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation.[1] Western blotting can be used to assess the effect of this compound on the phosphorylation of ERK.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, Cat# 9101, recommended dilution 1:1000-1:2000)[7][8]

    • Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, Cat# 9102, recommended dilution 1:1000)[9]

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and for the appropriate time (e.g., 10 µM for 24 hours).

  • Wash cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 15-30 minutes.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.

  • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
SW620Vehicle-48100 ± 5.2
This compound14895 ± 4.8
This compound104865 ± 6.1
This compound504840 ± 5.5
SW480Vehicle-48100 ± 6.0
This compound104898 ± 5.7
This compound504892 ± 6.3

Table 2: Effect of this compound on DNA Synthesis (EdU Assay)

Cell LineTreatmentConcentration (µM)% EdU Positive Cells (Mean ± SD)
SW620Vehicle-45 ± 3.5
This compound1020 ± 2.8
SW480Vehicle-42 ± 4.1
This compound1040 ± 3.9

Table 3: Effect of this compound on ERK Phosphorylation (Western Blot)

Cell LineTreatmentConcentration (µM)p-ERK / Total ERK Ratio (Normalized to Vehicle)
SW620Vehicle-1.00
This compound100.45
SW480Vehicle-1.00
This compound100.95

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Proliferation Assays cluster_signaling Signaling Analysis Cell_Culture Cell Culture (SW620 & SW480) Treatment Treat cells with This compound Cell_Culture->Treatment Inhibitor_Prep This compound Preparation Inhibitor_Prep->Treatment MTT MTT Assay Treatment->MTT EdU EdU Assay Treatment->EdU Ki67 Ki-67 Staining Treatment->Ki67 Western_Blot Western Blot (p-ERK/Total ERK) Treatment->Western_Blot

Caption: Experimental workflow for assessing this compound effects.

Signaling_Pathway TMEM16A TMEM16A MAPK_Pathway MAPK/ERK Pathway TMEM16A->MAPK_Pathway activates T16A_inh_C01 This compound T16A_inh_C01->TMEM16A inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation promotes

Caption: TMEM16A signaling pathway and point of inhibition.

References

Application Notes and Protocols for T16A(inh)-C01 Treatment in Ex Vivo Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a selective inhibitor of the TMEM16A (Transmembrane member 16A), also known as ANO1 (Anoctamin 1), a calcium-activated chloride channel (CaCC).[1] These channels are integral to various physiological processes, including smooth muscle contraction, epithelial secretion, and sensory transduction. In smooth muscle cells, the activation of TMEM16A leads to chloride ion efflux, causing membrane depolarization. This depolarization, in turn, activates voltage-gated Ca2+ channels, leading to an influx of calcium and subsequent muscle contraction. The targeted inhibition of TMEM16A by this compound presents a valuable tool for investigating the role of this channel in physiological and pathophysiological conditions and for the potential development of therapeutics for diseases characterized by smooth muscle hyperreactivity, such as hypertension and asthma.

These application notes provide detailed protocols for the use of this compound in ex vivo tissue preparations, with a focus on smooth muscle tissues. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the effects of this inhibitor.

Data Presentation

Quantitative Data for TMEM16A Inhibitors

The following tables summarize the available quantitative data for this compound and the related, well-characterized inhibitor T16A(inh)-A01. This information is critical for determining appropriate experimental concentrations.

Table 1: Potency of this compound

CompoundTargetAssay SystemIC50Reference
This compoundTMEM16A (ANO1)Chloride Channel Current8.4 µM[1]

Table 2: Potency of T16A(inh)-A01 in Various Systems for Comparison

CompoundTarget/SystemEffectIC50Reference
T16A(inh)-A01TMEM16A (human)Current Inhibition1.5 µM[2]
T16A(inh)-A01Rodent Resistance ArteriesVasorelaxation~3 µM[3]
T16A(inh)-A01A253 Salivary Gland CellsCaCC Inhibition1.8 µM
T16A(inh)-A01Intestinal Slow WavesMinimal InhibitionNot Calculable[4]
T16A(inh)-A01Gastric Slow WavesMinimal InhibitionNot Calculable[4]

Note: The efficacy of TMEM16A inhibitors can vary significantly between different tissue types and experimental conditions.[4]

Signaling Pathways and Experimental Workflow

TMEM16A Signaling Pathway in Smooth Muscle Contraction

The following diagram illustrates the signaling cascade leading to smooth muscle contraction involving the TMEM16A channel and the point of intervention for this compound.

TMEM16A_Signaling_Pathway cluster_cell Smooth Muscle Cell Agonist Agonist (e.g., Phenylephrine) GPCR Gq-coupled Receptor Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Ca_cyto Cytosolic Ca²⁺ ↑ Ca_SR->Ca_cyto IP3R->Ca_SR releases TMEM16A TMEM16A (ANO1) Ca_cyto->TMEM16A activates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_cyto->Ca_Calmodulin Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Ca_cyto MLCK MLCK Ca_Calmodulin->MLCK activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction T16A_inh This compound T16A_inh->TMEM16A inhibits

Caption: Signaling pathway of TMEM16A-mediated smooth muscle contraction.

Experimental Workflow for Ex Vivo Tissue Analysis

This diagram outlines the general workflow for assessing the effect of this compound on ex vivo smooth muscle tissue preparations.

Experimental_Workflow cluster_prep Tissue Preparation cluster_mounting Organ Bath Mounting cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Tissue_Dissection Tissue Dissection (e.g., Thoracic Aorta) Animal_Euthanasia->Tissue_Dissection Cleaning Cleaning and Removal of Connective Tissue Tissue_Dissection->Cleaning Sectioning Sectioning into Rings (e.g., 2-4 mm) Cleaning->Sectioning Mounting Mount Rings in Organ Bath Sectioning->Mounting Equilibration Equilibration in PSS (e.g., 60 min, 37°C) Mounting->Equilibration Tension_Adjustment Set Optimal Resting Tension Equilibration->Tension_Adjustment Viability_Test Viability Test (e.g., High K⁺ solution) Tension_Adjustment->Viability_Test Precontraction Pre-contraction with Agonist (e.g., Phenylephrine) Viability_Test->Precontraction Inhibitor_Addition Cumulative Addition of This compound Precontraction->Inhibitor_Addition Data_Recording Record Isometric Tension Inhibitor_Addition->Data_Recording CR_Curve Generate Concentration- Response Curve Data_Recording->CR_Curve IC50_Calculation Calculate IC₅₀ CR_Curve->IC50_Calculation

Caption: Workflow for ex vivo analysis of this compound on smooth muscle.

Experimental Protocols

Protocol 1: Preparation of Ex Vivo Aortic Rings

This protocol describes the dissection and preparation of thoracic aortic rings from mice for use in isometric tension studies.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRB): 118.3 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose.

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Dissection microscope

Procedure:

  • Humanely euthanize the mouse according to approved institutional animal care and use committee protocols.

  • Perform a thoracotomy to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in ice-cold KRB.

  • Under a dissection microscope, remove any adhering fat and connective tissue.

  • Cut the aorta into 2-4 mm rings.

  • Proceed immediately to mounting in an organ bath.

Protocol 2: Isometric Tension Recording in Aortic Rings

This protocol details the procedure for measuring the contractile response of aortic rings and the inhibitory effect of this compound.

Materials:

  • Prepared aortic rings

  • Organ bath system with force-displacement transducers

  • Data acquisition system (e.g., PowerLab)

  • KRB solution

  • High potassium (High K⁺) solution (e.g., KRB with 60 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Phenylephrine (B352888) (PE) stock solution

  • This compound stock solution (in DMSO)

Procedure:

  • Mounting and Equilibration:

    • Mount the aortic rings on the wire hooks of the organ bath chambers filled with KRB at 37°C and continuously bubbled with carbogen.

    • Allow the rings to equilibrate for at least 60 minutes, replacing the KRB every 15 minutes.

    • Gradually increase the resting tension to a predetermined optimal level (e.g., 1.5 g for mouse aorta), allowing for stabilization after each adjustment.

  • Viability and Contractility Assessment:

    • After equilibration, replace the KRB with High K⁺ solution to induce depolarization and contraction. This confirms the viability of the smooth muscle.

    • Wash the rings with KRB three times and allow them to return to the baseline resting tension.

    • Induce a submaximal contraction with an agonist such as phenylephrine (e.g., 1 µM). This will be the contraction against which the inhibitory effect of this compound is measured.

  • Application of this compound:

    • Once the PE-induced contraction has reached a stable plateau, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10 nM to 30 µM).

    • Allow sufficient time for the response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously throughout the experiment.

  • Data Analysis:

    • Express the relaxation induced by this compound at each concentration as a percentage of the pre-contraction induced by PE.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve using a suitable nonlinear regression analysis.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of TMEM16A function in ex vivo tissue preparations. The protocols and data presented herein provide a framework for researchers to explore the effects of this inhibitor on smooth muscle physiology and to assess its potential as a therapeutic agent. It is important to note that the optimal experimental conditions, including tissue type, agonist concentration, and inhibitor concentration range, may need to be determined empirically for each specific research application. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of T16A(inh)-C01 on Voltage-Dependent Calcium Channels (VDCCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of T16A(inh)-C01, a known inhibitor of the TMEM16A calcium-activated chloride channel, on Voltage-Dependent Calcium Channels (VDCCs).

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

This compound is an inhibitor of the TMEM16A (also known as ANO1) calcium-activated chloride channel (CaCC). In rabbit urethral interstitial cells of Cajal, T16A(inh)-A01 has been shown to inhibit depolarization-evoked TMEM16A currents with an IC50 of 3.4 μM.[1]

Q2: What are the known off-target effects of this compound, particularly on VDCCs?

Several studies have demonstrated that this compound exhibits significant off-target effects on L-type Voltage-Dependent Calcium Channels (VDCCs). This inhibition occurs in a concentration-dependent manner and has been observed to be a primary contributor to its vasorelaxant properties, independent of its action on TMEM16A.

Q3: Is there quantitative data on the inhibitory effect of this compound on different VDCC subtypes?

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound on its primary target and a key off-target.

TargetCell Line/TissueIC50Reference
TMEM16A Rabbit Urethral Interstitial Cells of Cajal3.4 μM[1]
L-type VDCCs A7r5 cells~0.05 μM (logIC50 = -7.30 ± 0.15)

Troubleshooting Guide

This guide is designed to help you identify and mitigate potential off-target effects of this compound on VDCCs in your experiments.

Issue 1: Observed cellular response is inconsistent with TMEM16A inhibition alone.

  • Possible Cause: Off-target inhibition of L-type VDCCs by this compound. The vasorelaxant effects of this compound, for instance, have been shown to persist even when the chloride gradient is abolished, indicating a mechanism independent of TMEM16A.

  • Troubleshooting Steps:

    • Pharmacological Controls:

      • Use a highly selective L-type VDCC blocker (e.g., nifedipine (B1678770), verapamil) as a positive control. If this compound produces a similar physiological or cellular effect, it is likely acting on L-type VDCCs.

      • Conversely, use a structurally different TMEM16A inhibitor with a potentially different off-target profile to see if the effect is reproducible.

    • Concentration-Response Analysis:

      • Perform a dose-response curve for this compound for your observed effect. If the effect occurs at concentrations significantly lower than the IC50 for TMEM16A (3.4 μM), it strongly suggests an off-target mechanism. The reported IC50 for L-type VDCCs is in the sub-micromolar range.

    • Genetic Knockdown/Knockout:

      • If possible, use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of TMEM16A. If the cellular response to this compound persists in the absence of TMEM16A, it confirms an off-target effect.

Logical Flow for Troubleshooting Inconsistent Results:

Caption: Troubleshooting workflow for inconsistent this compound results.

Issue 2: Changes in intracellular calcium ([Ca2+]i) are observed upon application of this compound.

  • Possible Cause: Inhibition of L-type VDCCs can lead to a decrease in calcium influx, thereby lowering intracellular calcium levels. Some TMEM16A inhibitors have also been reported to affect calcium release from intracellular stores.

  • Troubleshooting Steps:

    • Direct Measurement of VDCC Currents:

      • Use whole-cell patch-clamp electrophysiology to directly measure currents through VDCCs in the presence and absence of this compound. This is the most direct method to confirm a blocking effect.

    • Isolate Calcium Sources:

      • To distinguish between inhibition of plasma membrane calcium entry and effects on intracellular stores, perform calcium imaging experiments in a calcium-free external solution.

      • If this compound still affects [Ca2+]i transients evoked by agonists that release calcium from stores (e.g., thapsigargin (B1683126) or a GPCR agonist), it suggests an effect on intracellular calcium handling.

    • Control for TMEM16A-VDCC Coupling:

      • Be aware that TMEM16A and CaV1.2 (an L-type VDCC) can be physically and functionally coupled. Inhibition of TMEM16A could indirectly affect VDCC activity in some systems. Co-immunoprecipitation and proximity ligation assays can be used to investigate this potential interaction in your model.

Signaling Pathway to Consider:

cluster_cell Cell T16A This compound TMEM16A TMEM16A T16A->TMEM16A Inhibits (On-Target) VDCC L-type VDCC T16A->VDCC Inhibits (Off-Target) Cell_Response Cellular Response TMEM16A->Cell_Response Modulates Ca_in Ca²⁺ Influx VDCC->Ca_in Ca_i [Ca²⁺]i Ca_in->Ca_i Ca_i->Cell_Response

Caption: On-target vs. off-target effects of this compound.

Detailed Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for VDCC Current Measurement

  • Objective: To directly measure the effect of this compound on VDCC currents.

  • Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching.

  • Solutions:

    • External Solution (in mM): 110 BaCl₂ (as charge carrier to avoid Ca²⁺-dependent inactivation), 10 HEPES, 10 Glucose, 40 TEA-Cl, 1 MgCl₂. Adjust pH to 7.4 with CsOH.

    • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV to ensure VDCCs are in a closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit VDCC currents.

    • Establish a stable baseline recording of the currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound.

    • Record the currents again at each concentration to determine the extent of inhibition.

    • A known VDCC blocker (e.g., nifedipine for L-type channels) should be used as a positive control at the end of the experiment.

  • Data Analysis: Plot the peak current amplitude as a function of the test potential to generate current-voltage (I-V) relationships. Compare the I-V curves before and after the application of this compound to quantify the inhibition.

Experimental Workflow for Patch-Clamp:

Start Prepare Cells Patch Establish Whole-Cell Patch Start->Patch Baseline Record Baseline VDCC Currents Patch->Baseline Apply_Drug Apply this compound Baseline->Apply_Drug Record_Effect Record VDCC Currents with Drug Apply_Drug->Record_Effect Control Apply Positive Control (e.g., Nifedipine) Record_Effect->Control Analyze Analyze and Compare Currents Control->Analyze End Conclusion on Direct VDCC Inhibition Analyze->End

Caption: Workflow for assessing direct VDCC inhibition by this compound.

2. Intracellular Calcium Imaging

  • Objective: To assess the effect of this compound on intracellular calcium dynamics.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

    • Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging Procedure:

    • Mount the dish/coverslip on an inverted fluorescence microscope equipped for ratiometric (for Fura-2) or single-wavelength (for Fluo-4) imaging.

    • Establish a stable baseline fluorescence recording.

    • To assess the effect on calcium entry, stimulate the cells with a depolarizing agent (e.g., high extracellular K⁺) or a specific VDCC agonist in the presence and absence of this compound.

    • To assess the effect on intracellular calcium release, perfuse the cells with a calcium-free external solution and stimulate with an agonist that triggers release from internal stores (e.g., thapsigargin or a relevant GPCR agonist). Compare the response in the presence and absence of this compound.

  • Data Analysis: Quantify the change in fluorescence intensity or ratio over time to determine the effect of this compound on intracellular calcium concentration.

References

T16A(inh)-C01 cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing T16A(inh)-C01 in cytotoxicity and cell viability assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the successful application of this TMEM16A inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor belonging to the aminophenylthiazole class. Its principal target is the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1).[1][2] TMEM16A is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion and smooth muscle contraction.[1][2] this compound blocks the channel's ion conductance, which can impact cell proliferation, migration, and survival, particularly in cancer cells where TMEM16A is often overexpressed.[1][3]

Q2: I am not observing the expected cytotoxic effect with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the expression level of TMEM16A in your chosen cell line is critical; cells with low or no expression may not be sensitive to its inhibition.[4] Secondly, some studies indicate that inhibition of TMEM16A's channel function alone may not be sufficient to reduce cell proliferation in all cancer cell types.[5] The specific signaling pathways active in your cell line can also influence the outcome. For instance, the pro-survival effects of TMEM16A can be mediated by pathways like MAPK/ERK, so the cellular context is important.[3][6] Finally, issues with compound stability, solubility, or experimental setup could be at play.

Q3: What is the recommended concentration range and incubation time for this compound in cell viability assays?

A3: The effective concentration of this compound is cell-line dependent, with IC50 values typically in the low micromolar range (~1-10 µM).[1][7] For initial experiments, a dose-response curve is recommended, starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 30-50 µM). Incubation times for cell viability assays are typically between 24 and 72 hours.[2][5]

Q4: What are potential off-target effects of this compound and other TMEM16A inhibitors?

A4: While this compound is considered a selective inhibitor, like many small molecules, it can have off-target effects. Some TMEM16A inhibitors have been shown to disrupt intracellular calcium homeostasis or affect other ion channels.[8] It is always advisable to include appropriate controls, such as a cell line with low TMEM16A expression or using siRNA-mediated knockdown of TMEM16A to confirm that the observed effects are on-target.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2] It is crucial to ensure the final DMSO concentration in your cell culture medium is non-toxic to the cells, generally below 0.5% and ideally at 0.1% or lower.[9] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound Precipitation in Media The concentration of this compound exceeds its solubility limit in the cell culture medium. The final DMSO concentration may be too low to maintain solubility.- Visually inspect the media for precipitates after adding the compound. - Perform a solubility test in your specific cell culture medium before the experiment.[9] - Ensure the stock solution is fully dissolved before diluting into the medium. - Consider the use of media containing serum, as proteins like albumin can sometimes increase the apparent solubility of compounds.[9]
High Variability Between Replicates Inconsistent cell seeding density. Pipetting errors during compound addition or assay reagent steps. Presence of air bubbles in wells.- Use a multichannel pipette for adding cells and reagents. - Ensure a homogenous cell suspension before seeding. - Be careful to avoid introducing bubbles when adding reagents; if present, use a sterile needle to pop them.[10] - Check for and minimize edge effects on the plate by not using the outer wells or by filling them with sterile PBS.
Low Signal or Absorbance in Viability Assay (e.g., MTT, CCK-8) Cell density is too low. Incubation time with the assay reagent is insufficient. The compound is interfering with the assay chemistry.- Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.[10] - Increase the incubation time with the MTT or CCK-8 reagent. - Run a control plate with the compound but without cells to check for direct reduction of the assay substrate by this compound.
No Difference Between Control and Treated Wells The chosen cell line does not express sufficient levels of TMEM16A or is not dependent on its activity for survival. The compound has degraded. The concentration used is too low.- Confirm TMEM16A expression in your cell line via qPCR or Western blot. - Use a positive control cell line known to be sensitive to TMEM16A inhibition. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. - Perform a dose-response experiment with a wider concentration range.

Quantitative Data Summary

The inhibitory potency of TMEM16A inhibitors like T16Ainh-A01 (a close analog of C01) has been quantified in various cell systems.

Table 1: Inhibitory Potency (IC50) of T16Ainh-A01 against TMEM16A

Cell Type/System IC50 Value Reference
FRT cells expressing TMEM16A ~1 µM [2]
A253 salivary gland epithelial cells 1.8 µM [1]

| Mouse thoracic aorta (for vasorelaxation) | 1.6 µM |[2] |

Table 2: Effects of TMEM16A Inhibition on Cellular Processes

Cellular Process Effect Cell Line(s) Reference
Cell Proliferation Inhibition/Abrogation HNSCC, Bladder Cancer, Cardiac Fibroblasts [3][11]
Cell Migration Inhibition/Reduction HNSCC, PC-3, HCT116, HT-29 [3][5]
ERK1/2 Phosphorylation Inhibition HNSCC, Bladder Cancer [3][6]

| Tumor Growth | Suppression | Human Lung Cancer |[12] |

Signaling Pathways and Experimental Workflow Diagrams

T16A_pathway cluster_membrane Plasma Membrane TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR Activates Cl_ion Cl⁻ Efflux TMEM16A->Cl_ion Mediates RAS RAS EGFR->RAS T16A_inh This compound T16A_inh->TMEM16A Inhibits Ca_ion Ca²⁺ Ca_ion->TMEM16A Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: TMEM16A signaling pathway and the inhibitory action of this compound.

Viability_Assay_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate overnight (allow attachment) seed_cells->incubate1 add_compound 3. Add serial dilutions of This compound & controls (Vehicle: DMSO) incubate1->add_compound incubate2 4. Incubate for desired period (e.g., 24, 48, 72 hours) add_compound->incubate2 add_reagent 5. Add MTT or CCK-8 reagent to each well incubate2->add_reagent incubate3 6. Incubate for 1-4 hours (allow formazan (B1609692) formation) add_reagent->incubate3 add_solubilizer 7. Add solubilization solution (for MTT assay) incubate3->add_solubilizer read_plate 8. Measure absorbance (e.g., 570 nm for MTT) add_solubilizer->read_plate analyze 9. Analyze data: Calculate % viability vs. control read_plate->analyze end_node End analyze->end_node

Caption: General experimental workflow for a cell viability assay (e.g., MTT).

Troubleshooting_Tree start Problem: No Cytotoxic Effect Observed check_expression Is TMEM16A highly expressed in the cell line? start->check_expression check_solubility Did the compound precipitate in the media? check_expression->check_solubility Yes sol_low_expression Solution: Choose a different cell line with validated high TMEM16A expression. check_expression->sol_low_expression No sol_retest_expression Action: Validate TMEM16A expression (qPCR, Western Blot). check_expression->sol_retest_expression Unsure check_concentration Was a full dose-response curve performed? check_solubility->check_concentration No sol_solubility Solution: Lower concentration, check DMSO %, or perform a solubility test. check_solubility->sol_solubility Yes sol_concentration Solution: Test a broader concentration range (e.g., 0.1 µM to 50 µM). check_concentration->sol_concentration No sol_recheck_protocol Action: Review assay protocol for errors (cell density, incubation times). check_concentration->sol_recheck_protocol Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol provides a framework for assessing the effect of this compound on cell viability.

Objective: To determine the dose-dependent effect of this compound on the viability of a chosen cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom tissue culture plates

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>95%). b. Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. c. Seed the cells into the wells of a 96-well plate. Include wells for "no cell" blanks (medium only). d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[13]

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to create working solutions that are 2x the final desired concentrations (e.g., 0.2 µM to 60 µM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration. d. Carefully remove the medium from the cells and add 100 µL of the appropriate treatment or control medium to each well in triplicate. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. c. After incubation, carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] e. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance. b. Subtract the average absorbance of the "no cell" blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the formula: % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100 d. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

References

Technical Support Center: Optimizing T16A(inh)-C01 Concentration to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TMEM16A inhibitor, T16A(inh)-C01. The focus is on optimizing its concentration to achieve effective inhibition of the TMEM16A calcium-activated chloride channel while minimizing toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). By blocking this channel, this compound prevents the outflow of chloride ions from the cell, which can modulate various physiological processes. TMEM16A is involved in numerous signaling pathways, including EGFR, MAPK/ERK, and NFκB, which are critical in cell proliferation, migration, and inflammation.[1][2][3]

Q2: What are the typical effective concentrations for this compound?

A2: The effective concentration of this compound and its close analog, T16A(inh)-A01, for inhibiting TMEM16A activity typically falls in the low micromolar range. The half-maximal inhibitory concentration (IC50) is generally reported to be between 1 µM and 10 µM in various cell-based and electrophysiological assays.[4][5][6][7] However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions.

Q3: What are the known toxic or off-target effects of this compound?

A3: The primary concern regarding toxicity and off-target effects of this compound and its analogs is the inhibition of voltage-dependent calcium channels (VDCCs) at higher concentrations.[5] This can lead to unintended consequences in excitable cells like neurons and muscle cells. Some studies on TMEM16A inhibitors have also reported cytotoxic effects at concentrations above the effective range for TMEM16A inhibition, leading to reduced cell viability and proliferation.[2]

Q4: Are this compound and T16A(inh)-A01 the same compound?

A4: this compound and T16A(inh)-A01 are structurally very similar and are often used interchangeably in the literature as potent TMEM16A inhibitors. While they are expected to have similar biological activities and off-target effect profiles, it is always recommended to validate the specific compound and concentration for your particular experimental setup.

Troubleshooting Guide: Optimizing this compound Concentration

This guide will help you establish an optimal experimental window for this compound, maximizing its inhibitory effect on TMEM16A while minimizing toxicity.

Problem 1: High level of cell death or morphological changes observed after treatment.
  • Possible Cause: The concentration of this compound is too high, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: It is crucial to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.

    • Select a Lower Concentration Range: Based on the cytotoxicity data, choose a concentration range for your experiments that is well below the CC50 value.

    • Reduce Incubation Time: If long incubation periods are leading to cell death, consider shorter treatment durations.

    • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure that the solvent is not the cause of toxicity.

Problem 2: Inconsistent or no inhibition of TMEM16A-mediated activity.
  • Possible Cause: The concentration of this compound is too low, or the experimental conditions are not optimal.

  • Troubleshooting Steps:

    • Increase Concentration Incrementally: Titrate the concentration of this compound upwards, staying below the determined cytotoxic level.

    • Confirm TMEM16A Expression: Verify that your cell model expresses sufficient levels of TMEM16A.

    • Optimize Assay Conditions: Ensure that the activation of TMEM16A (e.g., with a calcium ionophore or agonist) is robust in your assay.

    • Positive Control: Use a known activator of TMEM16A to confirm channel functionality.

Problem 3: Unexpected physiological effects not related to TMEM16A inhibition.
  • Possible Cause: Off-target effects of this compound, likely due to inhibition of other ion channels like VDCCs.

  • Troubleshooting Steps:

    • Lower the Concentration: This is the most effective way to minimize off-target effects. Aim for the lowest concentration that gives you significant TMEM16A inhibition.

    • Use a VDCC Blocker as a Control: In experiments with excitable cells, consider using a specific VDCC blocker to dissect the effects of this compound.

    • Employ an Alternative Inhibitor: If off-target effects persist and are confounding your results, consider using a structurally different TMEM16A inhibitor to confirm your findings.

    • siRNA/shRNA Knockdown: To definitively attribute an effect to TMEM16A, use a genetic approach like siRNA or shRNA to knockdown the channel and observe if the phenotype is recapitulated.

Quantitative Data Summary

The following tables summarize key quantitative data for T16A(inh)-A01, a close analog of this compound. This data can serve as a starting point for optimizing your experiments with this compound.

Table 1: Effective Concentrations (IC50) of T16A(inh)-A01 for TMEM16A Inhibition

Cell Type/SystemAssay MethodIC50 (µM)
FRT cells expressing TMEM16AYFP-based halide influx~1.0
Rabbit pulmonary artery myocytesWhole-cell patch clamp~1-3
Mouse thoracic aortaIsometric tension studies1.6
Rabbit urethral interstitial cells of CajalVoltage clamp3.4

Table 2: Cytotoxic and Off-Target Concentrations of TMEM16A Inhibitors

CompoundCell LineAssayEffectConcentration (µM)
T16A(inh)-A01PC3 (prostate cancer)Wound healing assayInhibition of cell migration30
MiconazoleVarious cancer cellsCell growth assayIC50 for cell growth inhibition10-20
PlumbaginVarious cancer cellsCell growth assayIC50 for cell growth inhibition3-10
T16A(inh)-A01A7r5 (vascular smooth muscle)ElectrophysiologyInhibition of VDCCsConcentration-dependent

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTS Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range could be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the no-treatment control (100% viability).

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR Interacts with/ Activates Cl_out Cl⁻ Efflux TMEM16A->Cl_out Mediates NFkB NF-κB Pathway TMEM16A->NFkB Activates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Ca_in Intracellular Ca²⁺ Increase Ca_in->TMEM16A Activates Cell_Proliferation Cell Proliferation & Migration Ras_Raf_MEK_ERK->Cell_Proliferation NFkB->Cell_Proliferation T16A_inh_C01 This compound T16A_inh_C01->TMEM16A Inhibits

Caption: TMEM16A signaling and point of inhibition by this compound.

Optimization_Workflow start Start: Define Cell Model & Experimental Goals step1 Step 1: Determine Cytotoxicity (CC50) (e.g., MTS Assay) start->step1 step2 Step 2: Determine Efficacy (IC50) (Functional Assay, e.g., Patch Clamp) step1->step2 decision Is there a sufficient experimental window (CC50 >> IC50)? step2->decision step3 Step 3: Select Optimal Concentration (Lowest effective concentration) decision->step3 Yes troubleshoot Troubleshoot: - Adjust concentration - Consider off-target effects - Use alternative methods decision->troubleshoot No step4 Step 4: Perform Main Experiment with appropriate controls step3->step4 end End: Analyze and Interpret Data step4->end troubleshoot->step1

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem Observed q1 High Cell Death? start->q1 a1 Decrease Concentration Perform Cytotoxicity Assay q1->a1 Yes q2 No/Low Inhibition? q1->q2 No end Resolution a1->end a2 Increase Concentration (below CC50) Confirm TMEM16A Expression/Activity q2->a2 Yes q3 Unexpected Effects? q2->q3 No a2->end a3 Lower Concentration Investigate Off-Target Effects Use Alternative Inhibitor/siRNA q3->a3 Yes q3->end No a3->end

References

Navigating T16A(inh)-C01: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise handling of investigational compounds is paramount to experimental success. This technical support guide addresses common challenges associated with the TMEM16A inhibitor, T16A(inh)-C01, focusing on solubility issues and providing best-practice protocols for its application in research settings.

This guide offers a comprehensive resource in a user-friendly question-and-answer format to streamline troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, it is recommended to prepare a high-concentration stock solution in DMSO. For final experimental concentrations, dilute the DMSO stock solution directly into the aqueous experimental medium with vigorous vortexing. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.1%, to avoid solvent-induced artifacts.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is supplied as a powder and should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: What is the known stability of this compound in solution?

A4: While specific stability data in various solutions is limited, as a general guideline, stock solutions in DMSO should be used within one month when stored at -20°C and within six months when stored at -80°C.[1] It is best practice to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommendation
Compound Precipitation in Aqueous Buffer Low aqueous solubility of this compound.Prepare a high-concentration stock in 100% DMSO. For working solutions, perform a serial dilution of the DMSO stock into the aqueous buffer with vigorous mixing. Ensure the final DMSO concentration is minimal and consistent across all experimental conditions, including vehicle controls.
Inconsistent Experimental Results Degradation of this compound stock solution.Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Prepare fresh working solutions from a new aliquot for each experiment.
Low Potency or Lack of Inhibition Insufficient final concentration of the inhibitor. Incorrect preparation of the stock solution.Verify the calculations for the stock solution and final dilutions. Ensure the compound is fully dissolved in the stock solution before further dilution. The reported IC50 for this compound is 8.4 μM, which can serve as a reference for determining appropriate experimental concentrations.

Quantitative Solubility Data

SolventEstimated SolubilityNotes
DMSO ≥ 10 mg/mLThe recommended solvent for stock solutions.
Ethanol Sparingly solubleNot recommended as the primary solvent for stock solutions.
Water InsolubleNot suitable for preparing stock solutions.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

In Vitro Cell-Based Assay Protocol

Objective: To assess the inhibitory effect of this compound on TMEM16A activity in a cell-based assay.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293 cells stably expressing TMEM16A)

  • Complete cell culture medium

  • This compound DMSO stock solution

  • Assay buffer

  • Agonist to activate TMEM16A (e.g., ATP or a calcium ionophore)

  • Plate reader or other suitable detection instrument

Procedure:

  • Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • On the day of the experiment, prepare serial dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (typically ≤ 0.1%).

  • Remove the culture medium from the cells and wash them with the assay buffer.

  • Add the different concentrations of this compound (and the vehicle control) to the respective wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes).

  • Add the TMEM16A agonist to all wells to stimulate channel activity.

  • Immediately measure the cellular response (e.g., changes in intracellular ion concentration, membrane potential, or cell viability) using a pre-validated assay method.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound and calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TMEM16A, the target of this compound, and a typical experimental workflow for its investigation.

TMEM16A_Signaling_Pathway cluster_activation Upstream Activation cluster_channel TMEM16A Channel cluster_downstream Downstream Effects Agonist Agonist (e.g., ATP) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on Cellular_Response Cellular Response (e.g., Proliferation, Migration) DAG->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release TMEM16A TMEM16A (ANO1) Ca_release->TMEM16A activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux T16A_inh This compound T16A_inh->TMEM16A inhibits Depolarization Membrane Depolarization Cl_efflux->Depolarization VDCC Voltage-gated Ca²⁺ Channels Depolarization->VDCC activates Ca_influx Ca²⁺ Influx VDCC->Ca_influx Ca_influx->Cellular_Response

Caption: TMEM16A signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with This compound Dilutions Prep_Stock->Treat_Cells Culture_Cells Culture TMEM16A- Expressing Cells Culture_Cells->Treat_Cells Add_Agonist Add Agonist to Activate TMEM16A Treat_Cells->Add_Agonist Measure_Response Measure Cellular Response Add_Agonist->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Calc_IC50 Calculate IC₅₀ Value Plot_Data->Calc_IC50

Caption: A typical experimental workflow for evaluating this compound.

References

T16A(inh)-C01 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the TMEM16A inhibitor, T16A(inh)-C01, in cell culture media. Ensuring compound stability is critical for obtaining accurate, reproducible, and meaningful experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over time. The stability of a small molecule inhibitor like this compound can be influenced by a multitude of factors related to the media composition and experimental conditions. Therefore, it is highly recommended to determine its stability empirically under the specific conditions of your experiment.

Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

Several factors can influence the stability of a small molecule in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible chemical moieties.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade the test compound.

  • Enzymatic Degradation: If the media is supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes such as esterases and proteases can metabolize the compound. Furthermore, the cells themselves can metabolize the compound upon uptake.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is good practice to handle compounds in dimmed light and store them in light-protected containers.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.

Q3: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?

Inconsistent results are a common indicator of compound instability. If this compound degrades during your experiment, its effective concentration will decrease, leading to variability in your data. It is crucial to systematically assess the stability of the inhibitor under your specific experimental conditions to ensure the results are reliable.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on potential stability-related causes.

Observed Problem Potential Cause(s) Recommended Solution(s)
Decreased or no inhibitory effect over time. Compound degradation in the cell culture medium at 37°C.Perform a stability study to determine the half-life of this compound in your specific medium. Consider replenishing the medium with fresh compound at appropriate intervals.
High variability between replicate wells or experiments. Inconsistent compound concentration due to degradation or precipitation. Improper storage of stock solutions leading to degradation between experiments.Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Visually inspect for any precipitation after dilution in media.
Precipitation of the compound in the cell culture medium. Poor aqueous solubility of this compound. Exceeding the solubility limit upon dilution from a concentrated stock (e.g., in DMSO).Decrease the final working concentration. Optimize the dilution procedure by pre-warming the media to 37°C and adding the compound stock dropwise while gently mixing. Ensure the final DMSO concentration is low (typically <0.5%).
Observed cytotoxicity at expected therapeutic concentrations. Degradation products may be more toxic than the parent compound. The compound itself may have a narrow therapeutic window.Determine the cytotoxic threshold using a cell viability assay (e.g., MTT or trypan blue exclusion). Conduct functional assays at non-toxic concentrations. Analyze for potential degradation products using techniques like LC-MS.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound solid compound or stock solution in an appropriate solvent (e.g., DMSO).

  • Complete cell culture medium (including serum and any other supplements used in your experiments).

  • Sterile microcentrifuge tubes or a multi-well plate.

  • Incubator (37°C, 5% CO2).

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS/MS).

Methodology:

  • Preparation of Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Warm the complete cell culture medium to 37°C.

    • Spike the pre-warmed medium with the this compound stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal and consistent across all samples.

  • Incubation and Sampling:

    • Aliquot the medium containing this compound into sterile tubes or wells, one for each time point.

    • Place the samples in a 37°C, 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one sample for analysis. The "0 hour" sample should be processed immediately after preparation.

  • Sample Analysis:

    • Immediately after collection, stop any potential degradation by freezing the sample at -80°C or by immediate extraction with a suitable organic solvent.

    • Quantify the concentration of the intact this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of this compound in the same cell culture medium should be prepared for accurate quantification.

  • Data Interpretation:

    • Plot the concentration of this compound against time.

    • A significant decrease in concentration over time indicates instability.

    • Calculate the half-life (t½) of the compound in the medium to understand its degradation kinetics.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Medium with This compound prep_stock->spike_media prep_media Pre-warm Cell Culture Medium (37°C) prep_media->spike_media aliquot Aliquot into Tubes for Each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24h...) incubate->sample process_sample Stop Degradation (Freeze or Extract) sample->process_sample quantify Quantify Intact Compound (HPLC or LC-MS) process_sample->quantify plot_data Plot Concentration vs. Time quantify->plot_data calc_halflife Calculate Half-life (t½) plot_data->calc_halflife

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic start Inconsistent Experimental Results? check_stability Is Compound Stability a Factor? start->check_stability degradation Degradation check_stability->degradation solubility Solubility/Precipitation check_stability->solubility storage Improper Storage check_stability->storage solution_degradation Replenish Compound or Reduce Incubation Time degradation->solution_degradation solution_solubility Optimize Dilution or Lower Concentration solubility->solution_solubility solution_storage Use Fresh Aliquots storage->solution_storage

Caption: Troubleshooting logic for inconsistent results with this compound.

minimizing T16A(inh)-C01 experimental variability and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T16A(inh)-C01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and artifacts when using this ANO1/TMEM16A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), calcium-activated chloride channel (CaCC). It blocks the channel pore in a voltage-independent manner, thereby inhibiting the flow of chloride ions that is triggered by an increase in intracellular calcium.[1]

Q2: What are the known off-target effects of this compound?

A2: While generally selective for ANO1, at higher concentrations, this compound has been shown to inhibit voltage-dependent calcium channels (VDCCs).[2] This can lead to a reduction in intracellular calcium levels, which may confound experimental results. It is crucial to use the lowest effective concentration and include appropriate controls to mitigate this risk.

Q3: How should I prepare and store this compound solutions?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to prevent repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored for more than a day.[3][4][5][6]

Q4: What is the stability of this compound in cell culture medium?

A4: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins. While specific degradation kinetics for this compound in cell culture media are not extensively published, it is best practice to prepare fresh working solutions for each experiment, especially for long-term incubations (e.g., >24 hours). If experiments extend over several days, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals (e.g., every 24 hours) to ensure a consistent effective concentration.

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments

Issue 1: Unstable recordings or loss of seal after this compound application.

  • Possible Cause: Precipitation of this compound in the perfusion system or at the pipette tip due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Ensure the final concentration of this compound in your recording solution is below its solubility limit.

    • Filter all recording solutions through a 0.22 µm filter before use.

    • Maintain a low final DMSO concentration (≤ 0.1%).

    • If using a perfusion system, ensure it is thoroughly cleaned between experiments to prevent compound accumulation.[3][7] Consider using a perfusion chamber designed to minimize mechanical perturbations.[3]

Issue 2: Observed effects appear to be voltage-dependent, contrary to the known mechanism.

  • Possible Cause: Uncompensated series resistance in whole-cell patch-clamp recordings can lead to voltage errors, which may manifest as apparent voltage-dependence of the inhibitor's effect.[8]

  • Troubleshooting Steps:

    • Ensure adequate series resistance compensation (typically 70-80%).

    • Monitor series resistance throughout the experiment and discard recordings where it changes significantly.

    • Use low-resistance patch pipettes (3-8 MΩ) to minimize the initial series resistance.[9]

    • Consider using an offline correction method for uncompensated series resistance and capacitance artifacts if the issue persists.[10]

Issue 3: Rundown of ANO1 current during recordings.

  • Possible Cause: The activity of ANO1 channels can decrease over time in excised patches, a phenomenon known as "rundown".[11]

  • Troubleshooting Steps:

    • To obtain precise measurements, normalize the Ca2+-induced current to the maximally-activated current within a short time frame where rundown is negligible.[10]

    • Be aware that the rate of rundown can be dependent on the intracellular calcium concentration.[11]

Cell-Based Assays (e.g., Fluorescence-Based Assays)

Issue 1: High variability in results between wells, especially at the edges of the plate ("edge effect").

  • Possible Cause: Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of this compound and other media components, affecting cell viability and assay readouts.

  • Troubleshooting Steps:

    • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or PBS to maintain humidity.

    • Ensure proper sealing of the plate with a lid or adhesive seal.

    • Use gas-permeable plate seals for long-term incubations to allow for proper gas exchange while minimizing evaporation.

Issue 2: Lower than expected potency (higher IC50) in serum-containing media.

  • Possible Cause: this compound may bind to serum proteins, particularly albumin, which reduces the free concentration of the inhibitor available to interact with the cells.[12][13]

  • Troubleshooting Steps:

    • If possible, perform experiments in serum-free or low-serum media.

    • If serum is required, maintain a consistent serum concentration across all experiments for comparable results.

    • Be aware that the IC50 value may be higher in the presence of serum and report the serum concentration used in your experimental conditions.

Issue 3: Suspected interference of this compound with the fluorescence signal.

  • Possible Cause: Some small molecules can be autofluorescent or can quench the fluorescence of the reporter dye, leading to false positive or false negative results.

  • Troubleshooting Steps:

    • Run a control experiment with this compound in the absence of cells to check for autofluorescence at the excitation and emission wavelengths of your assay.

    • To test for quenching, add this compound to a solution containing your fluorescent dye and measure the fluorescence intensity.

    • If interference is detected, consider using an alternative fluorescent dye with different spectral properties or a non-fluorescence-based assay format.

Quantitative Data

Table 1: IC50 Values of this compound and Other ANO1 Inhibitors

InhibitorCell Line/TissueExperimental MethodIC50 (µM)Reference
T16A(inh)-A01FRT cells expressing human TMEM16AShort-circuit current~1
T16A(inh)-A01Rabbit urethral interstitial cells of CajalVoltage clamp3.4
CaCC(inh)-A01Rabbit urethral interstitial cells of CajalVoltage clamp1.2
Digallic acidFRT cells expressing human TMEM16AShort-circuit current3.6
Tannic acidFRT cells expressing human TMEM16AShort-circuit current6.4

Experimental Protocols

Protocol: Halide-Sensitive YFP Quenching Assay for ANO1 Activity

This assay measures ANO1 channel activity by detecting the influx of iodide (I⁻), which quenches the fluorescence of co-expressed halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • Cells stably co-expressing human TMEM16A and a halide-sensitive YFP variant.

  • 96-well clear-bottom black plates.

  • Assay Buffer (e.g., PBS or other physiological salt solution).

  • Stimulus solution (e.g., Assay Buffer containing an agonist like ATP to increase intracellular Ca²⁺).

  • Quenching Buffer (Assay Buffer where NaCl is replaced with NaI).

  • This compound stock solution in DMSO.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Compound Incubation:

    • Wash the cells three times with Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

    • Add the this compound dilutions to the respective wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include vehicle-only (DMSO) controls.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for YFP (e.g., ~485 nm excitation, ~520 nm emission).

    • Record a stable baseline fluorescence for 2-5 seconds.

    • Use the plate reader's injector to add a solution containing both the stimulus (e.g., ATP) and iodide (Quenching Buffer + stimulus) to all wells.

    • Immediately begin recording the decrease in YFP fluorescence over time (e.g., every 400 ms (B15284909) for 30-60 seconds).

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of iodide influx through ANO1 channels.

    • Calculate the initial rate of quenching for each well by fitting the initial phase of the fluorescence decay curve to a single exponential function.

    • Plot the quenching rate as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathways_Involving_ANO1 GPCR GPCR Agonist PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_i ↑ [Ca²⁺]i ER->Ca_i Releases Ca²⁺ ANO1 ANO1 (TMEM16A) Ca_i->ANO1 Activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux EGFR EGFR ANO1->EGFR Interacts with/ Phosphorylates Depolarization Membrane Depolarization Cl_efflux->Depolarization VDCC VDCC Depolarization->VDCC Activates Ca_influx ↑ [Ca²⁺]i VDCC->Ca_influx MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: ANO1 activation and downstream signaling pathways.

Experimental_Workflow_Troubleshooting Start Experiment Start Prep Prepare this compound Stock (DMSO) & Working Solutions (Fresh) Start->Prep Assay Perform Experiment (Patch-Clamp or Cell-Based Assay) Prep->Assay Data Analyze Data Assay->Data Results Consistent & Reproducible Results? Data->Results End Experiment Complete Results->End Yes Troubleshoot Troubleshooting Results->Troubleshoot No Solubility Check Solubility & Final DMSO Concentration Troubleshoot->Solubility OffTarget Consider Off-Target Effects (e.g., on VDCCs) Troubleshoot->OffTarget Serum Evaluate Serum Protein Binding Effects Troubleshoot->Serum Interference Test for Assay Interference (e.g., Autofluorescence) Troubleshoot->Interference Solubility->Prep OffTarget->Assay Serum->Assay Interference->Assay

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: T16A(inh)-C01 Patch Clamp Recording

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using T16A(inh)-C01 in patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in DMSO to create a stock solution, it is recommended to create aliquots to prevent multiple freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for up to one month[1].

Q2: I'm not observing the expected inhibition of TMEM16A currents after applying this compound. What are the possible reasons?

Several factors could contribute to a lack of inhibitory effect:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The reported half-maximal inhibitory concentration (IC50) for TMEM16A is in the range of 1.1 µM to 3.4 µM[1][2]. To achieve a more complete block in sensitive cell types, a concentration of 10 µM is often utilized[1].

  • Cell-Type Variability: The inhibitory effect of this compound can differ between cell types. In some cells, such as certain airway and intestinal epithelial cells, it may primarily block the transient component of the total calcium-activated chloride current, resulting in incomplete overall inhibition[1].

  • Compound Degradation: Verify that the this compound stock solution has been stored correctly and has not degraded. It is advisable to prepare fresh dilutions for each experiment[1].

  • Inefficient Application: For whole-cell recordings, confirm that the compound is adequately perfused into the bath and has sufficient time to reach the cell being recorded[1].

Q3: Are there any known off-target effects of this compound that could interfere with my recordings?

Yes, off-target effects of this compound have been reported, especially at higher concentrations. It has been demonstrated to inhibit voltage-dependent L-type calcium channels (VDCCs) in a concentration-dependent manner[1]. This can lead to unintended effects in your experiments, such as a decrease in calcium influx, which could indirectly impact TMEM16A activity. It is crucial to conduct appropriate control experiments to account for these potential off-target effects[1].

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common artifacts and issues encountered during patch clamp recordings with this compound.

Issue 1: Unstable Gigaseal Formation or Loss of Seal
Symptom Possible Cause Solution
Difficulty achieving a high-resistance seal (>1 GΩ)1. Poor pipette quality: Irregular or dirty pipette tip. 2. Unhealthy cells: Cell membrane is fragile. 3. Incorrect pressure application: Positive pressure not maintained during approach.1. Use high-quality borosilicate glass and ensure your puller produces smooth, uniform tips. Fire-polishing the tip can improve seal formation. 2. Use healthy, smooth-surfaced cells. Optimize cell culture and handling procedures. 3. Maintain a steady, gentle positive pressure while approaching the cell and release it just before contact.
Seal resistance deteriorates over time1. Mechanical drift: Micromanipulator or stage is not stable. 2. Osmolarity mismatch: Significant difference between intracellular and extracellular solutions.1. Ensure the entire setup is mechanically stable and free from vibrations. 2. Check and adjust the osmolarity of your solutions. Typically, the intracellular solution should have a slightly lower osmolarity than the extracellular solution.
Issue 2: Noisy Recordings
Symptom Possible Cause Solution
High-frequency noise in the current trace1. Improper grounding: Grounding loop or inadequate grounding of the setup. 2. Electrical interference: Nearby equipment emitting electrical noise. 3. Contaminated solutions or holder: Debris in solutions or a dirty pipette holder.1. Ensure all components of the patch clamp rig are properly grounded to a common point. 2. Turn off non-essential electrical equipment near the setup. Use a Faraday cage to shield the recording area. 3. Use filtered solutions and regularly clean the pipette holder.
Low-frequency drift or unstable baseline1. Unstable gigaohm seal: Gradual loss of seal integrity. 2. Temperature or perfusion fluctuations: Changes in the recording environment.1. Monitor the seal resistance throughout the experiment. If it drops, the recording may be compromised. 2. Maintain a constant temperature and a stable perfusion rate.
Issue 3: Inconsistent or Unexpected Drug Effect
Symptom Possible Cause Solution
Variable or no inhibition by this compound1. Incomplete perfusion: The drug is not reaching the cell at the intended concentration. 2. Compound adsorption: this compound may adsorb to the tubing of the perfusion system. 3. Precipitation of the compound: The compound may come out of solution at the final concentration.1. Ensure the perfusion system is working correctly and allows for complete exchange of the bath solution. 2. Pre-incubate the tubing with the drug solution to saturate binding sites. 3. Visually inspect the final solution for any signs of precipitation. If necessary, adjust the final DMSO concentration (typically kept below 0.1%).
Current rundown observed after drug application1. Natural current rundown: A common issue with some channels, including TMEM16A. 2. Deteriorating cell health: The cell may be dying over the course of the recording. 3. Off-target effects: Inhibition of L-type calcium channels by this compound could reduce the calcium available to activate TMEM16A.1. Allow the current to stabilize before applying the drug. Normalize the inhibited current to a pre-drug control. 2. Ensure your intracellular solution contains ATP and GTP to support cell metabolism. Monitor the cell's appearance and input resistance. 3. Be mindful of the this compound concentration used. Perform control experiments to assess the contribution of VDCC inhibition.

Quantitative Data Summary

Parameter Value Cell Types Reference
This compound IC50 ~1.1 - 1.8 µMHEK293 cells expressing TMEM16A[1]
3.4 µMRabbit Urethral Interstitial Cells of Cajal[2]
Commonly Used Concentration 10 µMSalivary gland cells[1]
Solvent DMSO[1]
Storage (Powder) -20°C (up to 3 years)[1]
Storage (DMSO Stock) -80°C (up to 1 year) or -20°C (up to 1 month)[1]

Experimental Protocols & Methodologies

A detailed protocol for assessing the inhibitory effect of this compound on TMEM16A currents in a heterologous expression system (e.g., HEK293 cells) is provided below.

Solutions:

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. The free Ca2+ concentration can be adjusted by adding calculated amounts of CaCl2 to activate TMEM16A[1].

  • Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4[1].

Cell Preparation:

  • Plate cells expressing TMEM16A onto glass coverslips 24-48 hours before the experiment[1].

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution[1].

Pipette Preparation:

  • Pull pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Fire-polish the pipette tips to ensure a smooth surface for sealing[1].

Recording Procedure:

  • Approach a target cell with the recording pipette while applying slight positive pressure[1].

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation[1].

  • Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV and apply voltage steps or ramps to elicit TMEM16A currents.

  • After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Record the inhibited currents and wash out the compound to observe any recovery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Solutions (Intra & Extra) pull_pipette Pull & Fire-Polish Pipette prep_solutions->pull_pipette prep_cells Plate & Prepare Cells approach_cell Approach Cell prep_cells->approach_cell pull_pipette->approach_cell form_seal Form Gigaseal approach_cell->form_seal go_whole_cell Go Whole-Cell form_seal->go_whole_cell record_baseline Record Baseline Currents go_whole_cell->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_inhibition Record Inhibited Currents apply_drug->record_inhibition washout Washout record_inhibition->washout analyze_data Analyze Data (e.g., IC50) washout->analyze_data troubleshooting_flowchart cluster_seal Seal Issues cluster_noise Noise Issues cluster_drug Drug Effect Issues start Recording Issue Detected unstable_seal Unstable Gigaseal? start->unstable_seal check_pipette Check Pipette Quality & Cell Health unstable_seal->check_pipette Yes noisy_recording Noisy Recording? unstable_seal->noisy_recording No check_solutions Check Solution Osmolarity check_pipette->check_solutions end Problem Resolved check_solutions->end check_grounding Check Grounding & Electrical Interference noisy_recording->check_grounding Yes no_inhibition No/Inconsistent Inhibition? noisy_recording->no_inhibition No check_solutions_holder Check Solutions & Holder for Contamination check_grounding->check_solutions_holder check_solutions_holder->end check_concentration Verify Concentration & Compound Stability no_inhibition->check_concentration Yes no_inhibition->end No check_perfusion Check Perfusion System check_concentration->check_perfusion check_off_target Consider Off-Target Effects check_perfusion->check_off_target check_off_target->end

References

T16A(inh)-C01 non-specific binding in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T16A(inh)-A01. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of T16A(inh)-A01 in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is T16A(inh)-A01 and what is its primary target?

T16A(inh)-A01 is a small molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC) TMEM16A (also known as Anoctamin 1 or ANO1).[1][2] It was identified through high-throughput screening and is often used as a pharmacological tool to investigate the physiological roles of TMEM16A.[2]

Q2: What is the mechanism of action for T16A(inh)-A01?

T16A(inh)-A01 blocks the chloride current through the TMEM16A channel. The inhibition mechanism appears to be voltage-independent.[2]

Q3: What are the known off-target effects or non-specific binding issues with T16A(inh)-A01?

While developed as a selective inhibitor, studies have revealed that T16A(inh)-A01 has poor selectivity and can exhibit significant off-target effects, particularly at concentrations commonly used to inhibit TMEM16A.[1] These include:

  • Inhibition of Voltage-Dependent Calcium Channels (VDCCs) : T16A(inh)-A01 has been shown to inhibit VDCCs in a concentration-dependent manner in A7r5 cells.[1]

  • Alteration of Intracellular Calcium Levels : Some studies indicate that T16A(inh)-A01 can lower intracellular calcium.[1][3]

  • Chloride-Independent Vasorelaxation : The inhibitor can cause relaxation of rodent resistance arteries even when the transmembrane chloride gradient is removed, suggesting a mechanism independent of CaCC inhibition.[1]

  • Effects on Other Ion Channels : While T16A(inh)-A01 is one of several TMEM16A inhibitors, it's important to be aware that others in its class have been shown to inhibit channels like CFTR and Ca2+-activated K+ channels.[3]

Troubleshooting Guide

Problem 1: I'm observing unexpected effects on intracellular calcium concentration after applying T16A(inh)-A01.

  • Possible Cause : This is a documented off-target effect. T16A(inh)-A01 can directly inhibit voltage-dependent calcium channels (VDCCs) and interfere with calcium signaling pathways, leading to a decrease in intracellular calcium that is independent of its effect on TMEM16A.[1][3]

  • Troubleshooting Steps :

    • Concentration Optimization : Determine the lowest effective concentration of T16A(inh)-A01 for TMEM16A inhibition in your system to minimize off-target effects.

    • Control Experiments : Use a positive control for TMEM16A inhibition (e.g., another inhibitor with a different chemical scaffold) and a negative control compound that is structurally similar but inactive.

    • Alternative Inhibitors : Consider using other TMEM16A inhibitors, but be aware that they may also have off-target effects on calcium signaling.[3]

    • Calcium Imaging : Perform calcium imaging experiments in the absence of TMEM16A activation to characterize the direct effects of T16A(inh)-A01 on calcium homeostasis in your specific cell type.

Problem 2: My results with T16A(inh)-A01 are inconsistent across different cell types.

  • Possible Cause : The contribution of TMEM16A to the total Calcium-Activated Chloride Current (CaCC) can vary significantly between cell types. For instance, in some airway and intestinal epithelial cells, T16A(inh)-A01 poorly inhibits the total CaCC current but effectively blocks the initial, transient component. In contrast, it fully blocks CaCC current in salivary gland cells.[2]

  • Troubleshooting Steps :

    • Expression Analysis : Confirm the expression level of TMEM16A in your experimental models (e.g., via qPCR or Western blot).

    • Electrophysiology : If possible, use patch-clamp electrophysiology to dissect the specific components of the chloride current that are sensitive to T16A(inh)-A01 in your cells.

    • Genetic Knockdown : Use siRNA or other gene-silencing techniques to confirm that the pharmacological effect of T16A(inh)-A01 aligns with the phenotype of TMEM16A knockdown.[2][4] This is a crucial control to validate the specificity of the inhibitor in your system.

Problem 3: The inhibitory effect of T16A(inh)-A01 seems to be incomplete or weak in my assay.

  • Possible Cause : This could be due to the specific kinetics of TMEM16A in your system. In certain cells, TMEM16A is primarily responsible for an early, transient CaCC current following agonist stimulation. If your assay measures a sustained current, the effect of T16A(inh)-A01 may appear minimal.[2]

  • Troubleshooting Steps :

    • Time-Course Experiments : Measure the effect of the inhibitor at different time points after agonist stimulation. You may find that inhibition is strongest at earlier time points.[2]

    • Assay Endpoint : Re-evaluate your assay's endpoint. If you are measuring a downstream effect that occurs long after the initial signaling event, you may be missing the primary window of TMEM16A activity.

    • Workflow Visualization : See the experimental workflow diagram below to ensure proper timing of inhibitor application.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of T16A(inh)-A01 and other relevant inhibitors on TMEM16A.

InhibitorIC50 (µM)TargetCell TypeReference
T16A(inh)-A01~1TMEM16AFRT cells expressing TMEM16A[2]
T16A(inh)-A011.1TMEM16AFRT cells expressing TMEM16A[2]
T16A(inh)-A013.4IClCaRabbit Urethral ICC[5]
CaCC(inh)-A012.1TMEM16AFRT cells expressing TMEM16A[2]
Tannic Acid6.4TMEM16AFRT cells expressing TMEM16A[2]
Digallic Acid3.6TMEM16AFRT cells expressing TMEM16A[2]

Note: IC50 values can vary depending on experimental conditions and the specific assay used.

Experimental Protocols

High-Throughput Screening Protocol for TMEM16A Inhibitors (YFP-Based Assay)

This protocol is a generalized version based on methodologies described in the literature.[2]

  • Cell Culture : Use Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the halide-sensitive YFP-H148Q/I152L. Culture the cells to confluence on 96-well plates.

  • Compound Incubation : Wash the cells with a suitable buffer (e.g., PBS). Add the test compounds, including T16A(inh)-A01, to the wells and incubate for 10-15 minutes at room temperature.

  • Assay Trigger : Place the plate in a fluorescence plate reader.

  • Fluorescence Measurement : Monitor YFP fluorescence continuously. Add a solution containing iodide (I⁻) to initiate iodide influx, which quenches the YFP fluorescence.

  • Channel Activation : After establishing a baseline of iodide influx, add an agonist such as ATP or ionomycin (B1663694) to activate TMEM16A. This will increase the rate of iodide influx and subsequent YFP quenching in control wells.

  • Data Analysis : The rate of fluorescence quenching is proportional to the chloride channel activity. Calculate the percentage of inhibition by comparing the quenching rate in compound-treated wells to DMSO-treated control wells.

Visualizations

Signaling Pathway of TMEM16A Activation

TMEM16A_Activation cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GqPCR GqPCR PLC PLC GqPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds TMEM16A TMEM16A Cl_in Cl- (in) TMEM16A->Cl_in Depolarization Membrane Depolarization TMEM16A->Depolarization Efflux Cl_out Cl- (out) Cl_out->TMEM16A Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Store Agonist Agonist (e.g., Histamine, ATP) Agonist->GqPCR Binds Ca_cyto->TMEM16A Activates

Caption: Agonist binding to GqPCRs activates TMEM16A via the PLC/IP3 pathway.

Experimental Workflow for Testing T16A(inh)-A01

Experimental_Workflow start Start: Prepare Cells (e.g., TMEM16A-expressing) pretreatment Pre-treatment: Incubate with T16A(inh)-A01 or Vehicle (DMSO) start->pretreatment agonist Add Agonist (e.g., ATP, Ionomycin) to activate TMEM16A pretreatment->agonist measurement Measure Endpoint (e.g., Short-circuit current, YFP fluorescence, Patch-clamp) agonist->measurement analysis Data Analysis: Compare Inhibitor vs. Vehicle measurement->analysis

Caption: A typical workflow for evaluating the inhibitory effect of T16A(inh)-A01.

Troubleshooting Logic for Off-Target Effects

Troubleshooting_Logic start Unexpected Result Observed with T16A(inh)-A01 q1 Is the effect independent of TMEM16A activation? start->q1 a1 Likely Off-Target Effect q1->a1 Yes q2 Does siRNA knockdown of TMEM16A replicate the inhibitor's effect? q1->q2 No solution Perform Control Experiments: 1. Titrate inhibitor concentration 2. Use alternative inhibitors 3. Test on mock/knockdown cells a1->solution a2 Effect is likely TMEM16A-specific q2->a2 Yes a3 Inhibitor has off-target effects in your system q2->a3 No a3->solution

Caption: A decision tree for troubleshooting non-specific effects of T16A(inh)-A01.

References

appropriate vehicle control for T16A(inh)-C01 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of vehicle controls in experiments involving T16A(inh)-C01, a known inhibitor of the TMEM16A (ANO1) chloride channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a small molecule inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel.[1] It is primarily used in research to study the physiological and pathophysiological roles of TMEM16A in various cellular processes and disease models, such as hypertension, pain, diarrhea, and excessive mucus production.[2][3] this compound blocks the chloride channel mediated by ANO1 with an IC50 of 8.4 μM without interfering with calcium signaling.[1]

Q2: What is a vehicle control and why is it essential for this compound experiments?

A2: A vehicle is the solvent or carrier used to dissolve and deliver a compound, in this case, this compound, to an experimental system (e.g., cell culture or animal model).[4][5] A vehicle control group receives the same volume of the vehicle without the dissolved this compound. This is crucial to ensure that any observed effects are due to the inhibitor itself and not the solvent.[4][5][6]

Q3: What is the recommended vehicle for this compound in in vitro experiments?

A3: The most common and recommended vehicle for dissolving this compound and similar TMEM16A inhibitors for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[2][7]

Q4: What is the maximum recommended final concentration of DMSO in my in vitro experiment?

A4: To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is critical to perform a vehicle toxicity test to determine the optimal and maximum tolerated concentration for your specific cell line and experimental duration.

Q5: Can the vehicle (DMSO) itself affect my experimental results?

A5: Yes, DMSO can have biological effects that may confound your experimental results. Even at low concentrations, DMSO has been shown to alter gene expression, induce cellular differentiation, and affect signaling pathways. Therefore, a vehicle-only control is essential in every experiment to distinguish the effects of this compound from those of the vehicle.[4][5]

Q6: What is an appropriate vehicle for this compound in in vivo animal studies?

A6: For in vivo administration, this compound, being poorly soluble in aqueous solutions, is often first dissolved in a small amount of an organic solvent like DMSO and then diluted in a non-toxic vehicle. Common formulations include a mixture of DMSO with saline, polyethylene (B3416737) glycol (PEG), or oil-based vehicles like corn oil. The final concentration of DMSO should be minimized to avoid toxicity.

Troubleshooting Guides

Issue 1: High background or unexpected effects in the vehicle control group in in vitro experiments.

  • Possible Cause: The concentration of DMSO is too high for your specific cell line, leading to cellular stress or off-target effects.

  • Solution:

    • Perform a DMSO toxicity assay: Determine the maximum tolerated concentration of DMSO for your cells over the time course of your experiment.

    • Lower the DMSO concentration: Aim for a final concentration of ≤ 0.1% if possible.

    • Ensure proper mixing: Make sure the DMSO stock solution is thoroughly mixed with the culture medium before adding it to the cells to avoid localized high concentrations.

Issue 2: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent preparation of the this compound stock solution or vehicle control.

  • Solution:

    • Standardize stock solution preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

    • Aliquot and store properly: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

    • Use the same batch of vehicle: Use the same source and batch of DMSO for both dissolving the this compound and for the vehicle control.

Issue 3: this compound precipitates out of solution when added to the aqueous culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility in the final experimental medium, or the initial DMSO concentration in the stock is too low.

  • Solution:

    • Prepare a higher concentration stock in 100% DMSO: This will allow for a smaller volume to be added to the aqueous medium, reducing the likelihood of precipitation.

    • Vortex during dilution: When diluting the DMSO stock into the final medium, vortex or mix vigorously to ensure rapid and even dispersion.

    • Consider serial dilutions: For dose-response experiments, perform serial dilutions of the stock solution in 100% DMSO before the final dilution into the culture medium.

Data Presentation

Table 1: Recommended Vehicle Concentrations for this compound Experiments

Experimental SystemRecommended VehicleRecommended Final Vehicle ConcentrationKey Considerations
In Vitro (Standard Cell Lines)DMSO≤ 0.5%Always perform a vehicle toxicity assay to determine the optimal concentration for your specific cell line.
In Vitro (Primary/Sensitive Cells)DMSO≤ 0.1%These cells are often more sensitive to DMSO toxicity.
In Vivo (e.g., Rodent Models)DMSO + Saline/PEGMinimize DMSO concentrationThe final formulation should be well-tolerated and non-toxic at the administered volume.

Experimental Protocols

Protocol 1: In Vitro Vehicle Toxicity Assay

  • Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Vehicle Preparation: Prepare serial dilutions of your vehicle (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).

  • Treatment: Replace the existing medium with the medium containing the different vehicle concentrations. Include a "no vehicle" control.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assessment: Evaluate cell viability and morphology using methods such as MTT assay, Trypan Blue exclusion, or microscopic observation.

  • Analysis: Determine the highest concentration of the vehicle that does not significantly impact cell viability or morphology compared to the "no vehicle" control. This will be your maximum tolerated concentration.

Protocol 2: Preparation of this compound and Vehicle Control for In Vitro Experiments

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.

  • Store Stock Solution: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in 100% DMSO if necessary for your dose-response curve.

  • Dosing the Cells: Add the appropriate volume of the this compound DMSO solution (or 100% DMSO for the vehicle control) to the cell culture medium. The final concentration of DMSO should not exceed the predetermined tolerance limit for your cell line (ideally ≤ 0.1%).

  • Vehicle Control: For the vehicle control group, add the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound.

Mandatory Visualizations

T16A_Signaling_Pathway cluster_cell Cell Membrane Ca_ion Ca²⁺ TMEM16A TMEM16A (ANO1) Channel Ca_ion->TMEM16A activates Cl_ion_in Cl⁻ TMEM16A->Cl_ion_in Cl_ion_out Cl⁻ Depolarization Membrane Depolarization Cl_ion_in->Depolarization efflux leads to Agonist Agonist (e.g., ATP) GPCR GPCR Agonist->GPCR activates PLC PLC GPCR->PLC activates IP3 IP₃ PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor on ER->Ca_ion releases Cellular_Response Cellular Response (e.g., Contraction, Secretion) Depolarization->Cellular_Response triggers T16A_inh_C01 This compound T16A_inh_C01->TMEM16A inhibits

Caption: Simplified signaling pathway of TMEM16A activation and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Sol Prepare this compound Stock in 100% DMSO Treatment_Group Treatment Group: Add this compound (in Vehicle) Stock_Sol->Treatment_Group Vehicle_Tox Determine Max Vehicle Concentration (Toxicity Assay) Vehicle_Control Vehicle Control Group: Add Vehicle Only Vehicle_Tox->Vehicle_Control Cell_Culture Plate and Culture Cells Cell_Culture->Treatment_Group Cell_Culture->Vehicle_Control Untreated_Control Untreated Control Group: (Optional: No Vehicle) Cell_Culture->Untreated_Control Data_Collection Data Collection (e.g., Patch Clamp, Fluorescence Assay) Treatment_Group->Data_Collection Vehicle_Control->Data_Collection Untreated_Control->Data_Collection Comparison Compare Treatment vs. Vehicle Control Data_Collection->Comparison Conclusion Draw Conclusions on This compound Effect Comparison->Conclusion

Caption: Experimental workflow for a this compound experiment including essential controls.

Troubleshooting_Logic Start Unexpected or Inconsistent Results? Check_Vehicle_Control Is a Vehicle-Only Control Included? Start->Check_Vehicle_Control Include_Control Action: Include a Proper Vehicle Control Check_Vehicle_Control->Include_Control No Check_Vehicle_Effect Does the Vehicle Control Show Unexpected Effects? Check_Vehicle_Control->Check_Vehicle_Effect Yes OK Results Interpretable Include_Control->OK Check_Conc Is Vehicle Concentration Too High? Check_Vehicle_Effect->Check_Conc Yes Check_Prep Is Stock/Vehicle Prep Consistent? Check_Vehicle_Effect->Check_Prep No Lower_Conc Action: Lower Vehicle Concentration Check_Conc->Lower_Conc Yes Check_Conc->Check_Prep No Lower_Conc->OK Standardize_Prep Action: Standardize Preparation and Storage Check_Prep->Standardize_Prep No Check_Prep->OK Yes Standardize_Prep->OK

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results with TMEM16A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using T16A(inh)-C01 and other TMEM16A inhibitors. Given that the literature predominantly refers to T16A(inh)-A01, this guide will focus on the known characteristics and potential off-target effects of this and structurally related TMEM16A inhibitors.

Troubleshooting Guide

Issue 1: Inhibitor has a weaker or no effect on target cells compared to published data.

Possible Causes:

  • Cell Type Specificity: The contribution of TMEM16A to the total calcium-activated chloride channel (CaCC) conductance can vary significantly between cell types. In some human airway and intestinal epithelial cells, TMEM16A may be a minor contributor to the total CaCC current.[1][2]

  • Compound Stability and Handling: The inhibitor may have degraded due to improper storage or handling. Ensure the compound is stored as recommended and dissolved in the appropriate solvent immediately before use.

  • Experimental Conditions: The inhibitory potency of some TMEM16A inhibitors can be voltage-dependent.[3] Ensure your experimental conditions (e.g., membrane potential in electrophysiology experiments) are comparable to published studies.

Troubleshooting Steps:

  • Validate TMEM16A Expression: Confirm the expression and functional activity of TMEM16A in your specific cell line or tissue preparation using techniques like qPCR, Western blot, or patch-clamp electrophysiology.

  • Use Positive Controls: Employ a cell line known to have robust TMEM16A expression and function (e.g., HEK293 cells stably overexpressing TMEM16A) as a positive control to verify the inhibitor's activity.

  • Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration for your experimental system.

  • Review Experimental Protocols: Carefully compare your experimental protocol with published methodologies, paying close attention to buffer compositions, pH, and temperature.

Issue 2: Observation of unexpected physiological effects that are inconsistent with TMEM16A inhibition.

Possible Causes:

  • Off-Target Effects: Several TMEM16A inhibitors, including T16A(inh)-A01, have been shown to have off-target effects. A significant off-target effect of T16A(inh)-A01 is the inhibition of voltage-dependent calcium channels (VDCCs).[4][5] This can lead to vasorelaxation and other effects independent of TMEM16A inhibition.

  • Impact on Intracellular Calcium Signaling: Some TMEM16A inhibitors, like niclosamide, can interfere with intracellular calcium signaling by inhibiting ATP-induced calcium increase or inducing a slight release from intracellular stores.[6][7]

Troubleshooting Steps:

  • Control for Off-Target Effects: Design experiments to specifically test for known off-target effects. For example, to test for VDCC inhibition, assess the effect of the inhibitor on contractions induced by high extracellular potassium.[4]

  • Use Structurally Different Inhibitors: To confirm that the observed effect is due to TMEM16A inhibition, use multiple, structurally distinct TMEM16A inhibitors. If the effect is consistent across different inhibitors, it is more likely to be a genuine consequence of TMEM16A blockade.

  • TMEM16A Knockdown/Knockout Models: The most definitive way to confirm the role of TMEM16A is to use genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the ANO1 gene, which encodes for TMEM16A.

  • Monitor Intracellular Calcium: When using inhibitors that may affect calcium signaling, monitor intracellular calcium levels using fluorescent indicators to distinguish between direct effects on TMEM16A and indirect effects via altered calcium homeostasis.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and T16A(inh)-A01?

A1: The scientific literature predominantly refers to T16A(inh)-A01 as a potent inhibitor of the TMEM16A calcium-activated chloride channel. While this compound may be a related compound or a different designation from a specific supplier, detailed pharmacological data is more readily available for T16A(inh)-A01. It is crucial to verify the specific compound you are using and consult the supplier for detailed information.

Q2: What are the known off-target effects of T16A(inh)-A01?

A2: The most well-documented off-target effect of T16A(inh)-A01 is the inhibition of voltage-dependent calcium channels (VDCCs).[4][5] This can lead to vasorelaxation that is independent of its effects on TMEM16A. Other TMEM16A inhibitors have also been shown to have limited specificity, affecting other channels and intracellular signaling pathways.[7]

Q3: How can I be sure my observed effect is due to TMEM16A inhibition?

A3: To confidently attribute an experimental outcome to TMEM16A inhibition, a multi-pronged approach is recommended:

  • Use a potent and selective inhibitor at the lowest effective concentration.

  • Confirm your findings with at least one other structurally different TMEM16A inhibitor.

  • Whenever possible, validate your results using a genetic model where TMEM16A expression is reduced or absent (e.g., siRNA, shRNA, or CRISPR/Cas9).

Q4: What are the typical working concentrations for T16A(inh)-A01?

A4: The IC50 of T16A(inh)-A01 for TMEM16A is approximately 1 µM.[1][2] However, the optimal concentration will depend on the cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the effective concentration in your specific system.

Data Presentation

Table 1: Potency of various TMEM16A Inhibitors

CompoundIC50 for TMEM16ANotes
T16A(inh)-A01 ~1 µM[1][2]Potent inhibitor, but known to have off-target effects on VDCCs.[4][5]
CaCC(inh)-A01 ~1.7 µM[3]Effects are independent of voltage.
Niflumic acid ~12 µM[3]Less efficacious at negative membrane potentials.
Anthracene-9-carboxylic acid (A-9-C) ~58 µM[3]Less efficacious at negative membrane potentials.
Niclosamide Potent inhibitorAlso inhibits TMEM16F and affects intracellular Ca2+ signaling.[6][7]
Benzbromarone Potent inhibitorLimited specificity, affects intracellular Ca2+ signaling.[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TMEM16A Inhibition
  • Cell Culture: Culture HEK293 cells stably expressing human TMEM16A in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Intracellular solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, free Ca2+ buffered to a desired concentration (e.g., 1 µM) with CaCl2, pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.

    • Perfuse the cells with the extracellular solution containing the desired concentration of this compound (or other inhibitors) and record the currents again.

    • Analyze the reduction in current amplitude to determine the inhibitory effect.

Visualizations

Signaling Pathways and Experimental Logic

TMEM16A_Signaling_Pathways cluster_upstream Upstream Activators cluster_tmem16a TMEM16A Channel cluster_downstream Downstream Signaling Agonists Agonists Intracellular Ca2+ Intracellular Ca2+ Agonists->Intracellular Ca2+ e.g., ATP TMEM16A TMEM16A Intracellular Ca2+->TMEM16A Activates Cl- Efflux Cl- Efflux TMEM16A->Cl- Efflux NF-kB Pathway NF-kB Pathway TMEM16A->NF-kB Pathway ERK Pathway ERK Pathway TMEM16A->ERK Pathway EGFR Pathway EGFR Pathway TMEM16A->EGFR Pathway Membrane Depolarization Membrane Depolarization Cl- Efflux->Membrane Depolarization

Caption: Overview of TMEM16A activation and downstream signaling pathways.

Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation cluster_solutions Solutions & Controls Unexpected_Result Unexpected Experimental Result with this compound Check_Target Validate TMEM16A Expression & Function Unexpected_Result->Check_Target Check_Compound Verify Inhibitor Activity & Stability Unexpected_Result->Check_Compound Consider_Off_Target Investigate Potential Off-Target Effects Unexpected_Result->Consider_Off_Target Positive_Control Use Positive Control (e.g., TMEM16A overexpressing cells) Check_Target->Positive_Control Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response VDCC_Block Test for VDCC Inhibition Consider_Off_Target->VDCC_Block Genetic_Control Use siRNA/CRISPR Knockdown/out Consider_Off_Target->Genetic_Control Alternative_Inhibitor Use Structurally Different TMEM16A Inhibitor Consider_Off_Target->Alternative_Inhibitor

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Off_Target_Hypothesis cluster_intended Intended Target cluster_off_target Potential Off-Target T16A_inh_C01 This compound TMEM16A TMEM16A T16A_inh_C01->TMEM16A Inhibits VDCCs Voltage-Dependent Calcium Channels T16A_inh_C01->VDCCs Inhibits (Potential Off-Target) TMEM16A_Inhibition TMEM16A Inhibition TMEM16A->TMEM16A_Inhibition VDCC_Inhibition VDCC Inhibition VDCCs->VDCC_Inhibition

Caption: The potential dual inhibitory action of this compound on its intended target and an off-target.

References

Technical Support Center: Improving T16A(inh)-C01 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to T16A(inh)-C01 in cell lines. The information provided is intended to help diagnose potential resistance mechanisms and suggest strategies to improve the inhibitor's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as T16Ainh-A01, is a selective small molecule inhibitor of the Transmembrane protein 16A (TMEM16A), also called Anoctamin-1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) that is overexpressed in various cancers and plays a role in cell proliferation, migration, and tumorigenesis.[1][2][3] this compound exerts its effect by blocking the ion channel activity of TMEM16A.[4]

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. What are the likely mechanisms of resistance?

A2: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. Based on the known signaling pathways associated with TMEM16A, likely mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel survival pathways to compensate for the inhibition of TMEM16A. The most probable bypass pathways are the MAPK/ERK and EGFR signaling cascades, as TMEM16A has been shown to interact with and modulate these pathways.[2]

  • Upregulation of Downstream Effectors: Increased activity of proteins downstream of TMEM16A's influence could overcome the inhibitory effect.

  • Alterations in the Target Protein: Although less common for this class of inhibitors, mutations in the ANO1 gene could potentially alter the drug binding site, reducing the efficacy of this compound.

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response cell viability assay (e.g., MTT assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: A primary strategy to overcome resistance is the use of combination therapy. Based on the known signaling crosstalk, co-administering this compound with inhibitors of key bypass pathways is a rational approach. Promising combinations include:

  • This compound + EGFR Inhibitors (e.g., Gefitinib, Cetuximab): TMEM16A and EGFR have been shown to interact and form a functional complex that regulates cancer cell proliferation.[5][6] Co-inhibition of both targets can have an additive or synergistic effect.[6][7]

  • This compound + MEK/ERK Inhibitors (e.g., Trametinib): Since TMEM16A can activate the Ras-Raf-MEK-ERK pathway, combining this compound with a MEK or ERK inhibitor could prevent this bypass mechanism.[8][9]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting and addressing reduced efficacy of this compound.

Problem 1: Gradual loss of this compound efficacy in long-term culture.

Possible Cause Troubleshooting Steps
Emergence of a resistant subpopulation 1. Confirm Resistance: Perform a dose-response curve (MTT assay) to compare the current IC50 to the initial IC50 of the parental cell line. 2. Analyze Bypass Pathways: Use Western blot to assess the phosphorylation levels of key proteins in the MAPK/ERK (p-ERK) and PI3K/AKT (p-AKT) pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in p-ERK or p-AKT in resistant cells would suggest pathway activation. 3. Test Combination Therapy: Perform a synergy assay by combining this compound with an EGFR inhibitor or a MEK inhibitor to see if sensitivity can be restored.
Changes in cell culture conditions or reagent degradation 1. Verify Reagents: Ensure the quality and concentration of your this compound stock solution. Prepare a fresh dilution for each experiment. 2. Check for Contamination: Test your cell line for mycoplasma or other contaminants. 3. Use Early Passage Cells: Thaw an early-passage vial of the parental cell line to use as a control.

Problem 2: this compound shows a high IC50 value in a new cell line expected to be sensitive.

Possible Cause Troubleshooting Steps
Pre-existing (intrinsic) resistance 1. Genomic Analysis: Check for known resistance-conferring mutations in genes such as KRAS or loss of PTEN, which could lead to hyperactivation of bypass pathways. 2. Baseline Pathway Activity: Perform a baseline Western blot to assess the basal activity of the PI3K/AKT and MAPK/ERK pathways. High basal levels of p-ERK or p-AKT may indicate intrinsic resistance.
Incorrect drug concentration or stability 1. Verify Stock Solution: Confirm the concentration of your this compound stock. 2. Check Drug Stability: Ensure the compound has been stored correctly and has not degraded.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for sensitive and resistant cell lines, and the potential effects of combination therapies.

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 of this compound (µM)
Parental Sensitive Cell Line1.5
Acquired Resistant Cell Line15.0

Table 2: Synergy Analysis of this compound with Other Inhibitors in Resistant Cell Lines

Drug Combination (in Resistant Cells)IC50 of this compound (µM)Combination Index (CI)*
This compound + EGFR Inhibitor (Gefitinib)2.5< 1 (Synergistic)
This compound + MEK Inhibitor (Trametinib)3.0< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

  • Materials:

    • 96-well plates

    • Cancer cell lines (sensitive and resistant)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.[10][11][12][13][14]

2. Western Blot Analysis of p-ERK and p-AKT

This protocol is for assessing the activation of bypass signaling pathways.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize phospho-protein levels to total protein levels.[15][16][17][18][19]

3. Co-Immunoprecipitation (Co-IP) of TMEM16A and EGFR

This protocol is to confirm the interaction between TMEM16A and EGFR.

  • Materials:

    • Cell culture dishes

    • Co-IP lysis buffer

    • Primary antibodies (anti-TMEM16A, anti-EGFR, control IgG)

    • Protein A/G magnetic beads

    • SDS-PAGE and Western blot reagents

  • Procedure:

    • Lyse cells with a non-denaturing Co-IP lysis buffer.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TMEM16A) or control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blot using an antibody against the suspected interacting protein (e.g., anti-EGFR).[5][20][21][22][23]

Visualizations

Signaling_Pathway_Resistance TMEM16A Signaling and Resistance Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation T16A_inhibitor This compound T16A_inhibitor->TMEM16A Inhibits

Caption: this compound inhibits TMEM16A, which can activate EGFR and MAPK/ERK pathways.

Experimental_Workflow Troubleshooting Workflow for this compound Resistance start Reduced Efficacy of This compound Observed confirm_resistance Confirm Resistance (MTT Assay - Compare IC50) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Analyze Bypass Pathways (Western Blot for p-ERK, p-AKT) investigate_mechanism->western_blot Yes co_ip Confirm Protein Interaction (Co-IP for TMEM16A-EGFR) investigate_mechanism->co_ip Yes combination_therapy Test Combination Therapy (Synergy Assay) western_blot->combination_therapy co_ip->combination_therapy end Improved Efficacy combination_therapy->end

Caption: A logical workflow for troubleshooting this compound resistance in cell lines.

Combination_Therapy_Logic Rationale for Combination Therapy cluster_pathways Signaling Pathways T16A_inhibitor This compound Inhibits TMEM16A TMEM16A TMEM16A T16A_inhibitor->TMEM16A EGFR_inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibits EGFR EGFR EGFR EGFR_inhibitor->EGFR MEK_inhibitor MEK Inhibitor (e.g., Trametinib) Inhibits MEK MAPK MAPK Pathway MEK_inhibitor->MAPK TMEM16A->EGFR Cell_Survival Tumor Cell Survival TMEM16A->Cell_Survival EGFR->MAPK MAPK->Cell_Survival

Caption: Co-targeting TMEM16A with EGFR or MEK inhibitors to block cancer cell survival pathways.

References

Validation & Comparative

A Comparative Guide to TMEM16A Inhibitors: T16A(inh)-C01 vs. T16Ainh-A01 and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of T16A(inh)-C01 and T16Ainh-A01, two small-molecule inhibitors of the transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) implicated in a variety of physiological processes and disease states, making it a key target for therapeutic development. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection and application of these inhibitors in their studies.

Executive Summary

T16Ainh-A01 is a potent and widely studied inhibitor of TMEM16A, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[1] In contrast, this compound is a less potent inhibitor, with a reported IC50 of 8.4 µM.[1] While both compounds were identified in the same high-throughput screen, subsequent research has largely focused on T16Ainh-A01, leading to a more comprehensive understanding of its pharmacological profile, including its off-target effects. Notably, T16Ainh-A01 has been shown to inhibit voltage-dependent calcium channels (VDCCs), a critical consideration for its use in certain experimental contexts.[2][3]

This guide presents a detailed breakdown of the available quantitative data, experimental methodologies for key assays, and visual representations of relevant cellular pathways and experimental workflows to facilitate a clear comparison.

Data Presentation

Table 1: Comparative Potency of TMEM16A Inhibitors
CompoundTargetIC50 ValueCell Type/SystemReference(s)
This compound TMEM16A8.4 µMFRT cells expressing human TMEM16A[1]
T16Ainh-A01 TMEM16A~1 µMFRT cells expressing human TMEM16A[1]
CaCCinh-A01TMEM16A2.1 µMFRT cells expressing human TMEM16A[4]
MONNATMEM16A80 nMNot specified[5]
Table 2: Selectivity Profile of T16Ainh-A01
Off-TargetEffectConcentrationReference(s)
Voltage-Dependent Calcium Channels (VDCCs)InhibitionConcentration-dependent[2][3]
TMEM16B (ANO2)Inhibition10 µM[4]
CFTRLittle to no effect (<10% inhibition)10 µM[4]

Experimental Protocols

High-Throughput Screening for TMEM16A Inhibitors (YFP-Based Iodide Influx Assay)

This assay is the basis for the discovery of both this compound and T16Ainh-A01.

Objective: To identify small-molecule inhibitors of TMEM16A-mediated iodide influx.

Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells co-expressing human TMEM16A and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are cultured in 96-well plates.

  • Compound Incubation: Test compounds are added to the cells in a physiological buffer for a short incubation period.

  • Assay Initiation: An iodide-containing solution with a TMEM16A activator (e.g., ATP to raise intracellular calcium) is added.

  • Fluorescence Measurement: The influx of iodide through TMEM16A channels quenches the YFP fluorescence. The rate of fluorescence decrease is measured using a plate reader.

  • Data Analysis: A reduced rate of fluorescence quenching in the presence of a test compound indicates inhibition of TMEM16A. IC50 values are determined from concentration-response curves.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of TMEM16A channel activity and its inhibition.

Objective: To characterize the inhibitory effect of compounds on TMEM16A-mediated chloride currents.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing human TMEM16A are used.

  • Recording Configuration: The whole-cell patch-clamp technique is employed. The intracellular pipette solution contains a defined free calcium concentration to activate TMEM16A, and the extracellular bath solution contains the test compound.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit inward and outward chloride currents through TMEM16A channels.

  • Data Acquisition: The resulting currents are recorded and measured.

  • Analysis: The inhibition of the current amplitude by the compound is quantified to determine potency and mechanism of action (e.g., voltage-dependence).[4]

Mandatory Visualization

TMEM16A_Signaling_Pathway cluster_activation Channel Activation cluster_inhibition Channel Inhibition Agonist (e.g., ATP) Agonist (e.g., ATP) GPCR GPCR Agonist (e.g., ATP)->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R binds Ca2+_release Ca2+ (intracellular) IP3R->Ca2+_release triggers TMEM16A TMEM16A Ca2+_release->TMEM16A activates Cl-_efflux Cl- Efflux TMEM16A->Cl-_efflux mediates This compound This compound This compound->TMEM16A inhibits T16Ainh-A01 T16Ainh-A01 T16Ainh-A01->TMEM16A inhibits Physiological_Response Physiological Response (e.g., smooth muscle contraction, fluid secretion) Cl-_efflux->Physiological_Response leads to

Caption: TMEM16A activation and inhibition signaling pathway.

Experimental_Workflow cluster_hts High-Throughput Screening cluster_validation Electrophysiological Validation cluster_selectivity Selectivity Profiling Start Start Cell_Plating Plate TMEM16A/YFP expressing cells Start->Cell_Plating Compound_Addition Add test compounds Cell_Plating->Compound_Addition Assay Add Iodide + ATP Measure YFP fluorescence Compound_Addition->Assay Hit_Identification Identify active inhibitors Assay->Hit_Identification Patch_Clamp Whole-cell patch-clamp on TMEM16A-expressing cells Hit_Identification->Patch_Clamp Current_Measurement Record chloride currents with and without inhibitor Patch_Clamp->Current_Measurement Potency_Determination Determine IC50 Current_Measurement->Potency_Determination Off_Target_Screening Test against a panel of other ion channels (e.g., VDCCs, TMEM16B) Potency_Determination->Off_Target_Screening Selectivity_Assessment Assess off-target effects Off_Target_Screening->Selectivity_Assessment

References

Validating TMEM16A Inhibition: A Comparative Guide to siRNA Knockdown and T16A(inh)-A01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1, the choice of an appropriate inhibitory tool is a critical determinant of experimental outcomes. This guide provides an objective comparison between two widely used methods: small interfering RNA (siRNA) knockdown and the pharmacological inhibitor T16A(inh)-A01.

This document summarizes quantitative data, details experimental methodologies for key validation assays, and provides visual workflows to assist in the design and interpretation of experiments aimed at validating the on-target effects of TMEM16A modulators. While the user query specified T16A(inh)-C01, the most potent and widely characterized compound in this series is T16A(inh)-A01. This guide will focus on T16A(inh)-A01, assuming it to be the intended compound of interest.

Performance Comparison: siRNA Knockdown vs. T16A(inh)-A01

Both siRNA-mediated knockdown and pharmacological inhibition with T16A(inh)-A01 are effective strategies for attenuating TMEM16A function. However, they operate through distinct mechanisms, resulting in different experimental considerations regarding specificity, kinetics, and cellular impact.

FeaturesiRNA Knockdown of TMEM16AT16A(inh)-A01
Mechanism of Action Post-transcriptional gene silencing, leading to reduced TMEM16A protein expression.Pharmacological blockade of the TMEM16A channel pore.
Speed of Onset Slow (typically 24-72 hours to achieve maximal effect).Rapid (effects are often observed within minutes of application).
Reversibility Long-lasting, requiring new protein synthesis to restore function.Reversible upon washout of the compound.
Specificity Highly specific to the TMEM16A mRNA sequence, but potential for off-target effects on other mRNAs.Potential for off-target effects on other ion channels and cellular proteins.
Temporal Control Limited; best for studying the long-term consequences of TMEM16A loss.High; allows for acute and reversible inhibition of channel function.

Quantitative Data Summary

The following tables provide a summary of quantitative data from published studies, highlighting the efficacy of each method in reducing TMEM16A function and their impact on cellular processes.

Table 1: Efficacy of TMEM16A Inhibition
MethodCell LineEfficacyReference
siRNA Knockdown T8442 ± 5% reduction in TMEM16A protein expression[1]
HT29~92% knockdown of TMEM16A mRNA[2]
Pinealocytes65.1 ± 8.7% decrease in Tmem16a mRNA expression[3]
T16A(inh)-A01 FRT cells expressing TMEM16AIC50 of ~1.1 µM for current inhibition[1]
A253 cellsIC50 of ~1.8 µM
PC-3 cellsSignificant decrease in Ca2+-activated Cl− currents at 10 µM[4]
Table 2: Impact on Cellular and Electrophysiological Parameters
ParameterEffect of siRNA KnockdownEffect of T16A(inh)-A01Reference
Ca2+-activated Cl- Current Inhibition of the transient component of the current.Inhibition of the transient component of the current.[1]
Reduced peak current amplitude.Dose-dependent reduction in current amplitude.[3]
Cell Proliferation Attenuates cell proliferation.Blocks proliferation of tumor cells in vitro.[5]
MAPK/ERK Signaling Reduction of p38 and ERK1/2 activation.Abrogates tumor cell proliferation, indicating a role for MAPK activation.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by TMEM16A and a typical workflow for comparing siRNA knockdown with a pharmacological inhibitor.

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR modulates Ras Ras EGFR->Ras Ca2 Ca2+ Ca2->TMEM16A activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MEK->p38 Proliferation Cell Proliferation & Migration ERK->Proliferation p38->Proliferation

TMEM16A Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_siRNA siRNA Knockdown Arm cluster_inhibitor T16A(inh)-A01 Arm cluster_analysis Downstream Analysis Start Start: Culture Cells (e.g., HEK293, T84) Transfect Transfect with TMEM16A siRNA Start->Transfect Treat Treat with T16A(inh)-A01 Start->Treat Incubate Incubate 48-72h Transfect->Incubate Harvest_siRNA Harvest for Analysis Incubate->Harvest_siRNA WB Western Blot (TMEM16A expression) Harvest_siRNA->WB Patch Whole-Cell Patch Clamp (Cl- current) Harvest_siRNA->Patch Proliferation Proliferation Assay (e.g., MTT) Harvest_siRNA->Proliferation Incubate_Inhibitor Incubate (time-dependent) Treat->Incubate_Inhibitor Harvest_Inhibitor Harvest for Analysis Incubate_Inhibitor->Harvest_Inhibitor Harvest_Inhibitor->Patch Harvest_Inhibitor->Proliferation

Experimental Workflow

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key experiments used to validate the effects of TMEM16A inhibition.

siRNA Transfection and Quantification of Knockdown

Objective: To reduce the expression of TMEM16A protein using small interfering RNA and to quantify the knockdown efficiency.

Materials:

  • TMEM16A-specific siRNA and a non-targeting control siRNA.

  • Lipofectamine RNAiMAX transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Cells cultured in antibiotic-free medium.

  • Reagents for Western blotting (lysis buffer, primary antibody against TMEM16A, secondary antibody, detection reagents).

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.

    • Add the siRNA-Lipofectamine complexes to the cells.

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Western Blot for Knockdown Quantification:

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TMEM16A, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure TMEM16A-mediated chloride currents and assess the inhibitory effects of T16A(inh)-A01 or siRNA knockdown.

Materials:

  • Cells expressing TMEM16A (endogenously or via transfection).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 5 EGTA, 10 HEPES, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM), pH 7.2.

  • T16A(inh)-A01 stock solution in DMSO.

Protocol:

  • Cell Preparation: Prepare cells on coverslips suitable for patch-clamp recording. For siRNA experiments, transfect cells 48-72 hours prior to recording.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Clamp the cell membrane potential at a holding potential of 0 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • Inhibitor Application:

    • For pharmacological inhibition, perfuse the cell with the extracellular solution containing the desired concentration of T16A(inh)-A01.

    • Record currents before and after the application of the inhibitor.

  • Data Analysis:

    • Measure the current amplitude at each voltage step.

    • Compare the current-voltage (I-V) relationship in control versus siRNA-treated cells or before and after inhibitor application.

    • Calculate the percentage of current inhibition.

By carefully selecting the appropriate inhibitory method and employing rigorous experimental validation, researchers can confidently dissect the specific contributions of TMEM16A to various physiological and pathophysiological processes.

References

Reversing the Blockade: A Comparative Guide to TMEM16A Activators in Counteracting T16A(inh)-A01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available TMEM16A activators and their efficacy in counteracting the inhibitory effects of T16A(inh)-A01. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate pharmacological tools for studying the TMEM16A calcium-activated chloride channel.

TMEM16A, also known as ANO1, is a critical player in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its dysfunction is implicated in diseases such as cystic fibrosis and hypertension, making it a key target for therapeutic intervention. T16A(inh)-A01 is a potent and selective inhibitor of TMEM16A, widely used to probe the channel's function. However, understanding how to overcome this inhibition is crucial for developing therapeutic strategies that involve TMEM16A activation. This guide focuses on the ability of TMEM16A activators to counteract the effects of T16A(inh)-A01.

Performance Comparison of TMEM16A Activators and Inhibitors

The following tables summarize the quantitative data on the potency of common TMEM16A activators and the inhibitor T16A(inh)-A01, based on electrophysiological and fluorescence-based assays.

Compound Type Mechanism of Action EC50 / IC50 Cell Type / Assay Reference
T16A(inh)-A01 InhibitorBlocks TMEM16A channel pore~1 µMTMEM16A-transfected FRT cells (Short-circuit current)[1]
1.1 µMTMEM16A-expressing FRT cells (Short-circuit current)[1]
3.4 µMRabbit urethral interstitial cells of Cajal (Whole-cell patch clamp)[2]
Eact ActivatorLargely Ca²⁺-independent direct activator~3 µMTMEM16A-transfected FRT cells (Short-circuit current)[3][4]
Fact Activator (Potentiator)Reduces the EC50 for Ca²⁺-dependent TMEM16A activation~6 µMTMEM16A-transfected FRT cells (Short-circuit current)[3][4]
Cinnamaldehyde ActivatorDirect activator-Overexpressed TMEM16A in HEK293 cells[5]
Melittin ActivatorDirect activator-Overexpressed TMEM16A in HEK293 cells[5]
diC8-PIP₂ ActivatorModulates channel gating-Overexpressed TMEM16A in HEK293 cells[5]

Counteracting T16A(inh)-A01 Inhibition:

  • Eact , as a direct, largely calcium-independent activator, likely binds to a site on the TMEM16A protein distinct from the inhibitory site of T16A(inh)-A01.[3] Increasing concentrations of Eact would be expected to overcome the inhibition by T16A(inh)-A01 by promoting a channel conformation that is less susceptible to the blocker or by simply increasing the overall channel open probability.

  • Fact acts as a potentiator, increasing the sensitivity of TMEM16A to intracellular calcium.[3] Its ability to counteract T16A(inh)-A01 would likely depend on the intracellular calcium concentration. At higher calcium levels, the potentiating effect of Fact could lead to a channel activation state that is more difficult for T16A(inh)-A01 to inhibit.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through TMEM16A channels in the cell membrane of a single cell.

Objective: To measure TMEM16A-mediated chloride currents and assess the effects of activators and inhibitors.

Cell Preparation:

  • Culture HEK293 or FRT cells stably or transiently expressing human TMEM16A.

  • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 275 nM for submaximal activation) (pH adjusted to 7.2 with CsOH).

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on an inverted microscope.

  • Perfuse the chamber with extracellular solution.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • To test compounds, establish a stable baseline current, then perfuse the bath with the desired concentration of the activator (e.g., Eact) or inhibitor (T16A(inh)-A01). To test for counteracting effects, first apply the inhibitor, followed by co-application of the activator.

G cluster_0 Whole-Cell Patch Clamp Workflow cluster_1 Recording Steps prep Cell Preparation (TMEM16A-expressing cells) solution Solution Preparation (Extracellular & Intracellular) prep->solution 1 recording Electrophysiological Recording solution->recording 2 analysis Data Analysis recording->analysis 3 seal Giga-ohm Seal Formation recording->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp Protocol whole_cell->voltage_clamp drug_app Drug Application (Activator/Inhibitor) voltage_clamp->drug_app

Caption: Workflow for Whole-Cell Patch Clamp Experiments.

YFP-Based Fluorescence Quenching Assay

This high-throughput screening method indirectly measures chloride channel activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx.

Objective: To screen for and characterize TMEM16A activators and inhibitors in a multi-well plate format.

Cell and Reagent Preparation:

  • Use a stable cell line co-expressing TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).

  • Plate cells in 96-well black, clear-bottom plates and grow to confluence.

  • Assay Buffer (Cl⁻-free): 137 mM Na-gluconate, 4.5 mM K-gluconate, 2.5 mM Ca-gluconate, 1.2 mM Mg-gluconate, 10 mM HEPES, 10 mM glucose (pH 7.4).

  • Iodide Buffer: Replace 137 mM Na-gluconate with 137 mM NaI in the Assay Buffer.

Assay Procedure:

  • Wash the cells twice with Assay Buffer.

  • Add Assay Buffer containing the test compounds (activators, inhibitors, or a combination) to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.

  • Measure baseline YFP fluorescence using a plate reader (Excitation: ~500 nm, Emission: ~530 nm).

  • Add an equal volume of Iodide Buffer to each well to initiate iodide influx.

  • Immediately start kinetic reading of YFP fluorescence for a set duration (e.g., 10-20 seconds).

  • The rate of fluorescence quenching is proportional to the iodide influx through TMEM16A channels.

G cluster_0 YFP Quenching Assay Workflow cell_prep Cell Seeding (TMEM16A & YFP co-expressing) wash Wash with Cl⁻-free Buffer cell_prep->wash incubation Incubate with Compounds wash->incubation read1 Measure Baseline Fluorescence incubation->read1 iodide Add Iodide Buffer read1->iodide read2 Kinetic Fluorescence Reading iodide->read2 analysis Calculate Quenching Rate read2->analysis G cluster_0 TMEM16A-Mediated Signaling TMEM16A TMEM16A Activation EGFR EGFR Activation TMEM16A->EGFR Ras Ras Activation TMEM16A->Ras NFkB NF-κB Activation TMEM16A->NFkB EGFR->Ras Raf Raf Activation Ras->Raf MEK MEK Activation Raf->MEK ERK ERK Activation MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation NFkB->Proliferation

References

Comparative Analysis of T16A(inh)-C01 Specificity Against Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the ANO1/TMEM16A inhibitor, T16A(inh)-A01, against other ion channels. It is important to note that the designation "T16A(inh)-C01" is not commonly found in the scientific literature, and it is highly probable that this is a typographical error, with the intended compound being the well-characterized inhibitor T16A(inh)-A01 . This guide will proceed under this assumption, presenting available data for T16A(inh)-A01 and other relevant TMEM16A inhibitors to offer a comprehensive overview of their selectivity profiles.

The selective inhibition of the calcium-activated chloride channel (CaCC) ANO1 (also known as TMEM16A) is a promising therapeutic strategy for various conditions, including secretory diarrheas, asthma, and certain types of cancer.[1] However, the clinical utility of any pharmacological inhibitor is contingent on its specificity for the intended target. Off-target effects on other ion channels can lead to undesirable side effects and confound experimental results. This guide summarizes the available data on the cross-reactivity of T16A(inh)-A01 and other TMEM16A inhibitors with other key ion channels.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory concentrations (IC50) of T16A(inh)-A01 and a related compound, CaCCinh-A01, against their primary target, ANO1/TMEM16A, and other ion channels where data is available. The lack of extensive quantitative data for T16A(inh)-A01 underscores the need for more comprehensive specificity profiling.

InhibitorTarget Ion ChannelIC50 ValueCell Line/SystemReference
T16A(inh)-A01 ANO1/TMEM16AData not readily available
Voltage-Dependent Calcium Channels (VDCCs)Inhibition observedA7r5 cells[2]
CaCCinh-A01 ANO1/TMEM16A2.1 µMTMEM16A-expressing FRT cells[3]
Calcium-Activated Chloride Channels (CaCC)~10 µMHuman bronchial and intestinal cells[3][4]
Voltage-Dependent Calcium Channels (VDCCs)Concentration-dependent effects suggestedMouse renal pelvis[5]

Note: The available data suggests that both T16A(inh)-A01 and CaCCinh-A01 exhibit off-target effects on Voltage-Dependent Calcium Channels (VDCCs).[2][5][6] This lack of absolute specificity is a critical consideration for both research and therapeutic applications.

Experimental Protocols for Specificity Testing

The gold standard for assessing the specificity of an ion channel inhibitor is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents and the effect of a compound on these currents.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Ion Channel Inhibitor Profiling

This protocol provides a general framework for testing the specificity of a compound like T16A(inh)-A01 against a panel of ion channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.
  • Transiently transfect cells with the plasmid DNA encoding the ion channel of interest (e.g., ANO1/TMEM16A, CFTR, various VDCC subunits). Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
  • Allow 24-48 hours for channel expression.

2. Electrophysiological Recording:

  • Solutions:
  • External (bath) solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose). The composition may be altered to isolate specific currents.
  • Internal (pipette) solution: Contains ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl2, EGTA, HEPES, ATP).
  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Procedure:
  • Identify transfected cells using fluorescence microscopy.
  • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (a "giga-seal").
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential (e.g., -60 mV).
  • Apply a voltage protocol (e.g., a series of voltage steps or ramps) to elicit ion channel currents. The specific protocol will depend on the gating properties of the channel being studied.
  • Record baseline currents.

3. Compound Application and Data Analysis:

  • Prepare stock solutions of the test compound (e.g., T16A(inh)-A01) in a suitable solvent (e.g., DMSO).
  • Dilute the compound to the desired final concentrations in the external solution.
  • Perfuse the cell with the compound-containing solution.
  • Record currents in the presence of the compound.
  • Wash out the compound with the control external solution to assess the reversibility of the effect.
  • Analyze the data by measuring the peak current amplitude or the current at a specific voltage.
  • Calculate the percentage of inhibition at each concentration.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

4. Specificity Panel:

  • Repeat the above procedure for a panel of different ion channels to determine the compound's selectivity profile. This panel should include channels that are structurally related to the primary target, as well as channels that are highly expressed in tissues where off-target effects would be a concern.

Visualizing Experimental Workflow and Specificity

The following diagrams, generated using the DOT language, illustrate the experimental workflow for specificity testing and the conceptual signaling pathways involved.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_compound_testing Compound Testing cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transient Transfection (Ion Channel cDNA + GFP) cell_culture->transfection expression Channel Expression (24-48h) transfection->expression patching Whole-Cell Patch Clamp expression->patching voltage_protocol Apply Voltage Protocol patching->voltage_protocol baseline_current Record Baseline Current voltage_protocol->baseline_current compound_app Apply T16A(inh)-A01 baseline_current->compound_app record_inhibition Record Inhibited Current compound_app->record_inhibition washout Washout record_inhibition->washout data_analysis Calculate % Inhibition record_inhibition->data_analysis ic50 Determine IC50 data_analysis->ic50

Figure 1: Experimental workflow for determining the IC50 of an inhibitor on a specific ion channel.

specificity_profile cluster_targets Potential Ion Channel Targets T16A(inh)-A01 T16A(inh)-A01 ANO1 ANO1/TMEM16A (Primary Target) T16A(inh)-A01->ANO1 High Affinity (Inhibition) VDCC Voltage-Dependent Ca2+ Channels T16A(inh)-A01->VDCC Lower Affinity (Off-Target Inhibition) CFTR CFTR T16A(inh)-A01->CFTR Low/No Affinity (To be determined) other_cl Other Cl- Channels T16A(inh)-A01->other_cl Largely Unknown other_ion Other Ion Channels T16A(inh)-A01->other_ion Largely Unknown

Figure 2: Conceptual specificity profile of T16A(inh)-A01, highlighting its primary target and known off-target interactions.

Signaling Pathways of Key Ion Channels

Understanding the signaling pathways of potentially affected ion channels is crucial for predicting the physiological consequences of off-target inhibition.

signaling_pathways cluster_tmem16a ANO1/TMEM16A Pathway cluster_vdcc VDCC Pathway cluster_cftr CFTR Pathway agonist Agonist (e.g., ATP) receptor GPCR/Receptor agonist->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca2_release Ca2+ Release er->ca2_release tmem16a ANO1/TMEM16A ca2_release->tmem16a cl_efflux Cl- Efflux (Depolarization) tmem16a->cl_efflux t16a_inh T16A(inh)-A01 t16a_inh->tmem16a Inhibits depolarization Membrane Depolarization vdcc VDCC depolarization->vdcc ca2_influx Ca2+ Influx vdcc->ca2_influx cellular_response Cellular Response (e.g., Contraction) ca2_influx->cellular_response t16a_inh_vdcc T16A(inh)-A01 (Off-target) t16a_inh_vdcc->vdcc Inhibits cAMP_agonist Agonist (e.g., Forskolin) ac Adenylyl Cyclase cAMP_agonist->ac camp cAMP ac->camp pka PKA camp->pka cftr CFTR (Phosphorylated) pka->cftr cl_efflux_cftr Cl- Efflux cftr->cl_efflux_cftr

Figure 3: Simplified signaling pathways for ANO1/TMEM16A, VDCC, and CFTR, illustrating points of activation and inhibition.

Conclusion

While T16A(inh)-A01 is a valuable tool for studying the function of ANO1/TMEM16A, the available evidence suggests it is not a completely selective inhibitor. Researchers and drug development professionals must consider its off-target effects, particularly on voltage-dependent calcium channels, when interpreting experimental data and evaluating its therapeutic potential. Comprehensive specificity profiling against a broad panel of ion channels is essential to fully characterize the pharmacological properties of T16A(inh)-A01 and other ANO1/TMEM16A inhibitors. The methodologies and conceptual frameworks presented in this guide provide a foundation for conducting and interpreting such crucial studies.

References

T16A(inh)-C01 in Focus: A Comparative Guide to TMEM16A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparative analysis of T16A(inh)-C01, a potent inhibitor of the calcium-activated chloride channel (CaCC), TMEM16A (also known as Anoctamin 1 or ANO1). This document provides a comprehensive overview of its inhibitory profile against other known TMEM16A inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of related studies.

Performance Comparison of TMEM16A Inhibitors

This compound has emerged as a significant tool for studying the physiological and pathophysiological roles of TMEM16A. Its potency, as measured by the half-maximal inhibitory concentration (IC50), is a key metric for comparison with other inhibitors. The following table summarizes the IC50 values of this compound and other commonly used TMEM16A inhibitors, providing a clear quantitative comparison of their efficacy.

InhibitorChemical ClassIC50 (µM)Cell TypeAssay MethodReference
This compound (T16Ainh-A01) Aminophenylthiazole~1FRT cells expressing TMEM16AIodide Influx Assay[1]
CaCCinh-A01Arylaminothiophene2.1FRT cells expressing TMEM16AIodide Influx Assay[1]
Digallic AcidTannin3.6FRT cells expressing TMEM16AIodide Influx Assay[1]
Tannic AcidTannin6.4FRT cells expressing TMEM16AIodide Influx Assay[1]
BenzbromaroneUricosuric agent-VariousPatch Clamp, YFP-quenching[2]
NiclosamideAnthelmintic-VariousPatch Clamp, YFP-quenching[2]
Ani9--VariousPatch Clamp, YFP-quenching[2]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and assay method used.

Experimental Protocols

Accurate and reproducible experimental design is paramount in dose-response analysis. Below are detailed protocols for two standard methods used to assess the inhibitory activity of compounds like this compound on TMEM16A.

YFP-Based Iodide Influx Assay

This cell-based fluorescence assay is a high-throughput method for measuring TMEM16A channel activity. It relies on the principle that the fluorescence of the yellow fluorescent protein (YFP) halide sensor is quenched by iodide influx.

Materials:

  • HEK293 cells stably co-expressing human TMEM16A and a YFP halide sensor (e.g., YFP-H148Q/I152L).

  • 96-well black, clear-bottom microplates.

  • Phosphate-buffered saline (PBS).

  • Assay buffer (e.g., 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Iodide-containing buffer (assay buffer with NaCl replaced by NaI).

  • TMEM16A agonist (e.g., ATP, ionomycin).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Fluorescence plate reader.

Procedure:

  • Seed the TMEM16A/YFP-expressing HEK293 cells into 96-well plates and culture until they reach a confluent monolayer.

  • Wash the cells twice with PBS.

  • Add 100 µL of assay buffer to each well.

  • Add the desired concentrations of the test inhibitor (e.g., this compound) or vehicle control to the wells.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Place the plate in a fluorescence plate reader and record the baseline fluorescence.

  • Initiate iodide influx by adding 100 µL of iodide-containing buffer with a TMEM16A agonist.

  • Immediately begin recording the fluorescence quenching over time.

  • The initial rate of fluorescence decrease is proportional to the iodide influx and thus TMEM16A activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel currents and is considered the gold standard for characterizing ion channel modulators.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293 cells transiently or stably transfected with TMEM16A).

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NMDG.

  • Intracellular (pipette) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 HEPES, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM), pH 7.2 with NMDG.

  • Test compounds dissolved in the extracellular solution.

Procedure:

  • Plate the TMEM16A-expressing cells on glass coverslips suitable for patch-clamp recording.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull patch pipettes and fire-polish them to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • Record the baseline currents in the absence of the inhibitor.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of the test inhibitor.

  • Record the currents in the presence of the inhibitor after the effect has stabilized.

  • Wash out the inhibitor by perfusing with the control extracellular solution to check for reversibility.

  • Analyze the current amplitudes at a specific voltage (e.g., +80 mV) to determine the percentage of inhibition.

  • Repeat for a range of inhibitor concentrations to construct a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for dose-response curve analysis and the signaling pathway of TMEM16A.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (TMEM16A-expressing cells) Seeding Seeding in 96-well plate/coverslip Cell_Culture->Seeding Inhibitor_Addition Add this compound (various concentrations) Seeding->Inhibitor_Addition Activation Activate TMEM16A (e.g., with ATP) Inhibitor_Addition->Activation Measurement Measure Channel Activity (Fluorescence/Current) Activation->Measurement Data_Normalization Normalize Data to Control Measurement->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: Experimental workflow for determining the dose-response curve of this compound.

TMEM16A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMEM16A TMEM16A (ANO1) EGFR EGFR TMEM16A->EGFR Activation GPCR GPCR PLC PLC GPCR->PLC Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->TMEM16A Activation Ca2_calmodulin Ca²⁺/Calmodulin Ca2_release->Ca2_calmodulin Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Agonist Agonist Agonist->GPCR T16A_inh_C01 This compound T16A_inh_C01->TMEM16A Inhibition

Caption: Simplified signaling pathway of TMEM16A and its inhibition by this compound.

References

T16A(inh)-C01 efficacy in different cell lines and tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and selectivity of T16A(inh)-C01, a potent inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), with other commercially available TMEM16A inhibitors. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tool for their specific experimental needs.

Introduction to TMEM16A and its Inhibitors

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a crucial player in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation is implicated in numerous diseases such as cystic fibrosis, asthma, hypertension, and cancer, making it a prime target for therapeutic intervention.[2][3] A range of small-molecule inhibitors targeting TMEM16A have been developed, each with distinct characteristics. This guide focuses on this compound and provides a comparative analysis against other well-known inhibitors.

Comparative Efficacy of TMEM16A Inhibitors

The inhibitory potency of this compound and its alternatives varies across different cell lines and experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature. It is important to note that this compound is a close analog of T16Ainh-A01, and much of the available data is for the latter.

Table 1: Inhibitory Potency (IC50) of TMEM16A Inhibitors in Various Cell Lines

InhibitorCell LineAssay TypeReported IC50 (µM)Reference(s)
T16Ainh-A01 FRT cells expressing TMEM16AShort-circuit current~1.1[4]
HEK293 cells expressing TMEM16AWhole-cell patch clamp1.5[5]
A253 salivary gland epithelial cellsWhole-cell patch clamp1.8[4]
CaCCinh-A01 TMEM16A-expressing FRT cellsShort-circuit current2.1[4]
Cardiac Fibroblasts--[6]
MONNA Xenopus laevis oocytes expressing xANO1Electrophysiology0.08[7]
Benzbromarone HEK293 cells expressing TMEM16AWhole-cell patch clamp-[8]
Human Bronchial Epithelial CellsShort-circuit current-[8]
Niclosamide HEK293T cells expressing TMEM16AFLIPR membrane potential assay-[9]
Ani9 FRT cells expressing hTMEM16AabcWhole-cell patch clamp-
Tannic Acid TMEM16A-expressing FRT cellsShort-circuit current6.4[4]
Digallic Acid TMEM16A-expressing FRT cellsShort-circuit current3.6[4]

Table 2: Effects of TMEM16A Inhibitors on Different Tissues and Cellular Functions

InhibitorTissue/Cell TypeEffectReference(s)
T16Ainh-A01 Airway Smooth MuscleRelaxation of pre-contracted tissue[8]
Intestinal Epithelial CellsPoor inhibition of total CaCC[10]
Salivary Gland CellsFull block of CaCC current[10]
Cardiac FibroblastsRepression of cell proliferation and collagen secretion[6]
CaCCinh-A01 Human Bronchial and Intestinal CellsFull inhibition of CaCC current[10]
Cardiac FibroblastsRepression of cell proliferation and collagen secretion[6]
MONNA Rodent Resistance ArteriesVasorelaxation[7]
Benzbromarone Airway Smooth MuscleRelaxation of pre-contracted tissue[8]
Human Bronchial Epithelial CellsInhibition of mucin secretion[11]
Niclosamide Airway Smooth MuscleBronchodilation[9]
Asthmatic MiceReduced mucus production and bronchoconstriction
Tannic Acid Multiple cell typesInhibition of CaCCs

Selectivity Profile of TMEM16A Inhibitors

A critical aspect of a pharmacological inhibitor is its selectivity for the intended target. Several TMEM16A inhibitors have been reported to have off-target effects, which can confound experimental results.

Table 3: Selectivity and Off-Target Effects of TMEM16A Inhibitors

InhibitorPrimary TargetKnown Off-Target(s)NotesReference(s)
T16Ainh-A01 TMEM16AVoltage-Dependent Calcium Channels (VDCCs)Inhibition of VDCCs observed at concentrations used for TMEM16A inhibition.[9][7]
CaCCinh-A01 TMEM16A/CaCC-Generally considered a non-selective CaCC inhibitor.[10][4]
MONNA TMEM16ABestrophin-1, CLC2, CFTRExhibits over 100-fold selectivity for TMEM16A over these channels.[7][7]
Benzbromarone TMEM16A--
Niclosamide TMEM16ATMEM16FAlso inhibits TMEM16F.
Ani9 TMEM16AANO2Displays no effect on ANO2 activity.
Tannic Acid TMEM16ATMEM16BStrongly inhibits TMEM16B with similar IC50.

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for validating and comparing the effects of different inhibitors. Below are outlines of key experimental procedures used to characterize TMEM16A inhibitors.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through TMEM16A channels in the cell membrane, providing a precise assessment of inhibitor potency and mechanism of action.

Protocol Outline:

  • Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing TMEM16A on glass coverslips.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.

    • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM); pH 7.2.[4]

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol (e.g., steps from -100 mV to +100 mV) to elicit TMEM16A currents.[12]

    • Record baseline currents.

    • Perfuse the bath with the inhibitor at various concentrations and record the resulting currents.

  • Data Analysis: Analyze the current inhibition to determine the IC50 value.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of ion channel modulators. It measures the influx of iodide into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).

Protocol Outline:

  • Cell Preparation: Plate cells co-expressing TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L) in a multi-well plate.

  • Assay Procedure:

    • Wash the cells with a chloride-containing buffer.

    • Add the inhibitor at various concentrations and incubate.

    • Stimulate TMEM16A activity (e.g., with a calcium ionophore like ionomycin).

    • Rapidly replace the buffer with an iodide-containing buffer.

  • Fluorescence Measurement: Measure the rate of YFP fluorescence quenching using a fluorescence plate reader.

  • Data Analysis: A faster quenching rate indicates higher TMEM16A activity. Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of TMEM16A is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TMEM16A and a typical experimental workflow for inhibitor testing.

TMEM16A_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., ATP, Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R TMEM16A TMEM16A Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ (influx) Ca_channel->Ca_influx Ca_ER Ca2+ (from ER) Ca_cytosol [Ca2+]i ↑ Ca_ER->Ca_cytosol Ca_influx->Ca_cytosol Ca_cytosol->TMEM16A Depolarization Membrane Depolarization Cl_efflux->Depolarization Depolarization->Ca_channel Downstream Downstream Effects (e.g., Smooth Muscle Contraction, Epithelial Secretion) Depolarization->Downstream IP3R->Ca_ER

Caption: TMEM16A Activation Signaling Pathway.

Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-TMEM16A) primary_screen Primary Screen (YFP-Halide Assay) cell_culture->primary_screen inhibitor_prep Prepare Inhibitor Stock Solutions inhibitor_prep->primary_screen dose_response Dose-Response (YFP-Halide Assay) primary_screen->dose_response Active Hits electrophys Electrophysiology (Patch Clamp) dose_response->electrophys ic50_calc Calculate IC50 dose_response->ic50_calc mechanism Determine Mechanism of Action electrophys->mechanism selectivity Selectivity Profiling (vs. other channels) selectivity_analysis Analyze Selectivity selectivity->selectivity_analysis ic50_calc->selectivity

Caption: Experimental Workflow for TMEM16A Inhibitor Characterization.

Conclusion

This compound and its analogs are potent inhibitors of TMEM16A, proving to be valuable tools for studying the physiological and pathological roles of this channel. However, researchers must consider the potential for off-target effects, particularly on voltage-dependent calcium channels. For studies requiring high selectivity, inhibitors like MONNA may be a more suitable choice. The selection of an appropriate inhibitor should be guided by the specific experimental context, including the cell type or tissue under investigation and the required inhibitor concentration. This guide provides a foundation for making informed decisions in the pharmacological dissection of TMEM16A function.

References

T16Ainh-A01: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the TMEM16A Inhibitor T16Ainh-A01 Against Alternative Compounds, Supported by Experimental Data.

T16Ainh-A01 has emerged as a potent and selective inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) implicated in a range of physiological and pathophysiological processes. This guide provides a comprehensive comparison of the in vitro and in vivo effects of T16Ainh-A01, presenting key quantitative data, detailed experimental protocols, and a comparative analysis with other TMEM16A inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory potency and functional effects of T16Ainh-A01 and its alternatives, providing a clear comparison of their performance across various experimental settings.

Table 1: Inhibitory Potency (IC50) of TMEM16A Inhibitors

InhibitorCell Line/SystemIC50 ValueReference
T16Ainh-A01 TMEM16A-expressing FRT cells~1 µM[1]
A253 salivary gland epithelial cells1.8 µM[2]
Mouse thoracic aorta (vasorelaxation)1.6 µM[3][4]
CaCCinh-A01 TMEM16A-expressing FRT cells2.1 µM[5]
Calcium-activated chloride channel (CaCC)~10 µM[5]
MONNA Xenopus laevis oocytes (xANO1)0.08 µM[6]

Table 2: Comparison of In Vitro Cellular Effects

EffectT16Ainh-A01CaCCinh-A01MONNAReferences
Cell Proliferation Significant repression in cardiac fibroblasts and tumor cells.[2][7]Significant repression in cardiac fibroblasts.[8]Data not available[2][7][8]
Cell Migration Significant inhibition in cardiac fibroblasts.Significant inhibition in cardiac fibroblasts.Data not available[8]
Collagen Secretion Significant repression in cardiac fibroblasts.Significant repression in cardiac fibroblasts.Data not available[8]
Vasorelaxation Potent vasorelaxant activity in murine and human arteries.[3][4]Induces vasorelaxation.[9]Induces vasorelaxation.[9][3][4][9]

Table 3: Comparison of In Vivo Effects

Animal ModelT16Ainh-A01CaCCinh-A01MONNAReferences
Monocrotaline-induced Pulmonary Arterial Hypertension (Rat) Reversed vascular remodeling and improved pulmonary arterial hemodynamics.[10]Data not availableData not available[10]
Pain Sensation (Mouse) Reduced capsaicin-induced pain-related behaviors.Data not availableData not available
Ischemic Stroke (Mouse) Data not availableAttenuated brain infarct size and improved neurological outcomes.[5]Data not available[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the inhibitory effect of T16Ainh-A01 on TMEM16A-mediated chloride currents.

  • Cell Preparation: HEK293 cells stably or transiently expressing human TMEM16A are cultured on glass coverslips.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl2, and varying concentrations of free Ca2+ (buffered with CaCl2) to activate TMEM16A. pH adjusted to 7.2 with CsOH.[11]

    • Extracellular (Bath) Solution (in mM): 140 CsCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose. pH adjusted to 7.4 with CsOH.[11]

  • Recording Procedure:

    • Establish a whole-cell configuration using a patch-clamp amplifier.

    • Hold cells at a holding potential of -60 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.[11]

    • After recording a stable baseline current, perfuse the bath with increasing concentrations of T16Ainh-A01.

    • Measure the current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.[11]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of T16Ainh-A01 on cell viability and proliferation.

  • Cell Seeding: Seed cancer cells with known TMEM16A expression (e.g., HNSCC, breast cancer cell lines) in 96-well plates.[12]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of T16Ainh-A01 or vehicle control.[12]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Solubilization: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells. Subsequently, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.[12]

In Vivo Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Model

This animal model is used to evaluate the therapeutic potential of T16Ainh-A01 in a disease context.

  • Animal Model Induction: Induce PAH in male Sprague-Dawley rats with a single intraperitoneal injection of monocrotaline (B1676716) (60 mg/kg).[13]

  • Treatment Protocol: Four weeks post-induction, administer T16Ainh-A01 (e.g., 50 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 2 weeks).[13]

  • Hemodynamic Measurements: Non-invasively record pulmonary arterial hemodynamics using a small animal ultrasound imaging system.[10]

  • Histological Analysis: Perform histological analysis of pulmonary arterioles and the right ventricle to assess vascular remodeling and hypertrophy.[10]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of T16Ainh-A01.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing High-Throughput Screening High-Throughput Screening Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology High-Throughput Screening->Patch-Clamp Electrophysiology Lead Identification Cell Proliferation Assays Cell Proliferation Assays Patch-Clamp Electrophysiology->Cell Proliferation Assays Functional Characterization Cell Migration Assays Cell Migration Assays Cell Proliferation Assays->Cell Migration Assays Animal Model of Disease Animal Model of Disease Cell Migration Assays->Animal Model of Disease Preclinical Evaluation Hemodynamic Measurements Hemodynamic Measurements Animal Model of Disease->Hemodynamic Measurements Histological Analysis Histological Analysis Animal Model of Disease->Histological Analysis Pharmacokinetic Studies Pharmacokinetic Studies Animal Model of Disease->Pharmacokinetic Studies

Caption: Experimental workflow for the evaluation of T16Ainh-A01.

G cluster_responses Proliferation, Migration, Vasoconstriction Increased Intracellular Ca2+ Increased Intracellular Ca2+ TMEM16A (ANO1) TMEM16A (ANO1) Increased Intracellular Ca2+->TMEM16A (ANO1) Activates Chloride Efflux Chloride Efflux TMEM16A (ANO1)->Chloride Efflux Cellular Responses Cellular Responses Chloride Efflux->Cellular Responses Leads to Proliferation Proliferation Migration Migration Vasoconstriction Vasoconstriction T16Ainh-A01 T16Ainh-A01 T16Ainh-A01->TMEM16A (ANO1) Inhibits

Caption: Signaling pathway of TMEM16A and its inhibition by T16Ainh-A01.

References

Verifying TMEM16A Expression for T16A(inh)-C01 Studies: A Comparative Guide to Western Blot Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the TMEM16A chloride channel and the effects of its inhibitor, T16A(inh)-C01, robust confirmation of TMEM16A expression is a critical first step. This guide provides a comprehensive comparison of Western blot analysis with alternative methods for detecting TMEM16A, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for specific research needs.

While the specific inhibitor this compound is the focus, much of the available literature details studies using the closely related and potent aminophenylthiazole inhibitor, T16Ainh-A01. The methodologies and principles described herein are largely applicable to studies involving either of these TMEM16A inhibitors.

Comparison of TMEM16A Detection Methods

Choosing the right method to confirm TMEM16A expression depends on various factors, including the desired level of quantification, the need for spatial information, sample availability, and throughput requirements. The following table summarizes the key characteristics of Western blot, Immunohistochemistry (IHC), and quantitative Real-Time PCR (qRT-PCR) for TMEM16A detection.

FeatureWestern BlotImmunohistochemistry (IHC)quantitative Real-Time PCR (qRT-PCR)
Principle Protein separation by size, transfer to a membrane, and detection with specific antibodies.In situ detection of protein in tissue sections using specific antibodies.Amplification and quantification of target mRNA from a sample.
Sample Type Cell lysates, tissue homogenates.Fixed or frozen tissue sections.RNA extracted from cells or tissues.
Data Output Qualitative (band presence/absence) and semi-quantitative (band intensity).[1]Qualitative (staining presence/absence, localization) and semi-quantitative (staining intensity scoring).[1]Quantitative (relative or absolute mRNA expression levels).[2]
Strengths - Confirms protein presence and size.- Can detect post-translational modifications.- Widely established and accessible.[3]- Provides spatial information on protein localization within tissues.- Preserves tissue architecture.- Highly sensitive and specific.- High throughput capabilities.- Wide dynamic range for quantification.
Limitations - Can be time-consuming.- Semi-quantitative unless rigorous normalization is performed.- Does not provide spatial information.- Prone to artifacts from fixation and sectioning.- Quantification can be subjective.- Antibody specificity is crucial.- Measures mRNA, not protein levels, which may not always correlate.- Requires high-quality, intact RNA.
Throughput Low to medium.Medium to high (with automated systems).High.
Typical Application in TMEM16A Studies Confirming TMEM16A protein expression in cell lines or tissues before and after treatment with inhibitors like T16Ainh-A01.[4][5]Visualizing TMEM16A expression in specific cell types within a tissue, for example, in airway epithelia or smooth muscle.[6]Quantifying changes in TMEM16A gene expression in response to stimuli or inhibitors.[2][7]

Experimental Protocols

Western Blot Analysis for TMEM16A Expression

This protocol provides a general framework for performing Western blot analysis to detect TMEM16A protein.

1. Sample Preparation (Cell Lysates):

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate briefly to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples onto a 4-12% SDS-polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for TMEM16A (e.g., rabbit polyclonal) overnight at 4°C with gentle agitation. Dilution will depend on the antibody manufacturer's recommendations.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the TMEM16A band intensity to a loading control protein such as GAPDH or β-actin for semi-quantitative analysis.[1]

Immunohistochemistry (IHC) for TMEM16A

This protocol outlines the basic steps for detecting TMEM16A in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

  • Rinse in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with the primary TMEM16A antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

4. Visualization and Counterstaining:

  • Develop the signal with a diaminobenzidine (DAB) substrate, monitoring for the desired staining intensity.

  • Rinse with distilled water to stop the reaction.

  • Counterstain with hematoxylin.

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount with a coverslip.

Quantitative Real-Time PCR (qRT-PCR) for TMEM16A mRNA

This protocol describes the quantification of TMEM16A mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. Real-Time PCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TMEM16A, and a SYBR Green or TaqMan master mix.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for both TMEM16A and the housekeeping gene.

  • Calculate the relative expression of TMEM16A using the ΔΔCt method.[2]

Mandatory Visualizations

To further clarify the experimental processes and the biological context of TMEM16A inhibition, the following diagrams are provided.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell/Tissue Sample lysis Lysis & Homogenization cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-TMEM16A) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging analysis Band Densitometry & Normalization imaging->analysis

Caption: Workflow of Western blot analysis for TMEM16A protein expression.

TMEM16A_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T16Ainh This compound TMEM16A TMEM16A T16Ainh->TMEM16A Inhibits IP3R IP3R TMEM16A->IP3R Modulates Ras Ras TMEM16A->Ras Leads to Ca2_release Ca2+ Release IP3R->Ca2_release NFkB NF-κB Ca2_release->NFkB Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene_Expression Gene Expression (e.g., IL-6) NFkB->Gene_Expression

Caption: Signaling pathways affected by TMEM16A inhibition with this compound.

References

A Comparative Guide to T16A(inh)-C01 and TMEM16A Knockout Models for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1, the selection of appropriate control experiments is paramount for validating findings. This guide provides an objective comparison of the pharmacological inhibitor T16A(inh)-C01 and genetic TMEM16A knockout/knockdown models, supported by experimental data, to assist in designing robust experimental plans.

The use of a pharmacological inhibitor like this compound offers a rapid and reversible method to probe TMEM16A function. However, to ensure that the observed effects are specifically due to the inhibition of TMEM16A and not off-target activities of the compound, genetic approaches such as siRNA-mediated knockdown or the use of knockout animal models are indispensable for validation.[1] This guide will delve into the nuances of these approaches, presenting a clear comparison of their performance and the experimental protocols involved.

Performance Comparison: Pharmacological vs. Genetic Inhibition

The choice between this compound and a TMEM16A knockout/knockdown model is context-dependent, with each approach offering distinct advantages and disadvantages. This compound is ideal for experiments requiring acute and reversible inhibition, while genetic models provide a more definitive, albeit slower, confirmation of TMEM16A's role.

FeatureThis compoundTMEM16A Knockout/Knockdown
Mechanism of Action Pharmacological blockade of the TMEM16A channel pore.Post-transcriptional gene silencing (siRNA) or genomic deletion (knockout), leading to reduced or absent TMEM16A protein expression.[2]
Speed of Onset Rapid (minutes).[2]Slow (hours to days for siRNA, developmental for knockout models).[2]
Reversibility Reversible upon washout.[2]Long-lasting (siRNA) or permanent (knockout).[2]
Specificity Potential for off-target effects on other ion channels and cellular processes.[3][4]High specificity for TMEM16A, though potential for off-target effects with siRNA exists.[2]
Ease of Use Simple addition to cell culture or in vivo preparations.[2]Requires transfection/transduction techniques (siRNA) or complex breeding strategies (knockout models).[2]
Cost Generally lower for initial screening experiments.[2]Can be more expensive, particularly for the generation and maintenance of knockout animal colonies.[2]

Supporting Experimental Data

The following tables summarize quantitative data from studies comparing the effects of pharmacological inhibition and genetic silencing of TMEM16A.

Table 1: Comparison of T16A(inh)-A01 and TMEM16A siRNA on Epithelial Chloride Currents

In human intestinal T84 cells, both the pharmacological inhibitor T16A(inh)-A01 and siRNA-mediated knockdown of TMEM16A preferentially inhibit the initial, transient component of the calcium-activated chloride current, suggesting that TMEM16A is a primary contributor to this early phase of the response.[5]

Experimental ConditionEffect on Peak Transient CurrentEffect on Sustained CurrentReference
10 µM T16A(inh)-A01InhibitionMinimal effect[5]
TMEM16A siRNAInhibitionMinimal effect[5]

TMEM16A protein expression was reduced by 42 ± 5% in T84 cells following siRNA treatment.[5]

Table 2: Vasoconstriction in Wild-Type vs. Smooth Muscle-Specific TMEM16A Knockout (smKO) Mice

In a mouse model of Type 2 Diabetes (T2D), the increased pressure-induced vasoconstriction observed in diabetic animals was abolished in mice with a smooth muscle-specific knockout of TMEM16A, confirming the channel's critical role in this pathological response.[6]

Genotype & ConditionMyogenic Tone at 80 mmHg (% of Passive Diameter)Myogenic Tone at 100 mmHg (% of Passive Diameter)Reference
Non-diabetic TMEM16A fl/fl~20%~30%[6]
T2D TMEM16A fl/fl~40%~55%[6]
Non-diabetic TMEM16A smKO~10%#~15%#[6]
T2D TMEM16A smKO~15%#~20%#[6]

*P < 0.05 vs. non-diabetic TMEM16A fl/fl. #P < 0.05 vs. T2D TMEM16A fl/fl.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key experiments cited in this guide.

Protocol 1: siRNA-Mediated Knockdown of TMEM16A in T84 Cells

Objective: To reduce the expression of TMEM16A protein in a human intestinal epithelial cell line to validate the specificity of pharmacological inhibitors.

Materials:

  • T84 cells

  • siRNA targeting human TMEM16A (e.g., Dharmacon SMART pools)

  • Negative control siRNA

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Standard cell culture reagents

Procedure:

  • Plate T84 cells in 6-well plates and grow to 50-70% confluency.

  • On the day of transfection, wash the cells three to five times with phosphate-buffered saline (PBS).

  • Prepare the siRNA-lipid complexes according to the manufacturer's protocol. Briefly, dilute the TMEM16A siRNA or control siRNA in Opti-MEM. In a separate tube, dilute Lipofectamine 2000 in Opti-MEM.

  • Combine the diluted siRNA and Lipofectamine 2000 and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours post-transfection.

  • Harvest the cells for protein extraction and subsequent Western blot analysis to confirm TMEM16A knockdown, or proceed with functional assays such as short-circuit current measurements.[5]

Protocol 2: Patch-Clamp Electrophysiology on Isolated Arterial Smooth Muscle Cells

Objective: To measure TMEM16A-mediated chloride currents in smooth muscle cells isolated from wild-type and TMEM16A knockout mice.

Materials:

  • Hindlimb arteries from TMEM16Afl/fl and TMEM16A smKO mice

  • Enzymatic digestion solution (e.g., containing papain, dithiothreitol, and collagenase)

  • Pipette solution (in mM): 30 CsCl, 110 aspartic acid, 10 HEPES, 10 glucose, 1 EGTA, 1 MgATP, and 0.2 NaGTP (pH 7.2). Free Ca2+ is adjusted to 1 µM.[6]

  • Bath solution (e.g., Tyrode's solution)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Isolate hindlimb arteries and digest the tissue with the enzymatic solution to release single smooth muscle cells.

  • Transfer the isolated cells to a recording chamber on an inverted microscope.

  • Perform whole-cell patch-clamp recordings.

  • Use a voltage-step protocol to elicit membrane currents. For example, hold the cell at a holding potential and apply voltage steps to a range of potentials.

  • Record currents before and after the application of a TMEM16A inhibitor (e.g., tannic acid) to confirm the identity of the chloride current.[6]

  • Compare the current densities between cells from TMEM16Afl/fl and TMEM16A smKO mice to determine the contribution of TMEM16A to the total chloride current.[6]

Protocol 3: Pressurized Artery Myography

Objective: To assess the functional consequence of TMEM16A inhibition or knockout on vasoconstriction.

Materials:

  • Isolated arteries (e.g., gastrocnemius muscle arteries)

  • Pressure myograph system

  • Physiological salt solution (PSS)

Procedure:

  • Isolate arteries and cannulate them onto glass micropipettes in the pressure myograph chamber.

  • Pressurize the arteries to a specific intravascular pressure (e.g., 80 or 100 mmHg).

  • Allow the arteries to develop spontaneous myogenic tone.

  • For pharmacological studies, add this compound to the bath and measure the change in arterial diameter.

  • For knockout studies, compare the myogenic tone developed by arteries from wild-type and TMEM16A knockout mice.[6]

  • At the end of the experiment, determine the passive diameter of the artery in a calcium-free PSS containing a high concentration of a vasodilator (e.g., diltiazem).

  • Calculate myogenic tone as the percentage decrease in diameter from the passive diameter.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of TMEM16A and the rationale for using specific controls.

TMEM16A_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_activation Channel Activation & Signaling cluster_response Cellular Response Agonist Agonists (e.g., ATP, UTP) GPCR GPCR Agonist->GPCR Pressure Intravascular Pressure TMEM16A TMEM16A Pressure->TMEM16A PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release (from ER) IP3->Ca_release Ca_release->TMEM16A Ca2+ Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Secretion Epithelial Secretion TMEM16A->Secretion Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction

Caption: TMEM16A signaling cascade in vasoconstriction.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_pharm Pharmacological Approach cluster_genetic Genetic Validation cluster_conclusion Conclusion Hypothesis TMEM16A mediates a specific cellular response Pharm_exp Experiment with This compound Hypothesis->Pharm_exp Pharm_result Observation of an effect Pharm_exp->Pharm_result Genetic_exp Experiment with TMEM16A Knockout/Knockdown Pharm_result->Genetic_exp Validation Step Genetic_result Replication of the effect Genetic_exp->Genetic_result Conclusion Conclusion: The effect is specifically mediated by TMEM16A Genetic_result->Conclusion

References

Safety Operating Guide

Prudent Disposal Procedures for T16A(inh)-C01

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for T16A(inh)-C01 is not publicly available. This is a common occurrence for novel research compounds. Therefore, the following disposal procedures are based on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors in a laboratory setting.[1] It is imperative to treat this compound as a potentially hazardous chemical of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

This guide provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Essential, Immediate Safety and Logistical Information

Before initiating any disposal procedures, a thorough risk assessment should be conducted. In the absence of specific hazard data, a conservative approach is necessary, assuming the substance is hazardous.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:

  • Safety goggles

  • A lab coat

  • Chemically resistant gloves[3][4]

Handling Environment:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Use designated areas equipped with emergency eyewash stations and safety showers.[3]

Storage of Waste:

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][5]

  • Ensure containers are kept tightly closed except when adding waste and are stored in secondary containment to prevent spills.[1]

Step-by-Step Disposal Protocol

The disposal of novel research chemicals must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1][6]

1. Waste Characterization:

  • Due to the lack of specific hazard information for this compound, it must be treated as hazardous waste.[1] This conservative approach is essential for safety and regulatory compliance.

2. Waste Segregation:

  • Proper segregation is critical to prevent dangerous reactions.[2] Do not mix this compound waste with other chemical waste unless compatibility is known.

  • Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, tubes, and contaminated lab paper, in a separate, clearly labeled hazardous waste container for solids.[1][7]

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and the first rinse of "empty" containers, in a designated, leak-proof hazardous waste container.[1][7] The container must be compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).

3. Proper Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information (in this case, "Caution: Unknown Hazards").[2]

  • Include the composition of the waste, including all solvents and their approximate concentrations.

4. Arrange for Disposal:

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]

  • Provide them with all available information about the compound.

5. Decontamination of Glassware:

  • For reusable glassware, a triple rinse with a suitable solvent is required.[6][8]

  • Collect the rinsate as hazardous liquid waste.[6][8]

  • After decontamination, the glassware can be washed with laboratory detergent and water.

Quantitative Data

The following table summarizes the available chemical properties for this compound. This information is crucial for understanding its behavior and for providing to your EHS department.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₅DC Chemicals
Molecular Weight 312.32 g/mol DC Chemicals
CAS Number 171506-87-9DC Chemicals
IC₅₀ 8.4 µM (for TMEM16A/ANO1)DC Chemicals
Storage (Powder) -20°C for 2 yearsDC Chemicals
Storage (in DMSO) 4°C for 2 weeks, -80°C for 6 monthsDC Chemicals

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. When designing experiments, always incorporate a waste disposal plan as part of the protocol. This includes identifying the types of waste that will be generated (solid, liquid, sharps) and ensuring the appropriate, labeled waste containers are available before the experiment begins.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.

G start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes no_sds Treat as potentially hazardous chemical of unknown toxicity. sds_check->no_sds No end End: Proper Disposal follow_sds->end segregate Segregate Waste no_sds->segregate solid_waste Solid Waste: Contaminated PPE, labware, etc. segregate->solid_waste Solid liquid_waste Liquid Waste: Unused solutions, rinsate, etc. segregate->liquid_waste Liquid label_solid Label container: 'Hazardous Waste - Solid' 'this compound' 'Caution: Unknown Hazards' solid_waste->label_solid label_liquid Label container: 'Hazardous Waste - Liquid' 'this compound & Solvents' 'Caution: Unknown Hazards' liquid_waste->label_liquid store Store in designated Satellite Accumulation Area (SAA). label_solid->store label_liquid->store contact_ehs Contact institutional EHS for waste pickup and disposal. store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound in the absence of a specific SDS.

References

Essential Safety and Operational Guide for Handling T16A(inh)-C01

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal protocols for the TMEM16A inhibitor, T16A(inh)-C01. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₅N/A
CAS Number 171506-87-9[1]
IC₅₀ 8.4 μM (for ANO1-mediated chloride channels)[1]
Solubility Soluble in DMSO[2]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[2]

Personal Protective Equipment (PPE) and Safety Precautions

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this compound as a potentially hazardous substance of unknown toxicity. The following PPE and safety measures are mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: Wear a lab coat, and ensure it is changed if contaminated. For extensive handling, consider a disposable full-body suit.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.[3]

  • Hygiene Measures: Wash hands thoroughly after handling the substance. Contaminated clothing should be washed before reuse.[3]

Operational Plans: Handling and Experimental Protocols

Stock Solution Preparation
  • Weighing: Perform weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Dissolving: Prepare stock solutions by dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[2] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Representative Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from standard procedures for studying ion channel modulation and is suitable for assessing the inhibitory effect of this compound on TMEM16A channels expressed in a suitable cell line (e.g., HEK293 cells).[4][5]

  • Cell Preparation: Culture cells expressing TMEM16A on glass coverslips.

  • Solution Preparation:

    • External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. Bubble the solution with 95% O₂/5% CO₂.

    • Internal Solution: Prepare a pipette solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.

  • Recording Setup:

    • Place the coverslip with cells in the recording chamber on the stage of an upright microscope.

    • Continuously perfuse the chamber with oxygenated aCSF.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage steps to elicit TMEM16A currents.

    • After establishing a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound.

    • Record the changes in current amplitude to determine the inhibitory effect.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, experimental solutions) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: All materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, contaminated lab paper) must be collected in a separate, clearly labeled hazardous solid waste container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Decontamination: All non-disposable labware that has been in contact with the compound should be decontaminated by rinsing with a solvent known to dissolve it, followed by standard washing procedures. The initial rinsate should be collected as hazardous waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.[6]

TMEM16A Signaling Pathway

This compound is an inhibitor of the TMEM16A (also known as ANO1) calcium-activated chloride channel. In various cancers, the overexpression of TMEM16A has been linked to the activation of several downstream signaling pathways that promote cell proliferation, migration, and survival. The diagram below illustrates the central role of TMEM16A in activating these oncogenic pathways.[7][8][9][10][11]

TMEM16A_Signaling_Pathway TMEM16A TMEM16A (ANO1) Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux EGFR EGFR TMEM16A->EGFR Interacts with & Activates CAMKII CAMKII TMEM16A->CAMKII Activates via Ca²⁺ signaling Ca2_increase Intracellular Ca²⁺ Increase Ca2_increase->TMEM16A Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Survival Cell Survival ERK->Survival Akt Akt PI3K->Akt Akt->Cell_Proliferation Akt->Cell_Migration Akt->Survival CAMKII->Cell_Proliferation CAMKII->Cell_Migration CAMKII->Survival T16A_inh This compound T16A_inh->TMEM16A Inhibits

TMEM16A signaling pathways in cancer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T16A(inh)-C01
Reactant of Route 2
T16A(inh)-C01

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。